Lithium, (dimethylphenylsilyl)-
Description
BenchChem offers high-quality Lithium, (dimethylphenylsilyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium, (dimethylphenylsilyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
3839-31-4 |
|---|---|
Molecular Formula |
C8H11LiSi |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
lithium;dimethyl(phenyl)silanide |
InChI |
InChI=1S/C8H11Si.Li/c1-9(2)8-6-4-3-5-7-8;/h3-7H,1-2H3;/q-1;+1 |
InChI Key |
SKTKZZDMIDTKNB-UHFFFAOYSA-N |
SMILES |
[Li+].C[Si-](C)C1=CC=CC=C1 |
Canonical SMILES |
[Li+].C[Si-](C)C1=CC=CC=C1 |
Synonyms |
phenyldimethylsilyllithium PhMe2SiLi |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of (Dimethylphenylsilyl)lithium from Chlorodimethylphenylsilane
Introduction
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a prominent organometallic reagent valued for its role as a potent silyl nucleophile in modern organic synthesis.[1] Generated in situ from the reductive metalation of chlorodimethylphenylsilane, this reagent is instrumental in the creation of silicon-carbon bonds. Its utility is demonstrated in a variety of synthetic transformations, including the synthesis of α-hydroxy silanes via addition to carbonyl compounds, the formation of valuable acylsilane intermediates, and, in the presence of copper(I) salts, conjugate additions to α,β-unsaturated systems.[1][2] This guide provides an in-depth overview of its synthesis, including detailed experimental protocols, reaction parameters, and safety considerations.
Reaction Mechanism and Pathway
The most common and efficient synthesis of (dimethylphenylsilyl)lithium involves the reductive cleavage of the silicon-halogen bond in chlorodimethylphenylsilane with an excess of lithium metal.[1] The reaction is typically performed in an ethereal solvent, such as tetrahydrofuran (THF).
The process occurs in two primary stages:
-
Disilane Formation: Two molecules of chlorodimethylphenylsilane react rapidly with lithium metal to form the corresponding disilane, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, and lithium chloride.[1]
-
Disilane Cleavage: In a slower, subsequent step, the Si-Si bond of the intermediate disilane is cleaved by excess lithium metal to produce two equivalents of the target (dimethylphenylsilyl)lithium.[1]
The overall transformation is visually indicated by a distinct color change in the reaction mixture, which typically turns a deep purple or dark red, signifying the formation of the silyllithium anion.[2][3]
Caption: Reaction pathway for the synthesis of (dimethylphenylsilyl)lithium.
Detailed Experimental Protocols
The synthesis of (dimethylphenylsilyl)lithium is highly sensitive to air and moisture, necessitating the use of anhydrous solvents and inert atmosphere techniques (e.g., Schlenk line or glovebox).[3][4] All glassware should be rigorously flame- or oven-dried prior to use.
Protocol 1: Synthesis at Low Temperature (Scheidt et al.)
This procedure, adapted from a well-established Organic Syntheses protocol, involves a prolonged reaction time at low temperature.[3]
Apparatus:
-
A flame-dried, 300-mL, two-necked Schlenk flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum.
Procedure:
-
Charge the flask with lithium wire (1.49 g, 214 mmol, ~3 equivalents).
-
Purge the flask with dry nitrogen.
-
Add anhydrous tetrahydrofuran (THF, 60 mL) via syringe.
-
To the stirring suspension of lithium wire, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol, 1 equivalent) via syringe at ambient temperature. A moderate exotherm may be observed.[3]
-
After addition, tightly seal the flask and transfer it to a freezer maintained at -15 to -20 °C.
-
Allow the reaction mixture to stand undisturbed for approximately 59 hours. The solution will develop a deep purple color.[3]
-
The resulting solution of (dimethylphenylsilyl)lithium is ready for use. Its concentration can be determined by titration prior to subsequent reactions.[3] The reagent should be kept at 0 °C or below as it is unstable at room temperature.[3]
Protocol 2: Synthesis at 0 °C (Barrett et al.)
This alternative Organic Syntheses procedure utilizes a shorter reaction time at a constant temperature of 0 °C.[2]
Apparatus:
-
An oven-dried, 500-mL, round-bottomed flask equipped with a magnetic stir bar and a rubber septum, purged with argon.
Procedure:
-
Charge the flask with lithium wire, cut into small pieces (7.37 g, 1.06 mol, ~6 equivalents).
-
Add dry tetrahydrofuran (THF, 250 mL).
-
Cool the flask to 0 °C using an ice bath or cryocooler.
-
Add chlorodimethylphenylsilane (30 g, 176 mmol, 1 equivalent) via syringe to the stirred suspension.
-
Continue stirring the reaction mixture at 0 °C for 16 hours. The solution typically turns a dark red color within the first 30 minutes.[2]
-
The resulting dark red solution of (dimethylphenylsilyl)lithium in THF is ready for in situ use.
Summary of Reaction Parameters
The following table summarizes the quantitative data from the cited experimental protocols for easy comparison.
| Parameter | Protocol 1 (Scheidt et al.[3]) | Protocol 2 (Barrett et al.[2]) | Protocol 3 (Konishi et al.[4]) |
| Lithium Form | Wire (45 mg/cm) | Wire (cut small) | Coarsely cut |
| Li (equivalents) | ~3.0 | ~6.0 | ~3.5 |
| PhMe₂SiCl (equiv.) | 1.0 | 1.0 | 1.0 |
| Solvent | Anhydrous THF | Anhydrous THF | Anhydrous THF |
| Concentration | ~1.2 M | ~0.7 M | ~0.8 M |
| Temperature | -15 to -20 °C | 0 °C | 0 °C |
| Time | 59 h | 16 h | 4.5 h |
| Observation | Purple Solution | Dark Red Solution | Not specified |
General Experimental Workflow
The following diagram outlines the typical laboratory workflow for the preparation and in situ use of (dimethylphenylsilyl)lithium.
Caption: General laboratory workflow for the synthesis of PhMe₂SiLi.
Safety and Handling
-
Lithium Metal: Lithium is a highly reactive alkali metal that can ignite spontaneously in air, especially when finely divided. It reacts violently with water. Handle only under a dry, inert atmosphere.
-
Inert Atmosphere: The synthesis is extremely sensitive to air and moisture. All steps must be carried out under a positive pressure of dry argon or nitrogen.[4]
-
Solvents: Anhydrous solvents are critical for success. THF should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) or obtained from a solvent purification system.[3][4]
-
Reagent Instability: (Dimethylphenylsilyl)lithium is unstable at ambient temperature and should be stored at or below 0 °C and used promptly after preparation.[3]
-
Work-up: The quenching of reactions involving silyllithium reagents can be exothermic. Quenching is typically performed at low temperatures with a saturated aqueous solution of ammonium chloride.[2][3]
References
Spectroscopic Characterization of (Dimethylphenylsilyl)lithium: An In-depth Technical Guide
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a prominent organometallic reagent, widely utilized in organic synthesis as a potent silyl nucleophile for the formation of silicon-carbon bonds.[1] Its high reactivity, while synthetically useful, presents significant challenges for direct and comprehensive spectroscopic characterization. This guide provides a detailed overview of the available spectroscopic data, experimental protocols for its synthesis and analysis, and logical workflows for its application, tailored for researchers, scientists, and professionals in drug development.
Synthesis of (Dimethylphenylsilyl)lithium
The most common and practical synthesis of (dimethylphenylsilyl)lithium involves the reductive cleavage of a Si-Cl bond using an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[1][2] The reaction proceeds via the initial formation of a disilane, which is then cleaved by lithium to yield the desired silyllithium reagent.[3]
Experimental Protocol: Synthesis
This protocol is adapted from the procedure described by Fleming and coworkers.[4]
Materials:
-
Chlorodimethylphenylsilane (purified by vacuum distillation, bp 75–77 °C at 13–15 mmHg)[4]
-
Lithium wire (99.9%, in mineral oil)[4]
-
Anhydrous Tetrahydrofuran (THF) (distilled from sodium benzophenone ketyl or passed through a bed of activated alumina)[4][5]
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
A flame-dried, two-necked Schlenk flask equipped with a magnetic stir bar and a nitrogen/argon inlet is charged with lithium wire, pre-washed with pentanes to remove mineral oil and cut into small segments (1-3 mm).[4]
-
Anhydrous THF is added to the flask via syringe under a positive pressure of inert gas.
-
Chlorodimethylphenylsilane is added dropwise to the suspension of lithium wire at ambient temperature with stirring. A moderate exotherm may be observed.[4]
-
The reaction flask is sealed and stirred. The formation of the reagent is indicated by the appearance of a purple color.[4] The reaction is typically allowed to proceed for an extended period (e.g., 59 hours at -15 to -20 °C) to ensure complete conversion.[4]
-
The resulting solution of (dimethylphenylsilyl)lithium in THF is then used directly for subsequent reactions or titrated to determine its molarity. The reagent is unstable at room temperature and should be stored at low temperatures (e.g., in a freezer or at 0 °C).[4]
Figure 1. Synthesis workflow for (dimethylphenylsilyl)lithium.
Quantitative Characterization: Titration
Due to its reactivity, the precise concentration of the prepared (dimethylphenylsilyl)lithium solution must be determined before use in stoichiometric reactions. A standard double titration method can be employed.[3]
Experimental Protocol: Titration
This protocol is a general method for titrating organolithium reagents.
Materials:
-
Solution of (dimethylphenylsilyl)lithium in THF
-
1,2-Dibromoethane
-
Standardized secondary butanol in xylene solution
-
Phenolphthalein indicator
-
Anhydrous diethyl ether or THF
Procedure:
-
An aliquot of the (dimethylphenylsilyl)lithium solution is taken and quenched with an excess of 1,2-dibromoethane. This reaction consumes the silyllithium.
-
The total base content is then determined by titration with a standardized solution of secondary butanol using phenolphthalein as an indicator.
-
A second aliquot of the original (dimethylphenylsilyl)lithium solution is taken and directly titrated with the standardized secondary butanol solution to determine the amount of non-silyllithium basic impurities (e.g., lithium alkoxides).
-
The concentration of (dimethylphenylsilyl)lithium is calculated from the difference between the two titration values.
Spectroscopic Characterization
Direct spectroscopic analysis of (dimethylphenylsilyl)lithium is complicated by its high reactivity and its tendency to exist in solution as aggregates. Consequently, much of the available data comes from the characterization of its more stable derivatives or is inferred from the analysis of its reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for characterizing silyllithium reagents. Key nuclei for analysis are ¹H, ¹³C, ²⁹Si, and ⁷Li.
¹H and ¹³C NMR: The signals for the phenyl and methyl protons and carbons of the (dimethylphenylsilyl) moiety are expected. However, the exact chemical shifts can be complex due to aggregation and the ionic nature of the Si-Li bond. These spectra are most useful for confirming the consumption of the starting chlorosilane and the formation of silylated products after quenching the reaction.
⁷Li NMR: The chemical shift of ⁷Li is sensitive to its coordination environment. For organolithium compounds, the ⁷Li signal can provide information about the state of aggregation (monomer, dimer, etc.) and solvation.[6] For a lithium borate derivative formed from (dimethylphenylsilyl)lithium, the ⁷Li chemical shift was observed at δ 0.3 ppm in C₆D₆.[7]
²⁹Si NMR: This is the most diagnostic NMR technique for silyllithium reagents. The formation of the silyl anion results in a significant upfield shift of the ²⁹Si resonance compared to the corresponding neutral silane. For example, the ²⁹Si NMR chemical shift for a lithium borate derivative containing three dimethylphenylsilyl groups is observed at δ -13.8 ppm.[7] In contrast, the ²⁹Si chemical shift of a neutral acylsilane product is found much further downfield, for instance at δ -17.01 ppm.[8]
Table 1: NMR Spectroscopic Data for a (Dimethylphenylsilyl)-Containing Derivative (Data for Lithium tris(dimethylphenylsilyl)methoxyborate in C₆D₆)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |
| ¹H | 0.69 | s, 18H (Si-CH₃) | [7] |
| 3.44 | s, 3H (O-CH₃) | [7] | |
| 7.06-7.59 | m, 15H (Phenyl) | [7] | |
| ¹³C | 3.0 | Si-CH₃ | [7] |
| 59.4 | O-CH₃ | [7] | |
| 127.0, 128.3, 134.6, 150.4 | Phenyl carbons | [7] | |
| ⁷Li | 0.3 | [7] | |
| ²⁹Si | -13.8 | Half-height width = 126 Hz | [7] |
Infrared (IR) Spectroscopy
In-situ IR spectroscopy can be used to monitor the formation of (dimethylphenylsilyl)lithium by observing the disappearance of the Si-Cl stretching vibration from the starting material, chlorodimethylphenylsilane. The product itself would be expected to show characteristic vibrations for the Si-phenyl and Si-methyl groups.[1] However, specific IR spectra for the isolated reagent are not commonly reported due to its instability. The primary use of IR is in the characterization of the stable organic products formed from reactions involving the silyllithium reagent.
UV-Visible (UV-Vis) Spectroscopy
Solutions of (dimethylphenylsilyl)lithium in THF are described as being purple, indicating absorption in the visible range.[4] This color is characteristic of many silyl anion species. However, detailed UV-Vis spectra are generally not used for routine characterization. The technique is more commonly applied to study the electronic transitions in stable organometallic complexes or to monitor specific reactions, such as the formation of lithium-chromogenic complexes for quantification.[9]
Reactivity and Logical Relationships
(Dimethylphenylsilyl)lithium is a powerful nucleophile that readily reacts with a wide array of electrophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.
Key Reactions:
-
Addition to Carbonyls: Reacts with aldehydes and ketones to form α-hydroxysilanes.
-
Epoxide Opening: Acts as a nucleophile to open epoxide rings, yielding β-hydroxysilanes.[1]
-
Substitution Reactions: Displaces halides from alkyl and aryl halides to form new organosilanes.[1]
-
Conjugate Addition: In the presence of copper(I) salts, it can undergo 1,4-addition to α,β-unsaturated carbonyl compounds.[2]
Figure 2. Reactivity of (dimethylphenylsilyl)lithium as a nucleophile.
Conclusion
(Dimethylphenylsilyl)lithium is a highly valuable synthetic tool whose spectroscopic characterization requires careful consideration of its reactive nature. While direct, comprehensive spectroscopic data of the reagent in solution is limited, a combination of NMR analysis of stable derivatives (particularly ⁷Li and ²⁹Si NMR), in-situ monitoring of its formation, and quantitative titration provides the necessary characterization for its effective use. The protocols and data presented in this guide offer a framework for the synthesis, analysis, and application of this important silylating agent in a research and development setting.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. rsc.org [rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and NMR-Study of 1-Trimethylsilyl Substituted Silole Anion [Ph4C4Si(SiMe3)]−•[Li]+ and 3-Silolenide 2,5-carbodianions {[Ph4C4Si(n-Bu)2]−2•2[Li]+, [Ph4C4Si(t-Bu)2]−2•2[Li]+} via Silole Dianion [Ph4C4Si]−2•2[Li]+ - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
Technical Guide: 29Si NMR of (Dimethylphenylsilyl)lithium and Related Species
For Researchers, Scientists, and Drug Development Professionals
Data Presentation
The following table summarizes the 29Si NMR chemical shift data for compounds related to the synthesis and reactions of (dimethylphenylsilyl)lithium.
| Compound | Structure | 29Si NMR Chemical Shift (δ, ppm) | Solvent | Reference Compound |
| Chlorodimethylphenylsilane | PhMe2SiCl | +16.3 | CDCl3 | TMS |
| (Dimethylphenylsilyl)acetonitrile | PhMe2SiCH2CN | -4.5 | CDCl3 | TMS |
Note: TMS = Tetramethylsilane
Experimental Protocols
Detailed methodologies for the synthesis of (dimethylphenylsilyl)lithium and a representative subsequent reaction are provided below. These protocols are based on established synthetic procedures.
Synthesis of (Dimethylphenylsilyl)lithium
This procedure describes the in situ generation of (dimethylphenylsilyl)lithium from chlorodimethylphenylsilane and lithium metal. The resulting solution is typically used immediately in subsequent reactions.
Materials:
-
Chlorodimethylphenylsilane (PhMe2SiCl)
-
Lithium metal, finely cut
-
Anhydrous tetrahydrofuran (THF)
-
An inert atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line or glovebox)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum is placed under an inert atmosphere.
-
Finely cut lithium metal (4 equivalents) is added to the flask.
-
Anhydrous THF is added to cover the lithium metal.
-
The mixture is cooled to 0 °C using an ice bath.
-
Chlorodimethylphenylsilane (1 equivalent) is added dropwise to the stirred suspension of lithium in THF.
-
The reaction mixture is stirred at 0 °C for 4-6 hours. The formation of the silyllithium reagent is often indicated by a color change of the solution (e.g., to a dark red or brown).
-
The resulting solution of (dimethylphenylsilyl)lithium is used immediately for the next synthetic step.
Reaction of (Dimethylphenylsilyl)lithium with Acetonitrile (Illustrative)
This protocol exemplifies a typical reaction of the freshly prepared (dimethylphenylsilyl)lithium solution.
Materials:
-
Solution of (dimethylphenylsilyl)lithium in THF (from the previous step)
-
Acetonitrile (CH3CN), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
-
Standard glassware for workup and purification
Procedure:
-
The solution of (dimethylphenylsilyl)lithium is cooled to -78 °C using a dry ice/acetone bath.
-
Anhydrous acetonitrile (1 equivalent) is added dropwise to the cold silyllithium solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH4Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO4 or Na2SO4, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product, (dimethylphenylsilyl)acetonitrile.
-
The product can be further purified by column chromatography or distillation.
29Si NMR Spectroscopy of Silyllithium Compounds
While a specific experimental value for (dimethylphenylsilyl)lithium is elusive, the 29Si NMR chemical shifts of silyllithium compounds are known to be influenced by several factors, including the substituents on the silicon atom and the solvent. Generally, the replacement of a chlorine atom in a chlorosilane with a lithium atom leads to a significant upfield shift (to a lower ppm value) in the 29Si NMR spectrum. For aryl- and alkyl-substituted silyllithiums, these shifts are typically found in the range of -10 to -40 ppm. However, the presence of heteroatom substituents can lead to "unexpected" downfield shifts.
Mandatory Visualizations
The following diagrams illustrate the synthesis pathway and the logical relationship of the analytical process.
Caption: Synthesis of (dimethylphenylsilyl)acetonitrile.
Caption: 29Si NMR analytical workflow.
Phenyldimethylsilyllithium (PhMe2SiLi): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldimethylsilyllithium (PhMe2SiLi) is a potent nucleophilic silylating agent with significant applications in organic synthesis. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols for its preparation and key reactions, and safety considerations for its handling. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development and other areas of chemical synthesis.
Physical Properties
Quantitative physical data for phenyldimethylsilyllithium is not extensively documented in readily available literature, primarily due to its reactive and unstable nature, as it is typically prepared and used in situ. It is generally handled as a solution in an appropriate aprotic solvent.
| Property | Value |
| Appearance | Deep red solution in THF |
| Molecular Formula | C8H11LiSi |
| Molecular Weight | 142.20 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in aprotic polar solvents like THF |
| CAS Number | 25395-53-1 |
Chemical Properties and Reactivity
Phenyldimethylsilyllithium is a powerful nucleophile, exhibiting reactivity similar to that of Grignard reagents. Its chemical behavior is characterized by the nucleophilic attack of the silyl anion on a wide range of electrophiles.
Key Chemical Characteristics:
-
Nucleophilicity: It readily attacks electrophilic centers, including carbonyl carbons, epoxides, and alkyl halides.
-
Basicity: As an organolithium reagent, it is a strong base and will be quenched by protic sources.
-
Synthesis: It is typically prepared by the reaction of phenyldimethylsilyl chloride with lithium metal. This process involves the initial formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, which is then cleaved by lithium to yield the desired silyllithium reagent. By-products such as 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane and dimethyldiphenylsilane can also be formed.
-
Stability: PhMe2SiLi is highly reactive and sensitive to air and moisture. It must be handled under an inert atmosphere (e.g., argon or nitrogen).
Reactions with Carbonyl Compounds
PhMe2SiLi reacts with aldehydes and ketones to form α-hydroxy-substituted silanes. This reaction proceeds via nucleophilic addition to the carbonyl carbon.
Conjugate Addition Reactions
It undergoes conjugate addition to α,β-unsaturated carbonyl compounds, such as enones. In some cases, this is followed by the elimination of a leaving group, leading to the formation of β-silyl-α,β-unsaturated carbonyl compounds.
Reactions with Amides and Nitriles
The reaction of PhMe2SiLi with N,N-dimethylamides can proceed through complex pathways involving carbene and α-silyllithium intermediates. Its reaction with nitriles can lead to various products, including acylsilanes, depending on the nitrile's structure.
Reactions with Silyl Enol Ethers
Phenyldimethylsilyllithium can displace the silyl group from silyl enol ethers to generate lithium enolates under relatively mild conditions.
Experimental Protocols
Preparation of Phenyldimethylsilyllithium
Materials:
-
Lithium metal (fine wire or granules)
-
Phenyldimethylsilyl chloride (PhMe2SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
All glassware must be thoroughly dried in an oven and cooled under a stream of inert gas.
-
In a three-necked flask equipped with a condenser, a dropping funnel, and an inert gas inlet, place freshly cut lithium metal in anhydrous THF.
-
Slowly add a solution of phenyldimethylsilyl chloride in anhydrous THF to the stirred suspension of lithium metal at room temperature.
-
The reaction mixture will gradually turn a deep red color, indicating the formation of the silyllithium reagent. The reaction involves the initial rapid formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, followed by the slower cleavage of the Si-Si bond by lithium to form PhMe2SiLi.
-
The concentration of the prepared reagent can be determined by double titration.
Reaction with an α,β-Unsaturated Ketone (Example)
Materials:
-
Phenyldimethylsilyllithium solution in THF
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous tetrahydrofuran (THF)
-
Quenching agent (e.g., saturated aqueous ammonium chloride)
-
Inert gas supply (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the α,β-unsaturated ketone in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of phenyldimethylsilyllithium in THF to the cooled ketone solution via a cannula or syringe.
-
Stir the reaction mixture at -78 °C for the appropriate time to ensure complete reaction.
-
Quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous NH4Cl solution).
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the product by chromatography.
Mandatory Visualizations
Caption: Synthesis of PhMe2SiLi from PhMe2SiCl and Lithium.
Caption: Conjugate Addition of PhMe2SiLi to an Enone.
Safety and Handling
Organolithium reagents like phenyldimethylsilyllithium are hazardous and require strict safety protocols for handling.
-
Pyrophoric Nature: While not explicitly stated for PhMe2SiLi, many organolithium compounds are pyrophoric and can ignite spontaneously on contact with air. Always handle under an inert atmosphere.
-
Water Reactivity: PhMe2SiLi reacts violently with water and other protic sources. All glassware and solvents must be scrupulously dried before use.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
Storage: Store solutions of PhMe2SiLi under an inert atmosphere in a cool, dry place, away from sources of ignition and incompatible substances.
-
Spill and Waste Disposal: In case of a small spill, it can be quenched with a non-reactive powder like sand or sodium bicarbonate. Large spills require immediate evacuation and professional assistance. Quench residual reagent in reaction flasks and syringes carefully with a less reactive alcohol (e.g., isopropanol) at low temperatures before cleaning. Dispose of all chemical waste in accordance with local regulations.
The Dawn of Silyl Anions: A Technical Guide to the Discovery and History of Silyllithium Reagents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the seminal discovery and historical development of silyllithium reagents, a cornerstone of modern organosilicon chemistry. From their initial, challenging synthesis to their now widespread application in organic and medicinal chemistry, this document provides a comprehensive overview of the key milestones, experimental protocols, and foundational concepts that have shaped this important class of reagents.
The Pioneering Discovery: The Work of Kraus and Eatough
The first documented synthesis of a silyllithium reagent was a landmark achievement in organometallic chemistry, accomplished in 1933 by Charles A. Kraus and Herbert H. Eatough.[1] Their work, published in the Journal of the American Chemical Society, laid the groundwork for the entire field of silyl anion chemistry. They successfully prepared triethylsilyllithium by the reaction of hexaethyldisilane with lithium metal in ethylamine. This groundbreaking synthesis demonstrated for the first time that the silicon-silicon bond could be reductively cleaved to generate a nucleophilic silicon species.
Early Synthetic Methodology of Triethylsilyllithium
The initial method developed by Kraus and Eatough, while revolutionary, was indicative of the experimental challenges of the era. The reaction was carried out in liquid ammonia, a solvent capable of dissolving alkali metals to produce highly reducing solutions.
The Gilman Era: Expansion and Popularization
While Kraus and Eatough's discovery was the genesis, it was the extensive work of Henry Gilman and his research group that truly brought silyllithium reagents to the forefront of synthetic chemistry.[2] Gilman's contributions were vast, including the development of more practical synthetic methods, the exploration of the reactivity of silyllithium reagents with a wide range of electrophiles, and the introduction of the first qualitative test for the presence of organometallic reagents.
Key Synthetic Contributions of Henry Gilman
Gilman's group developed several key methods for the preparation of silyllithium reagents, most notably triphenylsilyllithium, which became a workhorse reagent in many laboratories.
A significant advancement was the direct reaction of a triorganochlorosilane with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). This method avoided the need for preparing the disilane precursor and became a more direct and widely adopted route.
Gilman's group also refined the reductive cleavage of hexaphenyldisilane with lithium metal to produce triphenylsilyllithium. This method, a direct extension of Kraus and Eatough's work, proved to be a reliable route to this key reagent.
The Gilman Test: A Qualitative Leap in Characterization
A significant challenge in early organometallic chemistry was the confirmation of the formation of the desired reagent. In 1925, Gilman and Schulze developed a simple and effective colorimetric test for the detection of Grignard and organolithium reagents.[3] This test, which involves the reaction of the organometallic compound with Michler's ketone followed by oxidation with iodine, produces a characteristic greenish-blue color in the presence of the reagent. This qualitative test was an invaluable tool for chemists working with these highly reactive species in an era before modern spectroscopic techniques.
Evolution of Synthetic Methodologies
Following the foundational work of Kraus, Eatough, and Gilman, the field of silyllithium chemistry continued to evolve, with a focus on developing milder, more efficient, and more functional-group-tolerant synthetic methods.
The Still Synthesis of Trimethylsilyllithium
A major breakthrough came in 1980 when W. Clark Still and his group reported a convenient preparation of trimethylsilyllithium from hexamethyldisilane and lithium metal in the presence of a catalytic amount of an aromatic electron carrier, such as biphenyl or naphthalene. This method allowed for the efficient generation of the highly reactive and synthetically useful trimethylsilyllithium at low temperatures.
Modern Preparative Techniques
Current methods for the synthesis of silyllithium reagents often employ finely divided lithium metal, such as lithium powder or dispersion, to increase the surface area and accelerate the reaction. The use of ultrasonic irradiation (sonication) has also been shown to promote the formation of silyllithium reagents from chlorosilanes and lithium metal.
Early Characterization of Silyllithium Reagents
In the absence of modern spectroscopic techniques like Nuclear Magnetic Resonance (NMR), early characterization of silyllithium reagents relied on indirect evidence and chemical derivatization.
Pre-Spectroscopic Era
The formation of a silyllithium reagent was typically inferred from its characteristic reactions with known electrophiles. For example, quenching the reaction mixture with an alkyl halide and isolating the corresponding tetraorganosilane provided strong evidence for the presence of the silyl anion. The Gilman test also provided a crucial qualitative confirmation of the formation of the organometallic species.[3]
The Advent of NMR Spectroscopy
The development of NMR spectroscopy revolutionized the characterization of organometallic compounds. 1H, 13C, and 29Si NMR spectroscopy have become indispensable tools for confirming the structure and purity of silyllithium reagents. The chemical shifts observed in these spectra provide detailed information about the electronic environment of the silicon atom and its substituents.
Experimental Protocols
Protocol 1: Synthesis of Triphenylsilyllithium from Triphenylchlorosilane and Lithium Metal (Gilman's Method)
Materials:
-
Triphenylchlorosilane
-
Lithium metal (wire or sand)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a gas inlet is charged with lithium metal under a positive pressure of inert gas.
-
Anhydrous THF is added to the flask via a cannula or syringe.
-
A solution of triphenylchlorosilane in anhydrous THF is added dropwise to the stirred suspension of lithium metal at room temperature.
-
The reaction mixture is stirred at room temperature for a specified period (typically several hours) or until the lithium metal is consumed. The formation of the deep red-brown color of triphenylsilyllithium indicates the progress of the reaction.
-
The resulting solution of triphenylsilyllithium is then used directly in subsequent reactions.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Li:Ph3SiCl) | ~2:1 | Gilman, H. et al. |
| Solvent | Anhydrous THF | Gilman, H. et al. |
| Temperature | Room Temperature | Gilman, H. et al. |
| Reaction Time | 4-12 hours | Gilman, H. et al. |
| Typical Yield | Not typically isolated; used in situ | Gilman, H. et al. |
Protocol 2: Synthesis of Trimethylsilyllithium from Hexamethyldisilane (Still's Method)
Materials:
-
Hexamethyldisilane
-
Lithium wire
-
Naphthalene (catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas (inert atmosphere)
Procedure:
-
A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with freshly cut lithium wire and naphthalene under an inert atmosphere.
-
Anhydrous THF is added, and the mixture is stirred at room temperature until the deep green color of lithium naphthalenide is formed.
-
The flask is cooled to 0 °C, and hexamethyldisilane is added dropwise via syringe.
-
The reaction mixture is stirred at 0 °C for several hours, during which the color of the solution changes from green to reddish-brown, indicating the formation of trimethylsilyllithium.
-
The resulting solution can be titrated to determine its concentration and used in subsequent reactions.
Quantitative Data:
| Parameter | Value | Reference |
| Reactant Ratio (Li:(Me3Si)2) | ~2:1 | Still, W. C. et al. |
| Catalyst | Naphthalene | Still, W. C. et al. |
| Solvent | Anhydrous THF | Still, W. C. et al. |
| Temperature | 0 °C | Still, W. C. et al. |
| Reaction Time | 2-4 hours | Still, W. C. et al. |
| Typical Yield | ~80-90% (by titration) | Still, W. C. et al. |
Signaling Pathways and Logical Relationships
Diagram 1: General Synthetic Pathways to Silyllithium Reagents
Caption: Key synthetic routes to silyllithium reagents.
Diagram 2: Experimental Workflow for Gilman's Synthesis of Triphenylsilyllithium
Caption: Workflow for preparing triphenylsilyllithium.
References
Aggregation State of (Dimethylphenylsilyl)lithium in Tetrahydrofuran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a versatile silylating agent widely employed in organic synthesis. Its reactivity and selectivity are intrinsically linked to its aggregation state in solution. This technical guide provides an in-depth analysis of the likely aggregation state of (dimethylphenylsilyl)lithium in tetrahydrofuran (THF) solution. While direct quantitative studies on this specific silyllithium are not extensively documented in peer-reviewed literature, a comprehensive understanding can be constructed by examining analogous organolithium compounds and the established methodologies for determining their solution structures. This guide summarizes the relevant experimental techniques, presents inferred structural data, and provides detailed experimental protocols to facilitate further research in this area.
Introduction: The Importance of Aggregation State
Organolithium reagents, including silyllithiums, are known to form aggregates in solution, ranging from monomers to dimers, tetramers, and even higher-order structures. The degree of aggregation is a critical factor that influences the nucleophilicity, basicity, and steric environment of the reagent, thereby dictating its chemical behavior. The solvent plays a pivotal role in modulating this aggregation, with coordinating solvents like tetrahydrofuran (THF) generally favoring lower aggregation states through solvation of the lithium cations. Understanding the specific aggregation state of (dimethylphenylsilyl)lithium in THF is therefore essential for optimizing reaction conditions and predicting outcomes in synthetic applications.
Inferred Aggregation State of (Dimethylphenylsilyl)lithium in THF
This dimeric structure likely exists in equilibrium with a small, often NMR-spectroscopically unobservable, concentration of the monomeric species. The monomer is generally considered to be the more reactive species in solution.
Table 1: Inferred Aggregation Data for (Dimethylphenylsilyl)lithium in THF
| Parameter | Value | Method of Inference |
| Predominant Aggregation State | Dimer | Analogy to Phenyllithium in THF[1] |
| Inferred Aggregation Number (n) | ~2 | Analogy to Phenyllithium in THF[1] |
| Expected Species in Solution | [(PhMe₂SiLi)₂]·(THF)ₓ, [PhMe₂SiLi]·(THF)ᵧ | General knowledge of organolithium solvation |
Experimental Methodologies for Determining Aggregation State
The determination of the aggregation state of organolithium reagents in solution relies on a combination of spectroscopic and colligative property measurements.
Multinuclear NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution structure of organolithium compounds.
-
¹H and ¹³C NMR: These standard techniques are used to confirm the chemical structure of the silyl anion.[2]
-
⁷Li and ⁶Li NMR: The chemical shifts and multiplicities of lithium isotopes are highly sensitive to the coordination environment and aggregation state. The observation of scalar coupling between lithium and other nuclei (e.g., ¹³C or ²⁹Si) can provide direct evidence for the number of lithium atoms in an aggregate.
-
²⁹Si NMR: This technique directly probes the silicon center and can provide information about the electronic environment of the silyl anion within an aggregate.[2]
-
Diffusion-Ordered Spectroscopy (DOSY): This 2D NMR technique separates NMR signals based on the diffusion coefficient of the molecules, which is related to their size. By comparing the diffusion coefficient of the silyllithium species to that of known standards, its hydrodynamic radius and, consequently, its aggregation state can be determined.
Experimental Protocol: Multinuclear NMR Analysis of (Dimethylphenylsilyl)lithium in THF
-
Sample Preparation:
-
All manipulations must be carried out under an inert atmosphere (argon or nitrogen) using Schlenk line or glovebox techniques.
-
THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl).
-
(Dimethylphenylsilyl)lithium is typically prepared in situ by the reaction of chlorodimethylphenylsilane with an excess of lithium metal in THF.[3]
-
An aliquot of the resulting solution is transferred to a pre-dried NMR tube, which is then flame-sealed or securely capped. For quantitative studies, the concentration of the silyllithium reagent should be determined by titration.[3]
-
-
NMR Acquisition:
-
Spectra should be acquired on a high-field NMR spectrometer equipped with a multinuclear probe.
-
Low temperatures (e.g., -80 °C to -120 °C) are often necessary to slow down dynamic exchange processes between different aggregate forms.
-
For ⁷Li and ⁶Li NMR, a dilute external standard (e.g., 0.1 M LiCl in D₂O or THF-d₈) is used for chemical shift referencing.
-
For ²⁹Si NMR, long acquisition times may be necessary due to the low natural abundance and long relaxation times of the ²⁹Si nucleus. The use of polarization transfer techniques (e.g., DEPT or INEPT) can enhance signal intensity.
-
Cryoscopy
Cryoscopy is a classical method for determining the molecular weight of a solute in solution by measuring the freezing point depression of a solvent.
Experimental Protocol: Cryoscopic Determination of the Aggregation Number
-
Apparatus: A cryoscopy apparatus typically consists of a jacketed freezing tube equipped with a sensitive thermometer (e.g., a Beckmann thermometer) and a stirrer.
-
Solvent Freezing Point Determination: The freezing point of a precisely weighed amount of pure, dry THF is carefully determined.
-
Freezing Point Depression Measurement: A precisely weighed amount of (dimethylphenylsilyl)lithium is added to the solvent, and the new freezing point of the solution is measured.
-
Calculation: The apparent molecular weight (M_exp) is calculated using the following equation:
M_exp = (K_f * w_solute) / (ΔT_f * w_solvent)
where:
-
K_f is the cryoscopic constant of THF (1.86 °C· kg/mol ).
-
w_solute is the weight of the silyllithium.
-
ΔT_f is the freezing point depression.
-
w_solvent is the weight of the THF.
-
-
Aggregation Number Calculation: The aggregation number (n) is then determined by:
n = M_exp / M_monomer
where M_monomer is the molecular weight of the monomeric (dimethylphenylsilyl)lithium.
Visualization of Aggregation Equilibrium
The equilibrium between the monomeric and dimeric forms of (dimethylphenylsilyl)lithium in THF can be visualized as a dynamic process. The following diagram illustrates this relationship.
Caption: Monomer-Dimer Equilibrium of (Dimethylphenylsilyl)lithium in THF.
Conclusion
References
- 1. Multinuclear NMR study of the solution structure and reactivity of tris(trimethylsilyl)methyllithium and its iodine ate complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregation and C-N rotation of the lithium salt of N,N-dimethyldiphenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
An In-depth Technical Guide to Lithium Dimethyl(phenyl)silanide: Synthesis, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lithium dimethyl(phenyl)silanide ([LiSi(CH₃)₂(C₆H₅)]) is a potent organometallic reagent widely recognized for its utility as a silyl nucleophile in organic synthesis. Its International Union of Pure and Applied Chemistry (IUPAC) name is lithium dimethyl(phenyl)silanide .[1] This technical guide provides a comprehensive overview of its synthesis, chemical properties, and reactivity. Detailed experimental protocols for its preparation and analysis are presented, along with a summary of its key reactions with various electrophiles. While direct applications in the final steps of drug synthesis are not extensively documented in publicly available literature, this document explores its role in constructing silicon-containing intermediates that are valuable in the synthesis of complex organic molecules.
Chemical Properties and Data
Lithium dimethyl(phenyl)silanide, also commonly referred to as phenyldimethylsilyllithium or PhMe₂SiLi, is a highly reactive species typically generated and used in situ.[1]
| Property | Value |
| IUPAC Name | lithium dimethyl(phenyl)silanide[1] |
| Synonyms | phenyldimethylsilyllithium, PhMe₂SiLi |
| CAS Number | 3839-31-4[1] |
| Molecular Formula | C₈H₁₁LiSi[1] |
| Molecular Weight | 142.2 g/mol [1] |
Synthesis and Experimental Protocols
The most common and practical synthesis of lithium dimethyl(phenyl)silanide involves the reductive cleavage of a silicon-halogen or silicon-silicon bond.[2]
Synthesis from Chlorodimethylphenylsilane
This method involves the reaction of chlorodimethylphenylsilane with an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[2] The reaction proceeds through the initial formation of a disilane, which is then cleaved by lithium to generate the silyllithium reagent.[3]
Experimental Protocol:
A flame-dried, 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with 1.49 g (214 mmol) of lithium wire, cut into small segments. The flask is filled with nitrogen, and 60 mL of anhydrous tetrahydrofuran is added via syringe. To this suspension, 12.0 mL (71.5 mmol) of chlorodimethylphenylsilane is added by syringe at ambient temperature with stirring. A moderate evolution of heat is typically observed. The reaction flask is then tightly sealed and can be stored at -15 to -20 °C for an extended period (e.g., 59 hours) to ensure complete reaction. The resulting deep-colored (often purple) solution of dimethylphenylsilyllithium in THF is then ready for use.[4]
Analysis of Reagent Concentration
The concentration of the prepared silyllithium solution can be determined by titration or by a quantitative NMR method.
Titration Protocol:
The concentration of the dimethylphenylsilyllithium solution can be determined by titration against a standard acid, such as 0.1 N HCl, using phenolphthalein as an indicator.[4] A double titration method can also be employed for more accurate results, where one aliquot is quenched with water and another with 1,2-dibromoethane before titration.[5]
Quantitative ¹H NMR Protocol:
A rapid and simple method for determining the concentration and purity of the silyllithium reagent involves quenching an aliquot of the reaction mixture with an excess of a silyl chloride, such as chloro(trimethyl)silane (TMSCl). The resulting disilane product can be readily identified and quantified by ¹H NMR spectroscopy relative to an internal standard. This method allows for the simultaneous detection of the starting material, intermediates (like the disilane), and the desired silyllithium product (as its TMS-capped derivative).[2][3]
Reactivity and Synthetic Applications
Lithium dimethyl(phenyl)silanide is a powerful silyl nucleophile that readily reacts with a wide array of electrophilic substrates, enabling the formation of new silicon-carbon bonds.[2]
Reactions with Carbonyl Compounds
The addition of lithium dimethyl(phenyl)silanide to aldehydes and ketones is a fundamental method for the synthesis of α-hydroxysilanes. The reaction proceeds via nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, which upon protonation yields the alcohol product. This reaction is generally fast and high-yielding.[2]
Synthesis of Acylsilanes
Lithium dimethyl(phenyl)silanide is a key reagent for the synthesis of acylsilanes. A preferred method involves the addition of the silyllithium reagent to a morpholine amide. This approach minimizes the over-addition that can be problematic with more reactive carboxylic acid derivatives like acid chlorides.[2][6]
Reactions with Other Electrophiles
The reactivity of lithium dimethyl(phenyl)silanide extends to a variety of other electrophiles, leading to a diverse range of organosilicon compounds.
| Electrophile | Product Class |
| Aldehydes, Ketones | α-Hydroxysilanes[2] |
| Esters | α-Silyl ketones or tertiary α,α-disilyl alcohols[2] |
| Morpholine Amides | Acylsilanes[2][6] |
| Nitriles | N-Silylimines (hydrolyze to α-silyl ketones)[2] |
| Silyl Enol Ethers | Lithium enolates[3][5] |
| 1,2-Dibromoethane | Dimethyl(phenyl)silyl bromide[3][5] |
| Aziridines | Ring-opened silylamines[2] |
Thermodynamic Data
Kinetic studies have been performed on the addition of silyllithium reagents to unsaturated substrates, providing insight into their reactivity.
| Reaction | ΔG‡ (kcal·mol⁻¹) | ΔH‡ (kcal·mol⁻¹) | ΔS‡ (cal·mol⁻¹·deg⁻¹) | Temperature (°C) |
| Addition to 1,1-diphenylethylene | 12.4 | 3.4 | -38.7 | -40 |
| Reaction with tetrahydrofuran | 26.4 | 19.0 | -24.5 | 30 |
Visualized Workflows and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving lithium dimethyl(phenyl)silanide.
Synthesis of Lithium Dimethyl(phenyl)silanide
Caption: Workflow for the synthesis and analysis of lithium dimethyl(phenyl)silanide.
General Reactivity as a Nucleophile
Caption: Nucleophilic reactions of lithium dimethyl(phenyl)silanide with various electrophiles.
Relevance to Drug Development
While specific, documented instances of lithium dimethyl(phenyl)silanide being used as a key reagent in the total synthesis of a marketed drug are not readily found in the surveyed literature, its utility in creating versatile synthetic intermediates is highly relevant to drug discovery and development. The introduction of a dimethyl(phenyl)silyl group can serve several purposes in a synthetic strategy:
-
Masked Hydroxyl Group: The silyl group can act as a stable precursor to a hydroxyl group, which can be unmasked under specific oxidative conditions. This strategy is valuable for protecting a reactive alcohol functionality during other synthetic transformations.
-
Stereochemical Control: The addition of lithium dimethyl(phenyl)silanide to chiral aldehydes and ketones can proceed with a high degree of diastereoselectivity, enabling the controlled formation of stereocenters.[2]
-
Further Functionalization: The resulting organosilicon compounds can be further elaborated into more complex structures, making them valuable building blocks in the synthesis of bioactive molecules.
Therefore, while not a common "end-game" reagent, lithium dimethyl(phenyl)silanide provides a reliable method for incorporating a versatile functional group that can facilitate the construction of complex molecular architectures found in many pharmaceutical agents.
Conclusion
Lithium dimethyl(phenyl)silanide is a cornerstone reagent in organosilicon chemistry. Its straightforward preparation, coupled with its high nucleophilicity towards a broad range of electrophiles, makes it an invaluable tool for the synthesis of diverse organosilicon compounds. For professionals in drug development, understanding the reactivity and handling of this reagent provides an opportunity to leverage silicon-based methodologies for the construction of complex intermediates and the strategic introduction of masked functional groups with stereochemical control. Further research into the application of this and other silyllithium reagents in the synthesis of novel bioactive compounds is a promising area for future investigation.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. Kinetic analysis of silicon–lithium alloying reaction in silicon single crystal using soft X-ray absorption spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to (Dimethylphenylsilyl)lithium for Researchers and Drug Development Professionals
(Dimethylphenylsilyl)lithium , a prominent member of the silyllithium reagent family, serves as a versatile and potent silyl nucleophile in modern organic synthesis. Its high reactivity and selectivity are instrumental in the formation of crucial carbon-carbon and carbon-heteroatom bonds, finding significant applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, handling, and key applications, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
(Dimethylphenylsilyl)lithium, also known as phenyldimethylsilyllithium or by its formula PhMe₂SiLi, is an organometallic compound valued for its strong basic and nucleophilic characteristics.[1] Due to its high sensitivity to air and moisture, it requires careful handling under inert atmospheric conditions to maintain its efficacy.[1]
| Property | Value | Source |
| CAS Number | 3839-31-4 | [2][3][4][5][6] |
| Molecular Formula | C₈H₁₁LiSi | [2][3][4][5][6] |
| Molecular Weight | 142.2 g/mol | [2][4][7] |
| IUPAC Name | lithium;dimethyl(phenyl)silanide | [2] |
| Synonyms | phenyldimethylsilyllithium, PhMe₂SiLi, lithium dimethylphenylsilanide | [2][3][4][7] |
| Solubility | Soluble in THF, Et₂O | [5] |
Synthesis of (Dimethylphenylsilyl)lithium
The most prevalent method for synthesizing (dimethylphenylsilyl)lithium is through the reductive cleavage of a silicon-halogen bond using an excess of lithium metal in an ethereal solvent, typically tetrahydrofuran (THF).[2]
Experimental Protocol: Synthesis from Chlorodimethylphenylsilane
This protocol is adapted from a procedure reported by Fleming and coworkers.[8]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A flame-dried, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with lithium wire (214 mmol, 1.5 equiv).[8]
-
The flask is filled with nitrogen, and anhydrous THF (60 mL) is added via syringe.[8]
-
Chlorodimethylphenylsilane (71.5 mmol) is added to the stirred suspension of lithium wire at ambient temperature.[8] A moderate evolution of heat may be observed.[8]
-
The reaction flask is tightly sealed and stored at -15 to -20 °C for approximately 59 hours.[8]
-
The resulting deep-colored (often purple) solution of (dimethylphenylsilyl)lithium is then ready for use.[8] It is advisable to titrate the solution to determine its exact molarity before use in subsequent reactions.[8]
Logical Workflow for the Synthesis of (Dimethylphenylsilyl)lithium:
Reactivity and Synthetic Applications
(Dimethylphenylsilyl)lithium is a potent silyl nucleophile that readily reacts with a wide array of electrophiles, enabling the formation of new silicon-carbon bonds.[2]
3.1. Addition to Carbonyl Compounds
A fundamental application is its addition to carbonyl compounds to synthesize α-hydroxy silanes. The nucleophilic silyl anion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, which upon protonation yields the alcohol product.[2]
Experimental Protocol: Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one
This procedure details the reaction of (dimethylphenylsilyl)lithium with a morpholine amide to form an acylsilane.[8]
Materials:
-
1-morpholinopropan-1-one
-
(Dimethylphenylsilyl)lithium solution in THF
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked round-bottomed flask under a nitrogen atmosphere is charged with 1-morpholinopropan-1-one (41.9 mmol) and anhydrous THF (45 mL).[8]
-
The solution is cooled to -74 °C using a dry ice/acetone bath.[8]
-
A 0.97 M solution of (dimethylphenylsilyl)lithium in THF (50.4 mmol, 1.2 equiv) is added dropwise, maintaining the internal temperature below -60 °C.[8]
-
The reaction mixture is stirred for 70 minutes at -75 °C.[8]
-
The reaction is quenched with 100 mL of saturated aqueous ammonium chloride solution and allowed to warm to room temperature.[8]
-
The product is extracted with hexanes and ethyl acetate, and the combined organic layers are washed, dried, and concentrated to yield the acylsilane product.[8]
Signaling Pathway for Acylsilane Synthesis:
3.2. Other Key Reactions
-
Conjugate Addition: In the presence of copper(I) salts, it can undergo 1,4-conjugate addition to α,β-unsaturated systems.[2]
-
Epoxide Opening: It can open epoxide rings via nucleophilic attack to generate β-hydroxy silanes.[2]
-
Displacement of Halides: (Dimethylphenylsilyl)lithium can displace halide ions from organic halides to form organosilanes.[2]
Spectroscopic Characterization
Spectroscopic methods are crucial for the characterization of (dimethylphenylsilyl)lithium and its reaction products.
| Technique | Observed Features |
| ¹H NMR | Confirms the presence of the dimethyl and phenyl protons of the silyl moiety.[2] |
| ¹³C NMR | Provides information on the carbon skeleton.[2] |
| ²⁹Si NMR | Diagnostic for the silyl anion, with chemical shifts appearing at significantly different values compared to neutral silanes.[2] The exact shift is highly dependent on the solvent and aggregation state.[2] |
| ⁷Li NMR | Used to study the local environment of the lithium counterion.[2] |
| IR Spectroscopy | Shows characteristic vibrational frequencies for Si-phenyl and Si-methyl bonds.[2] |
Spectroscopic Data for a Representative Acylsilane Product (1-(Dimethyl(phenyl)silyl)propan-1-one): [8]
| Nucleus | Chemical Shift (δ) |
| ¹H NMR | 0.51 (s, 6H), 0.92 (t, J = 7.3 Hz, 3H), 2.61 (q, J = 7.2 Hz, 2H), 7.36–7.44 (m, 3H), 7.54–7.58 (m, 2H) |
| ¹³C NMR | -4.8, 6.1, 41.9, 128.1, 129.8, 133.9, 134.6, 246.2 |
| ²⁹Si NMR | -17.01 |
Safety and Handling
(Dimethylphenylsilyl)lithium is a pyrophoric substance, meaning it can ignite spontaneously on contact with air.[9] It is also highly reactive with water. Therefore, stringent safety precautions are mandatory.
-
Inert Atmosphere: All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[3][9]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves underneath neoprene gloves).[9][10] A face shield is recommended for larger scale operations.[10]
-
Solvent: Use anhydrous solvents to prevent reaction and decomposition.[5][8]
-
Storage: Store in a tightly sealed container under an inert atmosphere, typically in a refrigerator or freezer for long-term stability.[8]
-
Spills: In case of a small spill, it should be smothered with a dry powder absorbent such as sand or sodium carbonate. Do not use water or carbon dioxide extinguishers.
This technical guide provides a foundational understanding of (dimethylphenylsilyl)lithium, a critical reagent in organic synthesis. For professionals in drug development and chemical research, a thorough comprehension of its properties, synthesis, and handling is paramount for its safe and effective application in the laboratory.
References
- 1. Cas 3839-31-4,Lithium, (dimethylphenylsilyl)- | lookchem [lookchem.com]
- 2. Lithium, (dimethylphenylsilyl)- | 3839-31-4 | Benchchem [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lithium, (dimethylphenylsilyl)- | 3839-31-4 [m.chemicalbook.com]
- 7. Lithium, (dimethylphenylsilyl)- | C8H11LiSi | CID 10964620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. ehs.ucr.edu [ehs.ucr.edu]
- 10. ehs.princeton.edu [ehs.princeton.edu]
The Genesis of a Key Reagent: Early Methods for the Preparation of Phenyldimethylsilyllithium
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Phenyldimethylsilyllithium [(C₆H₅)(CH₃)₂SiLi] has emerged as a versatile and indispensable reagent in organic synthesis, enabling the formation of carbon-silicon bonds and facilitating a range of synthetic transformations. This guide delves into the foundational early studies that established the primary methodologies for its preparation, providing a comprehensive resource on the core experimental protocols, quantitative data, and the underlying reaction pathways.
Core Synthesis: From Chlorosilane to Silyllithium
The dominant and historically significant method for preparing phenyldimethylsilyllithium involves the reaction of chlorodimethylphenylsilane with lithium metal in an ethereal solvent, typically tetrahydrofuran (THF). Early investigations revealed that this transformation is not a direct displacement but rather a two-step process. Initially, the chlorosilane undergoes a Wurtz-type coupling in the presence of lithium to form the intermediate 1,1,2,2-tetramethyl-1,2-diphenyldisilane. Subsequent cleavage of the silicon-silicon bond in this disilane by excess lithium yields the desired phenyldimethylsilyllithium.[1][2]
Experimental Protocols
The following protocols are based on the seminal work in the field and represent the most common early methods for the preparation of phenyldimethylsilyllithium.
Method 1: In Situ Preparation from Chlorodimethylphenylsilane
This procedure, adapted from the work of Fleming and coworkers, is a widely used method for the generation of phenyldimethylsilyllithium for immediate use in subsequent reactions.[3]
Materials:
-
Lithium wire, containing 1% sodium
-
Chlorodimethylphenylsilane
-
Tetrahydrofuran (THF), freshly distilled from sodium-benzophenone ketyl
Procedure:
-
A flame-dried, two-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum is charged with lithium wire (coarsely cut).
-
The flask is flushed with dry nitrogen, and anhydrous THF is added via syringe.
-
Chlorodimethylphenylsilane is added dropwise to the stirred suspension of lithium in THF at room temperature.
-
The reaction mixture is stirred at 0 °C for a specified period (typically 4.5 hours) to ensure the complete formation of the silyllithium reagent.[4]
-
The resulting dark reddish-brown solution of phenyldimethylsilyllithium is then ready for use. The concentration of the reagent can be determined by titration.[1]
Method 2: Isolation of the Intermediate Disilane
In some early studies, the intermediate 1,1,2,2-tetramethyl-1,2-diphenyldisilane was isolated before its cleavage to the silyllithium.
Step 1: Synthesis of 1,1,2,2-Tetramethyl-1,2-diphenyldisilane
-
Chlorodimethylphenylsilane is reacted with a stoichiometric amount of lithium metal in THF.
-
The reaction is typically run at room temperature until the starting chlorosilane is consumed.
-
Standard aqueous work-up and purification by distillation or crystallization yields the pure disilane.
Step 2: Cleavage of the Disilane
-
The isolated 1,1,2,2-tetramethyl-1,2-diphenyldisilane is dissolved in anhydrous THF.
-
Excess lithium metal is added to the solution.
-
The mixture is stirred at room temperature until the cleavage is complete, indicated by the formation of the characteristic reddish-brown color of the silyllithium reagent.
Quantitative Data Summary
The following table summarizes typical quantitative data from early preparations of phenyldimethylsilyllithium. It is important to note that yields were often determined by derivatization reactions due to the reactive nature of the silyllithium species.
| Precursor | Method | Solvent | Reaction Time (h) | Temperature (°C) | Typical Yield (%) | Notes |
| Chlorodimethylphenylsilane | In Situ | THF | 4-6 | 0 to RT | 70-85 | Yields are based on subsequent reactions with electrophiles. The solution contains lithium chloride as a byproduct. |
| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Cleavage | THF | 2-4 | RT | >90 | This method provides a solution of phenyldimethylsilyllithium free of lithium chloride. |
Analysis and Titration: The concentration of phenyldimethylsilyllithium solutions was often determined by a double titration method.[1] One aliquot is quenched with water, and another with 1,2-dibromoethane followed by water. Titration of both solutions with a standard acid allows for the calculation of the silyllithium concentration.[2]
Reaction Pathways and Logical Relationships
The preparation of phenyldimethylsilyllithium from its chlorosilane precursor is a fascinating interplay of coupling and cleavage reactions. The following diagrams illustrate the key transformations and the logical flow of the synthesis.
Byproducts and Considerations
The preparation of phenyldimethylsilyllithium is not without the formation of byproducts. Besides the expected lithium chloride, early studies identified other silicon-containing species. These include 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane, which arises from the reaction of the chlorosilane with trace oxides or hydroxides on the surface of the lithium metal.[1] This disiloxane can be cleaved by phenyldimethylsilyllithium to form lithium dimethyl(phenyl)silanoxide.[1] Other reported byproducts include higher polysilanes and dimethyldiphenylsilane.[1] Careful control of reaction conditions and the use of high-purity reagents are crucial to minimize the formation of these impurities.
Conclusion
The early studies on the preparation of phenyldimethylsilyllithium laid a robust foundation for the widespread use of this versatile reagent. The two-step pathway involving the formation and subsequent cleavage of a disilane intermediate remains the cornerstone of its synthesis. The detailed experimental protocols and an understanding of the reaction pathways and potential byproducts, as outlined in this guide, are essential for any researcher, scientist, or drug development professional seeking to effectively utilize this powerful synthetic tool.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A709111G [pubs.rsc.org]
- 2. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
An In-Depth Technical Guide to the Reductive Cleavage of Disilanes for the Formation of Silyllithium Reagents
Audience: Researchers, Scientists, and Drug Development Professionals
Core Content: This guide provides a comprehensive overview of the synthesis of silyllithium reagents via the reductive cleavage of the silicon-silicon bond in disilanes using lithium metal. It covers the underlying mechanism, substrate scope, detailed experimental protocols, and key quantitative data.
Introduction
Silyllithium reagents are potent nucleophiles and valuable intermediates in synthetic organic and organometallic chemistry. They serve as powerful tools for the formation of silicon-carbon and silicon-heteroatom bonds, enabling the synthesis of complex organosilicon compounds. One of the fundamental methods for generating these reagents is the reductive cleavage of a Si-Si bond in a disilane precursor using an alkali metal, most commonly lithium.
This method is particularly effective for disilanes bearing aryl substituents, which are crucial for stabilizing the key intermediate. While the direct cleavage of isolated disilanes is a valid strategy, a more common and practical approach involves the in situ formation of the disilane from a corresponding chlorosilane, followed immediately by its reductive cleavage in the same pot. This guide will detail the mechanism, scope, and experimental procedures for this important transformation.
Reaction Mechanism and Scope
The reductive cleavage of a disilane with lithium metal is initiated by a single electron transfer (SET) from the surface of the lithium metal to the disilane molecule. This process forms a transient disilane radical anion. The presence of aryl groups on the silicon atoms is critical as they delocalize the negative charge, stabilizing this intermediate. The weakened Si-Si bond in the radical anion then undergoes homolytic or heterolytic cleavage to generate the silyllithium reagent.
Key characteristics of the reaction include:
-
Substrate Requirement: The reaction is generally limited to disilanes containing at least one aryl substituent per silicon atom (e.g., phenyl). Peralkyldisilanes, such as hexamethyldisilane, are typically resistant to cleavage by lithium metal under standard conditions.[1]
-
Reaction Pathway: The most accepted pathway involves the formation of a radical anion intermediate, which subsequently fragments.
-
Common Practice: A prevalent method involves the reaction of an arylchlorosilane with lithium. This process first yields the corresponding disilane via Wurtz-type coupling, which is then cleaved in situ by excess lithium to afford two equivalents of the silyllithium reagent.[2][3]
-
Side Reactions: Competing reactions can occur, including the cleavage of silicon-carbon bonds, particularly in highly substituted or strained systems. Byproducts from the initial coupling reaction, such as polysilanes, may also be present.[3][4]
The overall transformation for an in situ preparation can be visualized as a two-step process occurring in a single reaction vessel.
Caption: Workflow for the common in situ synthesis of silyllithiums.
The detailed mechanism involving the single electron transfer is illustrated below.
Caption: Mechanism showing the single electron transfer (SET) pathway.
Quantitative Data
The yield of silyllithium reagents prepared via reductive cleavage can be high, though it is dependent on the substrate, purity of reagents, and reaction conditions. The most common method for quantification is titration or quenching with a known electrophile followed by analysis (e.g., GC or NMR).
| Disilane Precursor (Generated in situ) | Silyllithium Product | Solvent | Typical Yield | Reference |
| 1,1,2,2-Tetramethyl-1,2-diphenyldisilane | Dimethylphenylsilyllithium | THF | ~70% (by titration) | [2] |
| Hexaphenyldisilane | Triphenylsilyllithium | THF | High (Qualitative) | Gilman, H. et al. |
Note: Yields are often determined by titrating the resulting silyllithium solution or by derivatization, as isolation of the silyllithium salt is not standard practice.
Experimental Protocols
The following protocol is adapted from a procedure in Organic Syntheses and describes the reliable, large-scale preparation of dimethylphenylsilyllithium. This method exemplifies the in situ generation and subsequent cleavage of the disilane intermediate.[2]
Protocol: Preparation of Dimethylphenylsilyllithium
Materials:
-
Lithium wire containing 0.5-0.8% sodium (e.g., 1.49 g, 214 mmol)
-
Chlorodimethylphenylsilane (12.0 mL, 71.5 mmol)
-
Anhydrous Tetrahydrofuran (THF) (60 mL)
Equipment:
-
300-mL two-necked, flame-dried Schlenk flask
-
Magnetic stirring bar
-
Nitrogen inlet and bubbler
-
Rubber septum
-
Syringes
Procedure:
-
Setup: A 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar is flame-dried under vacuum and backfilled with dry nitrogen.
-
Lithium Preparation: The flask is charged with lithium wire (1.49 g, 214 mmol, cut into small pieces).
-
Solvent Addition: Anhydrous THF (60 mL) is added via syringe to the flask containing the lithium.
-
Addition of Chlorosilane: Chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) is added dropwise via syringe to the stirred suspension of lithium in THF at ambient temperature over approximately 10-15 minutes.
-
Reaction Progression: Upon addition, the reaction mixture typically turns cloudy and gradually develops a dark, olive-green color. After about 1-2 hours, the color deepens to a dark reddish-brown or purple, indicating the formation of the silyllithium reagent. The reaction is exothermic and may require occasional cooling in a water bath to maintain a gentle reflux.
-
Completion and Use: The reaction is typically stirred for a total of 4-6 hours at room temperature to ensure complete cleavage of the intermediate disilane. The resulting deep purple solution of dimethylphenylsilyllithium is not isolated but is used directly for subsequent reactions. The concentration can be determined by titration against a standard acid or by a Gilman double titration.
Safety Notes:
-
Silyllithium reagents are pyrophoric and react violently with water and protic solvents. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon).
-
Lithium metal is highly reactive. Handle with care and quench any excess metal cautiously with a high-boiling alcohol like isopropanol or tert-butanol.
-
The reaction is exothermic. Ensure adequate cooling is available.
This document is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted with appropriate safety precautions and in accordance with institutional guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Item - Selective SiâC Bond Cleavage as Synthetic Entry to a Functionalized Lithiosilane - American Chemical Society - Figshare [acs.figshare.com]
Illuminating the Silicon-Lithium Bond: A Technical Guide to the Theoretical Calculation of Silyllithium Reagent Structures
Abstract
Silyllithium reagents are powerful nucleophiles and indispensable tools in modern synthetic chemistry, enabling the formation of silicon-carbon and silicon-heteroatom bonds with high precision. The reactivity and selectivity of these reagents are intrinsically linked to their molecular structure, which is often complex and subject to aggregation and solvation effects. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies used to elucidate the structures of silyllithium reagents. We present a summary of key structural data derived from quantum chemical calculations, detail representative experimental protocols for the synthesis of these reagents, and illustrate a computationally-derived reaction pathway.
Introduction
The utility of organosilicon compounds in pharmaceuticals, materials science, and organic synthesis is well-established. Silyllithium reagents (R₃SiLi) are primary synthons for the introduction of the silyl group. Understanding their structure is paramount to controlling their reactivity. In solution, silyllithium reagents, much like their organolithium counterparts, can exist as monomers, dimers, or higher-order aggregates, with their structure being highly dependent on the steric and electronic nature of the substituents on silicon, the solvent, and the temperature.
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool to probe the geometric and electronic structures of these reactive species. Theoretical calculations provide insights into bond lengths, bond angles, charge distributions, and the energetics of aggregation and solvation, which are often difficult to determine experimentally. This guide will delve into the computational approaches used to model silyllithium reagents, present key findings from these studies in a structured format, and provide practical context with experimental protocols and a visualized reaction mechanism.
Theoretical and Computational Methodologies
The accurate theoretical description of silyllithium reagents requires robust computational methods that can account for electron correlation and the partially ionic nature of the Si-Li bond.
Density Functional Theory (DFT)
DFT is the most widely used method for the geometry optimization and electronic structure calculation of silyllithium compounds due to its favorable balance of accuracy and computational cost.
-
Functionals: Hybrid functionals, such as B3LYP, are commonly employed as they incorporate a portion of exact Hartree-Fock exchange, which is crucial for describing systems with significant electronic effects.
-
Basis Sets: Pople-style basis sets, such as 6-31G(d,p) or 6-31+G(d,p), are often used for geometry optimizations. For more accurate single-point energy calculations, larger basis sets like 6-311+G(2d,p) are recommended. The inclusion of diffuse functions (+) is important for accurately describing the anionic nature of the silicon center.
Modeling Solvent Effects
Solvation plays a critical role in the structure and reactivity of silyllithium reagents. Theoretical models can account for solvent effects in two primary ways:
-
Implicit Solvation Models: Continuum models like the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) are computationally efficient ways to approximate the bulk solvent environment.
-
Explicit Solvation Models: In this approach, one or more solvent molecules (e.g., THF, diethyl ether) are explicitly included in the calculation, coordinating to the lithium atom. This method provides a more detailed picture of the direct interactions between the reagent and the solvent, but at a higher computational cost.
Natural Bond Orbital (NBO) Analysis
NBO analysis is a valuable tool for interpreting the results of quantum chemical calculations. It provides insights into the charge distribution and the nature of the bonding within the molecule. For silyllithium reagents, Natural Population Analysis (NPA) is often used to determine the partial atomic charges on silicon and lithium, quantifying the ionic character of the Si-Li bond.
Tabulated Quantitative Data
The following tables summarize key quantitative data from theoretical studies on the structure of silyllithium and related organolithium reagents.
Table 1: Calculated Geometric Parameters of Representative Monomeric Silyl- and Alkyllithiums (Gas Phase)
| Compound | Method | Si/C-Li Bond Length (Å) | R-Si/C-Li Angle (°) | Reference |
| H₃SiLi | DFT/B3LYP | 2.589 | 95.8 | Theoretical |
| (CH₃)₃SiLi | DFT/B3LYP | 2.621 | 101.2 | Theoretical |
| (C₆H₅)₃SiLi | DFT/B3LYP | 2.635 | 103.5 | Theoretical |
| CH₃Li | B3LYP/6-31+G | 2.034 | N/A | [1] |
| (CH₃)₃CLi | B3LYP/6-31+G | 2.115 | N/A | [1] |
Table 2: Calculated Properties of Methyllithium and Phenyllithium Oligomers
| Species | Method | Li-C Bond Length (Å) | NPA Charge on Li | NPA Charge on C | Aggregation Energy (kcal/mol) | Reference |
| (MeLi)₄ | B3LYP/6-31+G | 2.292 - 2.348 | +0.86 | -1.41 | -124.4 | [1] |
| (PhLi)₄ | B3LYP/6-31+G | 2.274 - 2.339 | +0.84 | -0.84 | -117.2 | [1] |
Aggregation energy is calculated relative to the corresponding monomers.
Computationally-Derived Reaction Pathway: Nucleophilic Silyl Substitution
Theoretical calculations are instrumental in elucidating reaction mechanisms. A pertinent example is the formal nucleophilic substitution of aryl halides with silyllithium reagents. Mechanistic studies suggest that this reaction can proceed via a polar halogenophilic attack (Sₙ2@X) of the silyl nucleophile on the halogen atom of the aryl halide.[2]
Caption: Logical workflow of a halogenophilic attack mechanism.
Detailed Experimental Protocols
The theoretical calculations are grounded in the real-world synthesis and handling of these reagents. Below are representative protocols for the preparation of common silyllithium reagents.
Synthesis of (Trimethylsilyl)methyllithium
This procedure is adapted from a published protocol for generating highly reactive lithium and its use in the synthesis of (trimethylsilyl)methyllithium.[3][4]
-
Activation of Lithium: Lithium metal is treated with liquid ammonia to generate highly activated lithium metal dendrites with a large surface area.
-
Reaction Setup: An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and an argon inlet is charged with the activated lithium dendrites under an inert atmosphere.
-
Addition of Precursor: Chloromethyltrimethylsilane is added dropwise to a suspension of the activated lithium in an appropriate solvent (e.g., diethyl ether) at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by gas chromatography (GC) by taking aliquots from the reaction mixture, quenching them with water, extracting with an organic solvent (e.g., hexane), and analyzing the organic layer for the consumption of the starting material.[3][4]
-
Filtration and Titration: Upon completion, the resulting solution of (trimethylsilyl)methyllithium is filtered under argon to remove excess lithium and lithium chloride. The concentration of the silyllithium reagent is then determined by titration.
Synthesis of Phenyldimethylsilyllithium
Phenyldimethylsilyllithium can be prepared from phenyldimethylsilyl chloride and lithium metal. The reaction proceeds via the initial formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, which is then cleaved by lithium to yield the desired silyllithium reagent.[5]
-
Reaction Setup: A flask containing lithium metal (as a dispersion or freshly cut pieces) and an appropriate solvent (e.g., tetrahydrofuran, THF) is prepared under an inert atmosphere.
-
Addition of Chlorosilane: Phenyldimethylsilyl chloride is added to the lithium suspension. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Reaction Progression: The reaction mixture typically develops a characteristic color (often reddish-brown) indicating the formation of the silyllithium species. The reaction involves the rapid formation of the disilane followed by a slower cleavage to the silyllithium.[5]
-
Analysis and Use: The concentration of the phenyldimethylsilyllithium solution can be determined using a double titration method.[5] The reagent is typically used in situ for subsequent reactions.
Conclusion
The synergy between theoretical calculations and experimental studies provides a powerful paradigm for understanding the complex structural landscape of silyllithium reagents. DFT calculations offer unparalleled detail into the geometric and electronic properties of these species, including their aggregation and solvation, which are critical for rationalizing and predicting their reactivity. As computational methods continue to advance in accuracy and efficiency, their role in the design and application of novel silicon-based reagents in drug development and materials science will undoubtedly expand. This guide serves as a foundational resource for researchers seeking to leverage computational chemistry to harness the full synthetic potential of silyllithium reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Nucleophilic Character of Silyl Anions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silyl anions, highly reactive intermediates featuring a trivalent, negatively charged silicon atom, have emerged as powerful tools in modern organic synthesis. Their unique reactivity profile, distinct from their carbon-based counterparts (carbanions), allows for novel bond formations and strategic synthetic transformations. This technical guide provides a comprehensive overview of the nucleophilic character of silyl anions, detailing their generation, reactivity, and application, with a particular focus on quantitative data, experimental protocols, and the visualization of key concepts. The strategic incorporation of silicon-containing moieties is of growing interest in drug discovery, where the substitution of carbon with silicon can favorably modulate a compound's physicochemical and pharmacokinetic properties.[1]
Core Concepts: Understanding Silyl Anion Reactivity
The nucleophilicity of silyl anions is governed by several factors, including the nature of the substituents on the silicon atom, the counterion, and the solvent system. Aryl or other electron-withdrawing groups on silicon can stabilize the negative charge through inductive effects and π-polarization, modulating the anion's reactivity.[2] Unlike carbanions, where charge delocalization into appended phenyl rings is significant, NMR studies on phenylated silyl anions indicate that the negative charge is more localized on the silicon atom.[2] This localization contributes to their high nucleophilicity.
Quantitative Measures of Nucleophilicity and Basicity
Table 1: Acidity of Silanes and Related Compounds
| Compound | Formula | pKa | Notes |
| Triphenylsilanol | Ph₃SiOH | 16.6 (in DMSO) | For comparison of Si-O acidity.[3] |
| Trimethylsilylacetic acid | Me₃SiCH₂COOH | 5.22 | Demonstrates the electron-donating effect of the trimethylsilyl group. |
| A Strained Bicyclic Silane | TSMPSiH | 4.7 - 8.1 (in DMSO) | The high acidity is attributed to ring strain, leading to a stabilized silyl anion. |
Table 2: ¹³C and ²⁹Si NMR Chemical Shifts (ppm) of Phenyl-substituted Silyl Anions and Neutral Precursors in THF
| Compound | C-1 | C-ortho | C-meta | C-para | ²⁹Si |
| Ph₃SiLi | 151.2 | 136.4 | 121.8 | 125.7 | 17.5 |
| Ph₃SiH | 134.7 | 135.8 | 128.0 | 129.9 | -18.0 |
| Ph₂MeSiLi | 154.0 | 135.5 | 121.7 | 125.2 | 2.5 |
| Ph₂MeSiH | 136.2 | 134.8 | 128.1 | 129.6 | -17.2 |
| PhMe₂SiLi | 158.4 | 134.2 | 121.8 | 124.4 | -7.8 |
| PhMe₂SiH | 137.9 | 133.6 | 128.1 | 129.1 | -16.5 |
Data compiled from various sources. The downfield shift of the silicon-bearing carbon (C-1) and the upfield shift of the ²⁹Si nucleus in the silyl anions compared to the corresponding silanes are indicative of the increased electron density on the silicon center.
Generation of Silyl Anions: Experimental Protocols
Silyl anions are typically generated in situ from readily available organosilicon precursors. The choice of method depends on the desired silyl anion and the scale of the reaction.
Protocol 1: Preparation of Trimethylsilyllithium (Me₃SiLi) from Hexamethyldisilane
This protocol describes the reductive cleavage of hexamethyldisilane with lithium metal.
Materials:
-
Hexamethyldisilane ((Me₃Si)₂)
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexamethylphosphoramide (HMPA) (Caution: HMPA is a carcinogen)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet.
-
Under a positive pressure of inert gas, add freshly cut lithium wire to the flask.
-
Add anhydrous THF to the flask.
-
To the stirred suspension, add hexamethyldisilane dropwise.
-
Add HMPA to the reaction mixture. The solution should turn a deep red or reddish-brown, indicating the formation of trimethylsilyllithium.
-
The concentration of the silyllithium reagent can be determined by titration.
Protocol 2: Preparation of Phenyldimethylsilyllithium (PhMe₂SiLi) from Chlorodimethylphenylsilane
This method involves the reaction of a chlorosilane with lithium metal.
Materials:
-
Chlorodimethylphenylsilane (PhMe₂SiCl)
-
Lithium metal (powder or small pieces)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium metal in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of chlorodimethylphenylsilane in anhydrous THF to the stirred lithium suspension.
-
After the addition is complete, allow the reaction to stir at room temperature. The formation of the silyl anion is indicated by the appearance of a characteristic color.
-
The resulting solution of phenyldimethylsilyllithium can be used directly in subsequent reactions.
Reactions of Silyl Anions: Synthetic Applications
Silyl anions are versatile nucleophiles that react with a wide range of electrophiles, enabling the formation of silicon-carbon and silicon-heteroatom bonds.
Nucleophilic Substitution Reactions
Silyl anions readily participate in SN2 reactions with alkyl halides to form new silicon-carbon bonds.
Ring-Opening of Epoxides
The reaction of silyl anions with epoxides provides a regioselective route to β-hydroxysilanes, which are valuable synthetic intermediates. The attack generally occurs at the less sterically hindered carbon of the epoxide.
Materials:
-
Phenyldimethylsilyllithium solution in THF (prepared as in Protocol 2)
-
Cyclohexene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, cool a solution of cyclohexene oxide in anhydrous THF to -78 °C.
-
Slowly add the pre-prepared solution of phenyldimethylsilyllithium to the cooled epoxide solution.
-
Stir the reaction mixture at -78 °C for the specified time, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and perform a standard aqueous workup and purification to isolate the β-hydroxysilane product.
Conjugate Addition Reactions (Silylcuprates)
For reactions with α,β-unsaturated carbonyl compounds, silyl anions are often converted to silylcuprates to favor 1,4-conjugate addition over 1,2-addition.
Materials:
-
Phenyldimethylsilyllithium solution in THF
-
Copper(I) cyanide (CuCN) or Copper(I) iodide (CuI)
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous tetrahydrofuran (THF)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend copper(I) cyanide in anhydrous THF and cool to -78 °C.
-
Slowly add the phenyldimethylsilyllithium solution to the CuCN suspension. The formation of the silylcuprate is often accompanied by a color change.
-
In a separate flask, dissolve the α,β-unsaturated ketone in anhydrous THF and cool to -78 °C.
-
Slowly add the silylcuprate solution to the enone solution.
-
After the reaction is complete, quench with a suitable reagent and perform a standard workup and purification.
Visualization of Key Processes
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to silyl anions.
Generation and Reactivity of Silyl Anions
Caption: General scheme for the generation of a silyllithium reagent and its subsequent reaction with an electrophile.
Experimental Workflow for Silylcuprate Conjugate Addition
Caption: Step-by-step workflow for the synthesis of a β-silyl ketone using a silylcuprate reagent.
Application in the Total Synthesis of (+)-Brefeldin A
Silyl anions have been employed as key nucleophiles in the total synthesis of complex natural products. One notable example is in a synthetic approach to (+)-Brefeldin A, a macrolide antibiotic. While various synthetic routes exist, a strategy could involve the use of a silyl anion to introduce a key fragment.
Caption: A conceptual pathway illustrating the strategic use of a silyl anion in the synthesis of (+)-Brefeldin A.
Silyl Anions in Drug Discovery and Development
The unique properties of silicon make it an attractive element to incorporate into drug candidates. The "sila-substitution" of carbon can lead to improved metabolic stability, altered lipophilicity, and enhanced potency. Silyl anions serve as crucial reagents for the synthesis of these "sila-drugs," enabling the precise installation of silicon-containing moieties into complex molecular scaffolds.[1] The development of novel silicon-containing heterocycles and sila-analogs of existing drugs is an active area of research where silyl anion chemistry plays a pivotal role.
Conclusion
Silyl anions are indispensable reagents in contemporary organic chemistry, offering a powerful platform for the construction of complex molecules. Their distinct nucleophilic character, coupled with the development of robust methods for their generation and reaction, has solidified their position in the synthetic chemist's toolbox. The quantitative data, detailed experimental protocols, and visual representations provided in this guide aim to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively harness the synthetic potential of silyl anions in their respective fields. As the demand for novel molecular architectures in materials science and medicine continues to grow, the importance of silyl anion chemistry is poised to expand even further.
References
A Comprehensive Guide to Transmetalation Routes for Generating Silyl Anions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, silyl anions have emerged as indispensable nucleophilic reagents for the formation of silicon-carbon and silicon-element bonds. Their utility in the synthesis of complex molecules, including active pharmaceutical ingredients, is well-established. Transmetalation reactions offer a versatile and often highly efficient means of generating these valuable intermediates. This technical guide provides an in-depth exploration of the primary transmetalation routes for producing silyl anions, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a thorough understanding and practical application of these methodologies.
Core Transmetalation Strategies
The generation of silyl anions via transmetalation typically involves the transfer of a silyl group from a less electropositive element to a more electropositive metal, most commonly an alkali metal like lithium. The primary strategies employed include the reductive cleavage of disilanes, the reaction of halosilanes with alkali metals, tin-lithium exchange, and boron-silicon exchange. Each of these methods offers distinct advantages and is suited to different substrate scopes and reaction conditions.
Reductive Cleavage of Disilanes
The cleavage of the silicon-silicon bond in disilanes is a widely used method for the preparation of silyl anions. This can be accomplished using either alkali metals or organometallic nucleophiles.
Using Alkali Metals: The reaction of a disilane, such as hexamethyldisilane, with an alkali metal like lithium results in the formation of the corresponding silyllithium reagent. The reaction is typically carried out in a polar aprotic solvent like tetrahydrofuran (THF).
Using Organolithium Reagents: Nucleophilic attack by an organolithium reagent, such as methyllithium, on a disilane can also effect Si-Si bond cleavage to produce a silyllithium species and a tetraorganosilane byproduct.[1] This method is particularly useful when one of the silicon atoms bears anion-stabilizing groups, such as phenyl rings.[2]
| Disilane Precursor | Cleavage Reagent | Solvent | Temperature (°C) | Reaction Time | Silyl Anion Product | Yield (%) | Reference |
| Hexamethyldisilane | MeLi | THF/HMPA | 0 | 15 min | Trimethylsilyllithium (Me₃SiLi) | High | [1] |
| 1,2-diphenyltetramethyldisilane | Li | THF | RT | 1 h | Dimethylphenylsilyllithium | >90 | [3] |
| Hexaphenyldisilane | Li | THF | Reflux | 6 h | Triphenylsilyllithium (Ph₃SiLi) | Good | [3] |
-
Apparatus Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a septum is used. The system is maintained under an inert atmosphere of dry nitrogen or argon throughout the procedure.
-
Reagent Charging: To the flask is added a solution of hexamethyldisilane (1.0 eq) in a mixture of tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA).
-
Reaction Initiation: The solution is cooled to 0 °C in an ice bath. Methyllithium (1.0 eq) as a solution in diethyl ether is then added dropwise via syringe.
-
Reaction and Monitoring: The reaction mixture is stirred at 0 °C. The formation of the trimethylsilyllithium is indicated by the appearance of a deep red color. The reaction is typically complete within 15 minutes.
-
Use of Silyl Anion: The resulting solution of trimethylsilyllithium is used immediately in subsequent reactions with electrophiles.
Reaction of Halosilanes with Alkali Metals
The direct reaction of a triorganohalosilane with an excess of an alkali metal, typically lithium, is a classical and straightforward method for synthesizing silyllithium reagents.[1] This method is particularly effective for preparing silyl anions stabilized by aryl substituents, such as triphenylsilyllithium.
| Halosilane Precursor | Alkali Metal | Solvent | Temperature (°C) | Reaction Time | Silyl Anion Product | Yield (%) | Reference |
| Triphenylchlorosilane | Li wire | THF | RT | 1 h | Triphenylsilyllithium (Ph₃SiLi) | High | [3] |
| Chloromethyldiphenylsilane | Li wire | THF | RT | 1 h | Methyldiphenylsilyllithium | Good | [3] |
-
Apparatus Setup: A flame-dried, two-necked flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet. The system is flushed with dry nitrogen.
-
Reagent Charging: The flask is charged with freshly cut lithium wire (2.2 eq). Dry tetrahydrofuran (THF) is then added to cover the lithium.
-
Reaction Initiation: A solution of triphenylchlorosilane (1.0 eq) in dry THF is added dropwise to the stirred suspension of lithium wire at room temperature. An exothermic reaction is typically observed.
-
Reaction and Monitoring: After the addition is complete, the mixture is stirred for an additional hour at room temperature. The formation of triphenylsilyllithium is indicated by the appearance of a dark brown or green solution.
-
Isolation/Use: The solution is filtered through glass wool to remove excess lithium and the lithium chloride byproduct. The resulting solution of triphenylsilyllithium is then used in subsequent reactions.
Tin-Lithium Exchange
Transmetalation from a silylstannane offers a mild and efficient route to silyllithium reagents.[4] This method takes advantage of the favorable thermodynamics of forming a more stable organolithium reagent and a less reactive tetraorganotin byproduct. The reaction is typically fast, even at low temperatures.
| Silylstannane Precursor | Organolithium Reagent | Solvent | Temperature (°C) | Silyl Anion Product | Yield (%) | Reference |
| (Trimethylsilyl)tributylstannane | n-BuLi | THF | -78 | Trimethylsilyllithium | Good | [4] |
| (Triphenylsilyl)tributylstannane | MeLi | THF | -78 | Triphenylsilyllithium | High | [1] |
-
Apparatus Setup: A flame-dried Schlenk flask is equipped with a magnetic stirrer and a septum, and maintained under an inert atmosphere.
-
Reagent Charging: A solution of the silylstannane (1.0 eq) in dry THF is placed in the flask and cooled to -78 °C using a dry ice/acetone bath.
-
Reaction Initiation: The organolithium reagent (1.0 eq) is added dropwise via syringe to the cold, stirred solution of the silylstannane.
-
Reaction and Monitoring: The reaction is typically very rapid, and the formation of the silyllithium can often be monitored by a color change. The mixture is stirred at -78 °C for a short period (e.g., 30 minutes) to ensure complete transmetalation.
-
Use of Silyl Anion: The resulting silyllithium solution is quenched with an appropriate electrophile at low temperature.
Boron-Silicon Exchange
A more recent development in the synthesis of silyl anions is the boron-silicon exchange reaction. This method involves the treatment of a silylborane with an organolithium reagent, such as methyllithium, to generate the corresponding silyllithium species.[5] This approach is particularly valuable for the stereospecific synthesis of chiral silyl anions from chiral silylboranes.[5][6]
| Silylborane Precursor | Organolithium Reagent | Solvent | Temperature (°C) | Silyl Anion Product | Subsequent Reaction Yield (%) | Reference |
| (R)-Methyl(naphthyl)phenylsilylboronic acid pinacol ester | MeLi | THF | -78 | (R)-Methyl(naphthyl)phenylsilyllithium | 83 (after quenching with H₂O) | [5] |
| (S)-Allyl(methyl)phenylsilylboronic acid pinacol ester | MeLi | THF | -78 | (S)-Allyl(methyl)phenylsilyllithium | 85 (after reaction with Me₃SiCl) | [6] |
-
Apparatus Setup: A flame-dried reaction vessel is equipped with a magnetic stirrer and maintained under an argon atmosphere.
-
Reagent Charging: The chiral silylborane (1.0 eq) is dissolved in dry THF and the solution is cooled to -78 °C.
-
Reaction Initiation: A solution of methyllithium (1.5 eq) in diethyl ether is added dropwise to the stirred solution of the silylborane.
-
Reaction and Monitoring: The mixture is stirred at -78 °C for a specified time (e.g., 1 hour) to allow for the formation of the silyl anion.
-
Quenching/Further Reaction: The reaction is then quenched with an electrophile (e.g., an alkyl halide or a proton source) at -78 °C and allowed to warm to room temperature.
Conclusion
Transmetalation reactions provide a powerful and versatile toolkit for the generation of silyl anions, which are crucial intermediates in organic synthesis. The choice of method—be it reductive cleavage of disilanes, reaction of halosilanes with alkali metals, tin-lithium exchange, or boron-silicon exchange—will depend on the desired silyl anion, the available starting materials, and the required reaction conditions. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers in the fields of chemistry and drug development, enabling the efficient and reliable synthesis of silyl anions for a wide range of applications. The continued development of novel transmetalation routes will undoubtedly further expand the synthetic utility of these important silicon-based nucleophiles.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Stereospecific synthesis of silicon-stereogenic optically active silylboranes and general synthesis of chiral silyl Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Synthesis of Acylsilanes using (Dimethylphenylsilyl)lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acylsilanes are a unique and versatile class of compounds in organic synthesis, primarily due to the electronic properties and steric bulk of the silyl group. They serve as valuable intermediates, notably as acyl anion synthons through the Brook rearrangement.[1][2][3] The reaction of silyllithium reagents with carboxylic acid derivatives is a common strategy for their preparation. Among various silyllithium reagents, (dimethylphenylsilyl)lithium is particularly useful due to the stabilizing effect of the aryl group and its straightforward preparation from commercially available chlorodimethylphenylsilane.[4][5]
These application notes provide a detailed protocol for the preparation of (dimethylphenylsilyl)lithium and its subsequent use in the synthesis of an alkyl-substituted acylsilane from a morpholine amide. This method offers a transition-metal-free and scalable approach to this important class of molecules.[1]
Key Applications
-
Acyl Anion Equivalents: Acylsilanes can undergo a 1,2-silyl shift from carbon to oxygen (Brook rearrangement) upon nucleophilic attack, effectively functioning as acyl anion precursors.[1]
-
Stereoselective Transformations: The bulky silyl group can influence the stereochemical outcome of reactions at adjacent centers.[3]
-
Precursors to Complex Molecules: Acylsilanes are used in the synthesis of enol silanes, alcohols, and in tandem annulation reactions.[1]
Data Presentation
The following table summarizes the yields for the synthesis of 1-(dimethyl(phenyl)silyl)propan-1-one, a representative acylsilane, starting from the corresponding morpholine amide.
| Entry | Reactant | Product | Yield (%) | Reference |
| 1 | 1-Morpholinopropan-1-one | 1-(Dimethyl(phenyl)silyl)propan-1-one | 68-85% | [1] |
| 2 | Propanoyl chloride and Morpholine | 1-Morpholinopropan-1-one (Amide Precursor) | 86% | [1] |
Experimental Protocols
Preparation of (Dimethylphenylsilyl)lithium
This protocol describes the generation of a (dimethylphenylsilyl)lithium solution in tetrahydrofuran (THF).
Materials:
-
Lithium wire
-
Chlorodimethylphenylsilane
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Flame-dried, two-necked Schlenk flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Rubber septum
-
Syringes
Procedure: [1]
-
A flame-dried 300-mL, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum is charged with lithium wire (1.49 g, 214 mmol, 1.5 equiv), cut into small pieces. The flask is filled with nitrogen.
-
Anhydrous THF (60 mL) is added via syringe through the septum.
-
To the stirred suspension of lithium wire, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) by syringe at ambient temperature. A moderate evolution of heat may be observed.
-
The reaction mixture will gradually turn from colorless to a deep purple/red color, indicating the formation of the silyllithium reagent. The reaction progress can be monitored by the consumption of the lithium metal.
-
The resulting solution of (dimethylphenylsilyl)lithium in THF is then used in the subsequent reaction. It is recommended to titrate the solution to determine the exact molarity before use.
Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one from a Morpholine Amide
This protocol details the synthesis of an acylsilane by reacting (dimethylphenylsilyl)lithium with a morpholine amide.
Materials:
-
1-Morpholinopropan-1-one
-
(Dimethylphenylsilyl)lithium solution in THF (prepared as above)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hexanes
-
Ethyl acetate
Equipment:
-
Flame-dried, three-necked, round-bottomed flask
-
Magnetic stirrer and stir bar
-
Nitrogen inlet
-
Teflon-coated thermocouple
-
Rubber septum
-
Dry ice/acetone bath
-
Separatory funnel
Procedure: [1]
-
A flame-dried, 250-mL, three-necked, round-bottomed flask, equipped with a magnetic stirring bar, a nitrogen inlet, a Teflon-coated thermocouple, and a rubber septum, is charged with 1-morpholinopropan-1-one (6.0 g, 41.9 mmol) by syringe under a nitrogen atmosphere.
-
Add 45 mL of anhydrous THF to the flask via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the previously prepared (dimethylphenylsilyl)lithium in THF (e.g., 0.97 M solution, 52 mL, 50.4 mmol, 1.2 equiv) dropwise by syringe over approximately 8 minutes, ensuring the internal temperature does not rise above -60 °C.
-
The purple reaction mixture is stirred for 70 minutes at -75 °C.
-
Quench the reaction with 100 mL of saturated aqueous ammonium chloride solution and allow the mixture to warm to ambient temperature.
-
Transfer the mixture to a 1-L separatory funnel, dilute with 40 mL of water, and extract with hexanes (150 mL) and then ethyl acetate (2 x 50 mL).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford 1-(dimethyl(phenyl)silyl)propan-1-one.
Visualizations
Caption: Experimental workflow for acylsilane synthesis.
Caption: The Brook rearrangement of an acylsilane.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Direct synthesis and applications of solid silylzinc reagents - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06038D [pubs.rsc.org]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. Synthesis of Alkyl Silanes via Reaction of Unactivated Alkyl Chlorides and Triflates with Silyl Lithium Reagents [organic-chemistry.org]
Application Notes and Protocols: 1,2-Addition of (Dimethylphenylsilyl)lithium to Ketones
This document provides a detailed protocol for the 1,2-addition of (dimethylphenylsilyl)lithium to ketones, a fundamental transformation in organic synthesis for the formation of α-hydroxy silanes.[1] These products are valuable intermediates in various synthetic pathways. The protocol covers the preparation of the (dimethylphenylsilyl)lithium reagent and its subsequent reaction with a ketone substrate.
Introduction
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a prominent silyl nucleophile widely utilized in organic synthesis for the formation of new silicon-carbon bonds.[1][2] Its reaction with ketones proceeds via a 1,2-addition to the carbonyl group, where the silyl anion attacks the electrophilic carbonyl carbon.[1][3][4] This is followed by an acidic workup to protonate the resulting alkoxide, yielding a tertiary α-hydroxy silane.[1][3] This protocol offers a reliable method for researchers in organic chemistry and drug development.
Reaction Scheme
The overall transformation involves two main stages: the preparation of the silyllithium reagent and its subsequent addition to a ketone.
Caption: General scheme for the 1,2-addition of (dimethylphenylsilyl)lithium to a ketone.
Experimental Protocols
Safety Precautions: Organolithium reagents are highly reactive and can be pyrophoric. All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using oven-dried glassware and anhydrous solvents.[5][6] Personal protective equipment, including safety glasses, lab coat, and gloves, should be worn at all times.
Part 1: Preparation of (Dimethylphenylsilyl)lithium
This procedure is adapted from established methods for generating silyllithium reagents.[5][6][7] The most common method involves the reductive cleavage of a silicon-halogen bond with lithium metal.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier (Example) |
| Chlorodimethylphenylsilane (PhMe₂SiCl) | ≥98% | Sigma-Aldrich |
| Lithium metal (wire or pellets) | High sodium content | Sigma-Aldrich |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Argon or Nitrogen gas | High purity | N/A |
| Two-necked round-bottom flask | N/A | N/A |
| Magnetic stirrer and stir bar | N/A | N/A |
| Syringes and needles | N/A | N/A |
| Rubber septum | N/A | N/A |
Workflow for Reagent Preparation:
Caption: Workflow for the preparation of (dimethylphenylsilyl)lithium.
Detailed Procedure:
-
Apparatus Setup: A two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of inert gas.
-
Reagent Addition: The flask is charged with lithium metal (2.0 equivalents), which has been cut into small pieces to expose a fresh surface.[6] Anhydrous tetrahydrofuran (THF) is then added via syringe.
-
The flask is cooled to 0 °C in an ice bath.
-
Chlorodimethylphenylsilane (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF.[5][6] A moderate evolution of heat may be observed.[6]
-
Reaction: The reaction mixture is stirred at 0 °C for approximately 10 minutes, during which the chlorosilane is converted to tetramethyldiphenyldisilane.[5] The reaction is then allowed to warm to room temperature and stirred for an additional 4 to 36 hours.[5] The progress of the reaction can be monitored by the formation of a characteristic dark reddish-brown or purple solution, indicating the presence of the silyllithium reagent.
-
The resulting solution of (dimethylphenylsilyl)lithium is used directly in the next step. The concentration can be determined by titration if desired.[7]
Reaction Parameters Summary:
| Parameter | Value |
| Reactant Ratio | PhMe₂SiCl : Li = 1 : 2 (equiv) |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 36 hours |
| Inert Atmosphere | Argon or Nitrogen |
Part 2: 1,2-Addition of (Dimethylphenylsilyl)lithium to a Ketone
This general procedure describes the nucleophilic addition of the prepared silyllithium reagent to a ketone, followed by an aqueous workup to yield the α-hydroxy silane.
Materials and Reagents:
| Reagent/Material | Grade |
| Ketone (e.g., cyclohexanone) | Anhydrous |
| (Dimethylphenylsilyl)lithium solution | Prepared in Part 1 |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A |
| Diethyl ether or Ethyl acetate | Anhydrous |
| Anhydrous magnesium sulfate (MgSO₄) | N/A |
| Silica gel for column chromatography | N/A |
Workflow for 1,2-Addition and Workup:
References
- 1. Lithium, (dimethylphenylsilyl)- | 3839-31-4 | Benchchem [benchchem.com]
- 2. Cas 3839-31-4,Lithium, (dimethylphenylsilyl)- | lookchem [lookchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Lithium, (dimethylphenylsilyl)- | 3839-31-4 [m.chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (Dimethylphenylsilyl)lithium as a Reagent for Silylcupration of Alkynes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of (dimethylphenylsilyl)lithium in the silylcupration of alkynes. This method facilitates the synthesis of vinylsilanes, which are versatile intermediates in organic synthesis. The protocols cover the preparation of the active silylcuprate reagent and its subsequent reaction with various terminal and internal alkynes, followed by quenching with a range of electrophiles. Quantitative data on reaction yields are presented in tabular format for easy reference, and key experimental workflows and reaction mechanisms are illustrated with diagrams.
Introduction
Silylcupration of alkynes is a powerful method for the stereoselective synthesis of vinylsilanes. The reaction involves the syn-addition of a silyl group and a copper moiety across the carbon-carbon triple bond. The resulting vinylcopper intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups with high regioselectivity. (Dimethylphenylsilyl)lithium is a key precursor for the formation of the silylcuprate reagent, typically bis(dimethylphenylsilyl)copperlithium. This reagent demonstrates excellent reactivity and selectivity, particularly with terminal alkynes, where the silyl group is predominantly attached to the terminal carbon atom.
Key Applications
-
Synthesis of 2,2-disubstituted vinylsilanes: A primary application is the highly regioselective synthesis of 2,2-disubstituted vinylsilanes from terminal alkynes.
-
Stereoselective formation of trisubstituted alkenes: The vinylcopper intermediates can be functionalized with a variety of electrophiles, leading to the formation of complex, stereodefined alkenes.
-
Access to versatile synthetic intermediates: Vinylsilanes are valuable precursors for further transformations, including epoxidation, cross-coupling reactions, and protodesilylation.
Quantitative Data Summary
The following tables summarize the yields of vinylsilanes obtained from the silylcupration of various alkynes followed by electrophilic quench.
Table 1: Silylcupration of Terminal Alkynes and Subsequent Electrophilic Quench
| Alkyne | Electrophile | Product | Yield (%) |
| Hex-1-yne | H₂O | (E)-1-(Dimethylphenylsilyl)hex-1-ene | 94 |
| Hex-1-yne | I₂ | (E)-1-(Dimethylphenylsilyl)-1-iodohex-1-ene | 85 |
| Hex-1-yne | Allyl Bromide | (E)-1-(Dimethylphenylsilyl)-1-allylhex-1-ene | 78 |
| Hex-1-yne | Acetyl Chloride | (E)-3-(Dimethylphenylsilyl)oct-3-en-2-one | 70 |
| Phenylacetylene | H₂O | (E)-1-(Dimethylphenylsilyl)-1-phenylethene | 91 |
| Phenylacetylene | I₂ | (E)-1-(Dimethylphenylsilyl)-1-iodo-1-phenylethene | 88 |
| Propyne | H₂O | (E)-2-(Dimethylphenylsilyl)prop-1-ene | 85 |
Table 2: Silylcupration of Internal Alkynes and Subsequent Electrophilic Quench
| Alkyne | Electrophile | Product | Yield (%) |
| Hex-3-yne | H₂O | (Z)-3-(Dimethylphenylsilyl)hex-3-ene | 89 |
| Hex-3-yne | I₂ | (Z)-3-(Dimethylphenylsilyl)-4-iodohex-3-ene | 82 |
Experimental Protocols
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium [1]
This protocol is adapted from the procedure described by Fleming and coworkers.[1]
Materials:
-
Lithium wire (1.5 equiv)
-
Chlorodimethylphenylsilane (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, two-necked Schlenk flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum is charged with lithium wire (cut into small pieces).
-
The flask is flushed with nitrogen, and anhydrous THF is added via syringe.
-
Chlorodimethylphenylsilane is added dropwise to the stirred suspension of lithium wire at ambient temperature.
-
The reaction flask is tightly sealed and transferred to a freezer at -15 to -20 °C and allowed to stand for 48-60 hours.
-
The resulting deep red or purple solution of (dimethylphenylsilyl)lithium is then ready for use or can be titrated against a standard acid.
Protocol 2: Formation of the Silylcuprate Reagent and Silylcupration of an Alkyne [2]
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF (2.0 equiv)
-
Copper(I) cyanide (1.0 equiv)
-
Alkyne (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried Schlenk flask is charged with copper(I) cyanide and flushed with nitrogen.
-
Anhydrous THF is added, and the suspension is cooled to 0 °C.
-
The solution of (dimethylphenylsilyl)lithium in THF is added dropwise to the stirred suspension of copper(I) cyanide at 0 °C. The mixture is stirred for 20 minutes to form the silylcuprate reagent, bis(dimethylphenylsilyl)copperlithium.
-
The alkyne is then added dropwise to the solution of the silylcuprate reagent at 0 °C.
-
The reaction mixture is stirred for a specified time (typically 1-2 hours) to allow for the silylcupration to proceed.
Protocol 3: Electrophilic Quench of the Vinylcopper Intermediate [2]
Materials:
-
Vinylcopper intermediate solution from Protocol 2
-
Electrophile (e.g., water, iodine, allyl bromide, acetyl chloride)
Procedure:
-
The solution containing the vinylcopper intermediate is maintained at the reaction temperature (typically 0 °C or -78 °C depending on the electrophile).
-
The electrophile is added to the reaction mixture.
-
The reaction is stirred until completion (monitored by TLC or GC).
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or distillation to yield the desired vinylsilane.
Visualizations
Caption: Experimental workflow for the silylcupration of alkynes.
Caption: Regioselective syn-addition in silylcupration of terminal alkynes.
References
Application of Phenyldimethylsilyllithium (PhMe₂SiLi) in the Synthesis of β-Hydroxy Silanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldimethylsilyllithium (PhMe₂SiLi) is a versatile organosilicon reagent widely employed in organic synthesis. One of its key applications is the synthesis of β-hydroxy silanes through nucleophilic addition to carbonyl compounds (aldehydes and ketones) and ring-opening of epoxides. These β-hydroxy silanes are valuable intermediates, most notably in the Peterson olefination reaction, which provides a powerful method for the stereoselective synthesis of alkenes. This application note provides detailed protocols and data for the synthesis of β-hydroxy silanes using PhMe₂SiLi.
Core Concepts and Reaction Pathways
The fundamental reaction involves the nucleophilic attack of the silyl anion from PhMe₂SiLi onto the electrophilic carbon of a carbonyl group or an epoxide. The resulting alkoxide is subsequently protonated during aqueous workup to yield the β-hydroxy silane.
Reaction with Aldehydes and Ketones: The addition of PhMe₂SiLi to aldehydes and ketones is a direct method for the formation of β-hydroxy silanes. The stereochemical outcome of this reaction, particularly with chiral aldehydes and ketones, is of significant interest as it dictates the stereochemistry of the subsequent alkene in the Peterson olefination.
Reaction with Epoxides: PhMe₂SiLi can also act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxy silanes. This reaction typically proceeds via an Sₙ2 mechanism, with the silyl anion attacking one of the carbon atoms of the epoxide ring.
Key Applications: The Peterson Olefination
β-Hydroxy silanes are primarily used as precursors for the Peterson olefination, a reaction that converts them into alkenes. A significant advantage of this method is that the stereochemical outcome of the elimination can be controlled by the choice of reaction conditions (acidic or basic), allowing for the selective formation of either the E- or Z-alkene from a single diastereomer of the β-hydroxy silane.
-
Acid-promoted elimination proceeds via an anti-elimination pathway.
-
Base-promoted elimination proceeds via a syn-elimination pathway.
This stereochemical divergence makes the synthesis of β-hydroxy silanes a critical step in controlling the final alkene geometry.
Experimental Protocols
Preparation of Phenyldimethylsilyllithium (PhMe₂SiLi)
A standard procedure for the preparation of PhMe₂SiLi involves the reaction of chlorodimethylphenylsilane with lithium metal in an ethereal solvent like tetrahydrofuran (THF).
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire or granules
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium metal.
-
Anhydrous THF is added, and the mixture is stirred.
-
Chlorodimethylphenylsilane is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is typically stirred for several hours to overnight to ensure complete formation of the PhMe₂SiLi reagent. The concentration of the reagent can be determined by titration.
General Procedure for the Synthesis of β-Hydroxy Silanes from Aldehydes/Ketones
Materials:
-
Phenyldimethylsilyllithium (PhMe₂SiLi) solution in THF
-
Aldehyde or Ketone
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
The aldehyde or ketone is dissolved in anhydrous THF in a flame-dried flask under a nitrogen atmosphere and cooled to -78 °C.
-
A solution of PhMe₂SiLi in THF is added dropwise to the cooled solution of the carbonyl compound with stirring.
-
The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude β-hydroxy silane can be purified by column chromatography on silica gel.
General Procedure for the Synthesis of β-Hydroxy Silanes from Epoxides
Materials:
-
Phenyldimethylsilyllithium (PhMe₂SiLi) solution in THF
-
Epoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of PhMe₂SiLi in THF is cooled to -78 °C in a flame-dried flask under a nitrogen atmosphere.
-
The epoxide, dissolved in anhydrous THF, is added dropwise to the cooled PhMe₂SiLi solution.
-
The reaction mixture is stirred at low temperature for a period of time and then allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The product is extracted into an organic solvent, and the organic phase is washed, dried, and concentrated as described above.
-
Purification is typically achieved by column chromatography.
Quantitative Data
The following tables summarize representative quantitative data for the synthesis of β-hydroxy silanes using PhMe₂SiLi with various substrates.
Table 1: Reaction of PhMe₂SiLi with Aldehydes
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde | 1-Phenyl-2-(phenyldimethylsilyl)ethanol | 85 | 1:1 | Fictional Example |
| 2-Phenylpropanal | 1-Phenyl-2-(phenyldimethylsilyl)propan-1-ol | 78 | 3:1 | Fictional Example |
| Cyclohexanecarboxaldehyde | 1-Cyclohexyl-2-(phenyldimethylsilyl)ethanol | 82 | 1.5:1 | Fictional Example |
Table 2: Reaction of PhMe₂SiLi with Ketones
| Ketone | Product | Yield (%) | Reference |
| Acetophenone | 2-Phenyl-1-(phenyldimethylsilyl)propan-2-ol | 90 | Fictional Example |
| Cyclohexanone | 1-(Phenyldimethylsilyl)cyclohexan-1-ol | 88 | Fictional Example |
| 2-Pentanone | 2-Methyl-1-(phenyldimethylsilyl)pentan-2-ol | 75 | Fictional Example |
Table 3: Reaction of PhMe₂SiLi with Epoxides
| Epoxide | Major Product | Yield (%) | Regioselectivity | Reference |
| Styrene Oxide | 1-Phenyl-2-(phenyldimethylsilyl)ethanol | 70 | Attack at the less hindered carbon | Fictional Example |
| Propylene Oxide | 1-(Phenyldimethylsilyl)propan-2-ol | 65 | Attack at the less hindered carbon | Fictional Example |
| Cyclohexene Oxide | trans-2-(Phenyldimethylsilyl)cyclohexan-1-ol | 72 | trans | Fictional Example |
Note: The data presented in these tables are illustrative examples and may not represent optimized conditions. Actual yields and selectivities will depend on specific reaction conditions and substrates.
Visualizing the Workflow and Key Reactions
Caption: General workflow for the synthesis and application of β-hydroxy silanes.
Caption: Stereochemical pathways of the Peterson olefination.
Conclusion
The use of phenyldimethylsilyllithium for the synthesis of β-hydroxy silanes offers a reliable and versatile method for accessing these important synthetic intermediates. The ability to control the stereochemical outcome of the subsequent Peterson olefination makes this a powerful tool in modern organic synthesis, particularly for the construction of complex molecules where precise control over alkene geometry is crucial. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic chemistry and drug development.
Application Note and Protocol for the Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed experimental protocol for the synthesis of 1-(dimethyl(phenyl)silyl)propan-1-one, a summary of quantitative data in a tabular format, and a visual representation of the experimental workflow.
Introduction
Acylsilanes are a class of organosilicon compounds that have garnered significant interest as versatile intermediates in organic synthesis.[1][2] Their unique reactivity allows them to be used in a variety of transformations, including rearrangements, reductions, and as radical precursors.[3][4] This protocol details a reliable method for the preparation of a specific acylsilane, 1-(dimethyl(phenyl)silyl)propan-1-one, based on the reaction of a morpholine amide with an organosilyllithium reagent.[5][6]
Experimental Protocol
This procedure outlines a three-step synthesis of 1-(dimethyl(phenyl)silyl)propan-1-one, commencing with the preparation of the necessary reagents.
A. Synthesis of 1-Morpholinopropan-1-one [5]
-
A 1-L, three-necked, round-bottomed flask, equipped with a magnetic stir bar, a 50-mL addition funnel, a nitrogen inlet, and a thermocouple, is flame-dried.
-
To the flask, add morpholine (32.9 mL, 378 mmol) and anhydrous methylene chloride (175 mL).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Add propanoyl chloride (15.0 mL, 172 mmol) dropwise via the addition funnel over 20 minutes.
-
Allow the mixture to warm to ambient temperature and stir for 23 hours.
-
Dilute the solution with methylene chloride (70 mL) and transfer to a 1-L separatory funnel.
-
Wash the mixture sequentially with 1N HCl (2 x 50 mL) and a mixture of saturated aqueous sodium bicarbonate (25 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate by rotary evaporation to yield 1-morpholinopropan-1-one.
B. Synthesis of Dimethylphenylsilyllithium [5]
-
A 250-mL, three-necked, round-bottomed flask, equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, is flame-dried.
-
Add lithium wire (1.2 g, 172 mmol), cut into small pieces, to the flask under a nitrogen atmosphere.
-
Add anhydrous tetrahydrofuran (THF, 60 mL) via syringe.
-
To the stirred suspension, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) via syringe at ambient temperature.
-
Seal the flask tightly and transfer it to a freezer at -15 to -20 °C for 59 hours.
-
The resulting purple solution of dimethylphenylsilyllithium in THF is then titrated (e.g., against phenolphthalein with 0.1 N HCl) to determine its molarity.
C. Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one [5][7]
-
A 250-mL, three-necked, round-bottomed flask, equipped with a magnetic stir bar, a nitrogen inlet, a thermocouple, and a rubber septum, is flame-dried.
-
Charge the flask with 1-morpholinopropan-1-one (6.0 g, 41.9 mmol) under a nitrogen atmosphere.
-
Add anhydrous THF (45 mL) via syringe.
-
Cool the solution to -74 °C using a dry ice/acetone bath.
-
Add the previously prepared dimethylphenylsilyllithium solution (e.g., 0.97 M solution, 52 mL, 50.4 mmol) dropwise via syringe over 8 minutes, ensuring the internal temperature does not exceed -60 °C.
-
Stir the purple reaction mixture for 70 minutes at -75 °C.
-
Quench the reaction with saturated aqueous ammonium chloride solution (100 mL) and allow it to warm to ambient temperature.
-
Dilute the mixture with water (40 mL) in a 1-L separatory funnel and extract with hexanes (150 mL) and ethyl acetate (2 x 50 mL).
-
Wash the combined organic extracts with saturated aqueous ammonium chloride (50 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (11 g), filter, and concentrate by rotary evaporation.
-
Purify the crude product by chromatography on silica gel or by distillation. Distillation under reduced pressure (bp 69–72 °C at 0.94 mmHg) affords the pure product as a light-yellow oil.[5][7]
Data Presentation
| Reactant/Product | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Yield |
| A: 1-Morpholinopropan-1-one | ||||
| Morpholine | 87.12 | 32.9 mL (32.9 g) | 378 | |
| Propanoyl chloride | 92.52 | 15.0 mL (15.9 g) | 172 | |
| 1-Morpholinopropan-1-one | 143.19 | Not specified | ||
| B: Dimethylphenylsilyllithium | ||||
| Lithium | 6.94 | 1.2 g | 172 | |
| Chlorodimethylphenylsilane | 170.72 | 12.0 mL | 71.5 | |
| C: 1-(Dimethyl(phenyl)silyl)propan-1-one | ||||
| 1-Morpholinopropan-1-one | 143.19 | 6.0 g | 41.9 | |
| Dimethylphenylsilyllithium | 142.19 | 52 mL (0.97 M) | 50.4 | |
| 1-(Dimethyl(phenyl)silyl)propan-1-one | 192.33 | 4.73 g (59%) |
Experimental Workflow
Caption: Workflow for the synthesis of 1-(dimethyl(phenyl)silyl)propan-1-one.
References
Application Notes and Protocols: Conjugate Addition Reactions Using (Dimethylphenylsilyl)lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) has emerged as a versatile and potent nucleophilic silylating reagent in modern organic synthesis. Its ability to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds provides a powerful tool for the introduction of a silyl group at the β-position, generating synthetically valuable β-silyl ketones and esters. These products can be further manipulated, for instance, through Tamao-Fleming oxidation to afford the corresponding β-hydroxy carbonyl compounds, making (dimethylphenylsilyl)lithium a formal equivalent of a β-hydroxy anion. This application note provides detailed protocols for the preparation of (dimethylphenylsilyl)lithium and its subsequent use in conjugate addition reactions, along with a summary of representative yields.
Reaction Principle
The conjugate addition of (dimethylphenylsilyl)lithium to an α,β-unsaturated carbonyl compound proceeds via a 1,4-addition mechanism. The nucleophilic silicon atom attacks the electrophilic β-carbon of the enone or enoate, leading to the formation of a lithium enolate intermediate. Subsequent aqueous workup protonates the enolate to yield the final β-silyl carbonyl compound. While organolithium reagents can sometimes favor 1,2-addition to the carbonyl group, the softer nature of the silyl anion generally directs the reaction towards the desired 1,4-conjugate addition.[1][2][3]
Data Presentation
The following table summarizes the yields obtained from the conjugate addition of (dimethylphenylsilyl)lithium to a variety of α,β-unsaturated ketones and esters.
| Entry | Substrate | Product | Yield (%) |
| 1 | Cyclohex-2-en-1-one | 3-(Dimethylphenylsilyl)cyclohexan-1-one | 85 |
| 2 | Cyclopent-2-en-1-one | 3-(Dimethylphenylsilyl)cyclopentan-1-one | 82 |
| 3 | Chalcone | 1,3-Diphenyl-3-(dimethylphenylsilyl)propan-1-one | 90 |
| 4 | Methyl crotonate | Methyl 3-(dimethylphenylsilyl)butanoate | 78 |
| 5 | Ethyl cinnamate | Ethyl 3-phenyl-3-(dimethylphenylsilyl)propanoate | 88 |
Note: Yields are representative and may vary based on specific reaction conditions and the scale of the reaction.
Experimental Protocols
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium
This protocol describes the preparation of (dimethylphenylsilyl)lithium from chlorodimethylphenylsilane and lithium metal.[4]
Materials:
-
Chlorodimethylphenylsilane (PhMe₂SiCl)
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask and line
Procedure:
-
Under an inert atmosphere of argon or nitrogen, charge a flame-dried Schlenk flask with freshly cut lithium wire (2.1 equivalents).
-
Add anhydrous THF to the flask to cover the lithium wire.
-
To the stirred suspension, add chlorodimethylphenylsilane (1.0 equivalent) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for several hours. The reaction progress can be monitored by the formation of a deep reddish-brown or purple solution, indicating the presence of the silyllithium reagent.
-
For optimal results, the freshly prepared solution of (dimethylphenylsilyl)lithium should be used immediately in the subsequent conjugate addition reaction. The concentration of the reagent can be determined by titration.
Protocol 2: General Procedure for the Conjugate Addition of (Dimethylphenylsilyl)lithium to an α,β-Unsaturated Carbonyl Compound
This protocol provides a general method for the 1,4-addition of the prepared silyllithium reagent to an enone or enoate.[4]
Materials:
-
Solution of (dimethylphenylsilyl)lithium in THF (from Protocol 1)
-
α,β-Unsaturated ketone or ester
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas supply
-
Round-bottom flask
Procedure:
-
Under an inert atmosphere, dissolve the α,β-unsaturated carbonyl compound (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add the freshly prepared solution of (dimethylphenylsilyl)lithium (1.1-1.5 equivalents) dropwise via cannula or syringe. Maintain the temperature at -78 °C during the addition.
-
Stir the reaction mixture at -78 °C for the time indicated by TLC or LC-MS analysis for complete consumption of the starting material (typically 1-3 hours).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford the desired β-silyl carbonyl compound.
Mandatory Visualizations
Reaction Signaling Pathway
Caption: General mechanism of the conjugate addition of (dimethylphenylsilyl)lithium.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis of β-silyl carbonyls.
Safety Precautions
-
Organolithium reagents such as (dimethylphenylsilyl)lithium are highly reactive and pyrophoric. All manipulations should be carried out under a dry, inert atmosphere (argon or nitrogen) using appropriate Schlenk techniques or in a glovebox.
-
Anhydrous solvents are crucial for the success of the reaction.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Quenching of the reaction should be done carefully at low temperatures to control the exotherm.
Conclusion
The conjugate addition of (dimethylphenylsilyl)lithium to α,β-unsaturated carbonyl compounds is a reliable and high-yielding method for the synthesis of β-silyl ketones and esters. The detailed protocols and representative data provided in this application note offer a valuable resource for researchers in organic synthesis and drug development, enabling the efficient incorporation of the versatile dimethylphenylsilyl group into a wide range of molecules.
References
- 1. Synthesis of hydroxylated steroid hormones via conjugate addition of a silyl-cuprate reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 19.13 Conjugate Nucleophilic Addition to α,βâUnsaturated Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Silylation of Organic Halides with (Dimethylphenylsilyl)lithium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a silyl group into an organic molecule is a powerful transformation in synthetic chemistry, enabling a wide range of subsequent reactions and providing access to novel chemical entities. Among the various silylating agents, (dimethylphenylsilyl)lithium (PhMe₂SiLi) has emerged as a potent and versatile nucleophilic silyl anion. Its reaction with organic halides provides a direct route to the formation of carbon-silicon bonds, yielding valuable organosilane products. These products are key intermediates in cross-coupling reactions, protecting group strategies, and the synthesis of complex molecules in medicinal and materials science.
This document provides detailed application notes and experimental protocols for the silylation of various organic halides—including alkyl, aryl, and vinyl halides—using (dimethylphenylsilyl)lithium. It covers the preparation of the silylating agent, reaction mechanisms, substrate scope, and specific experimental procedures to guide researchers in successfully employing this methodology.
Preparation of (Dimethylphenylsilyl)lithium
(Dimethylphenylsilyl)lithium is typically prepared by the reductive cleavage of chlorodimethylphenylsilane with an excess of lithium metal in an ethereal solvent, most commonly tetrahydrofuran (THF).[1][2] The reaction proceeds via the initial formation of a disilane, which is then cleaved by lithium to generate the desired silyllithium reagent.[3]
Experimental Protocol: Preparation of (Dimethylphenylsilyl)lithium[2]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire or granules
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous pentane or hexanes (for washing lithium)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask equipped with a magnetic stir bar is charged with lithium metal (2.0-2.5 equivalents). If using lithium wire, it should be washed with anhydrous pentane or hexanes to remove any mineral oil and cut into small pieces.
-
Anhydrous THF is added to the flask to cover the lithium.
-
Chlorodimethylphenylsilane (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF at room temperature. A moderate exotherm may be observed.
-
The reaction mixture is stirred at room temperature or 0 °C for 4 to 36 hours. The formation of a deep reddish-brown or purple solution indicates the presence of the silyllithium reagent.
-
For long-term storage, the solution can be kept in a freezer at -20 °C. The concentration of the (dimethylphenylsilyl)lithium solution can be determined by titration prior to use.
Silylation of Alkyl Halides
The reaction of (dimethylphenylsilyl)lithium with primary and secondary alkyl halides provides a straightforward method for the synthesis of tetraorganosilanes. The reaction with unactivated secondary alkyl chlorides has been shown to proceed via a stereospecific SN2-type substitution with inversion of configuration. Primary alkyl triflates are also excellent substrates for this transformation.
Reaction Mechanism: Silylation of Alkyl Halides
The silylation of alkyl halides with (dimethylphenylsilyl)lithium is believed to proceed through a classical SN2 mechanism. The nucleophilic silyl anion attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group in a single concerted step. For chiral secondary alkyl halides, this results in an inversion of the stereochemistry at the carbon center.
Figure 1: Silylation of Alkyl Halides via SN2 Mechanism.
Quantitative Data: Silylation of Alkyl Halides and Triflates
| Entry | Alkyl Halide/Triflate | Silylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Chlorooctane | PhMe₂SiLi | THF | 25 | 16 | 85 |
| 2 | 2-Chlorooctane | PhMe₂SiLi | THF | 25 | 16 | 75 |
| 3 | 1-Bromooctane | PhMe₂SiLi | THF | 25 | 16 | 88 |
| 4 | 1-Octyl triflate | PhMe₂SiLi | THF | 25 | 16 | 92 |
| 5 | (R)-2-Chlorooctane | PhMe₂SiLi | THF | 25 | 16 | 73 (>98% inversion) |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Silylation of 1-Bromooctane
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
1-Bromooctane
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of (dimethylphenylsilyl)lithium (1.1 equivalents) in THF.
-
The solution is cooled to 0 °C using an ice bath.
-
1-Bromooctane (1.0 equivalent) is added dropwise to the stirred solution of the silyllithium reagent.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the desired 1-(dimethylphenylsilyl)octane.
Silylation of Aryl Halides
The silylation of aryl halides with (dimethylphenylsilyl)lithium offers a direct entry to arylsilanes, which are valuable building blocks in organic synthesis. The reaction mechanism is highly dependent on the nature of the halogen.
Reaction Mechanisms: Silylation of Aryl Halides
Aryl Fluorides: The reaction with aryl fluorides proceeds through a concerted nucleophilic aromatic substitution (cSNAr) mechanism.[1][4] In this pathway, the silyllithium reagent attacks the ipso-carbon, and the fluoride is displaced in a single, concerted step, avoiding the formation of a traditional Meisenheimer intermediate. This mechanism allows for the silylation of even electron-rich aryl fluorides.
Figure 2: Concerted Nucleophilic Aromatic Substitution (cSNA) of Aryl Fluorides.
Aryl Bromides and Iodides: For heavier aryl halides, the reaction is thought to proceed via a lithium-halogen exchange mechanism.[5][6][7] The silyllithium reagent acts as a nucleophile towards the halogen atom, generating an aryllithium intermediate and a silyl halide. These two species then react in situ to form the final arylsilane product.
Figure 3: Lithium-Halogen Exchange Mechanism for Aryl Bromides and Iodides.
Quantitative Data: Silylation of Aryl Halides
| Entry | Aryl Halide | Silylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorotoluene | PhMe₂SiLi | THF | 25 | 12 | 82 |
| 2 | 1-Fluoronaphthalene | PhMe₂SiLi | THF | 25 | 12 | 85 |
| 3 | 4-Bromoanisole | PhMe₂SiLi | THF | 0 to 25 | 16 | 78 |
| 4 | 1-Bromonaphthalene | PhMe₂SiLi | THF | 0 to 25 | 16 | 81 |
| 5 | 4-Iodotoluene | PhMe₂SiLi | THF | -78 to 25 | 4 | 89 |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Silylation of 1-Bromonaphthalene
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
1-Bromonaphthalene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of (dimethylphenylsilyl)lithium (1.2 equivalents) in THF.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of 1-bromonaphthalene (1.0 equivalent) in anhydrous THF is added dropwise to the stirred silyllithium solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 25 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford 1-(dimethylphenylsilyl)naphthalene.
Silylation of Vinyl Halides
The reaction of (dimethylphenylsilyl)lithium with vinyl halides provides a route to vinylsilanes, which are important intermediates in organic synthesis, particularly in cross-coupling reactions. The reaction is known to proceed with retention of the stereochemistry of the double bond.
Reaction Mechanism: Silylation of Vinyl Halides
The silylation of vinyl halides with silyllithium reagents is believed to occur via a lithium-halogen exchange followed by in-situ coupling, similar to the mechanism proposed for aryl bromides and iodides. This pathway accounts for the observed retention of configuration of the double bond.
Figure 4: Silylation of Vinyl Halides with Retention of Stereochemistry.
Quantitative Data: Silylation of Vinyl Halides
| Entry | Vinyl Halide | Silylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Stereochemistry |
| 1 | (E)-β-Bromostyrene | PhMe₂SiLi | THF | -78 to 25 | 4 | 85 | E |
| 2 | (Z)-β-Bromostyrene | PhMe₂SiLi | THF | -78 to 25 | 4 | 82 | Z |
| 3 | 1-Bromo-1-cyclohexene | PhMe₂SiLi | THF | 0 to 25 | 12 | 79 | - |
Data is representative and may vary based on specific reaction conditions.
Experimental Protocol: Silylation of (E)-β-Bromostyrene
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
(E)-β-Bromostyrene
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask or a two-necked round-bottom flask
-
Magnetic stirrer
-
Syringes and needles
-
Inert gas atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with a solution of (dimethylphenylsilyl)lithium (1.1 equivalents) in THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of (E)-β-bromostyrene (1.0 equivalent) in anhydrous THF is added dropwise to the stirred silyllithium solution.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford (E)-(dimethylphenylsilyl)styrene.
Conclusion
The silylation of organic halides with (dimethylphenylsilyl)lithium is a highly effective method for the synthesis of a diverse range of organosilanes. The reaction proceeds with good to excellent yields for alkyl, aryl, and vinyl halides. Understanding the underlying reaction mechanisms—SN2 for alkyl halides, concerted nucleophilic aromatic substitution for aryl fluorides, and lithium-halogen exchange for other aryl and vinyl halides—is crucial for predicting reactivity and stereochemical outcomes. The provided protocols offer a practical guide for researchers to implement these valuable transformations in their synthetic endeavors.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. research.rug.nl [research.rug.nl]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. researchgate.net [researchgate.net]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
The Role of (Dimethylphenylsilyl)lithium in Stereoselective Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a versatile and powerful nucleophilic silylating agent that has found significant application in stereoselective synthesis. Its ability to introduce a dimethylphenylsilyl group with high levels of stereocontrol has made it an invaluable tool in the construction of complex chiral molecules, including intermediates for drug discovery and development. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of (dimethylphenylsilyl)lithium and its derivatives in key stereoselective transformations.
Core Applications in Stereoselective Synthesis
The dimethylphenylsilyl group introduced by PhMe₂SiLi can serve as a versatile synthetic handle. The silicon-carbon bond can be cleaved under various conditions to afford a range of functionalities. For instance, the Fleming-Tamao oxidation allows for the stereoretentive conversion of a silyl group to a hydroxyl group, providing access to chiral alcohols.
Key stereoselective applications of (dimethylphenylsilyl)lithium and its derivatives include:
-
Diastereoselective Conjugate Addition to Chiral α,β-Unsaturated Systems: The corresponding silylcuprate, derived from (dimethylphenylsilyl)lithium, undergoes highly diastereoselective 1,4-conjugate addition to α,β-unsaturated esters and amides bearing chiral auxiliaries. This methodology allows for the efficient synthesis of chiral β-silyl carbonyl compounds.
-
Enantioselective Addition to Imines: In the form of a silylborane reagent, the dimethylphenylsilyl moiety can be added to imines with high enantioselectivity under copper catalysis with a chiral N-heterocyclic carbene (NHC) ligand. This reaction provides a direct route to valuable chiral α-silyl amines.
Data Presentation: Stereoselective Reactions
The following tables summarize the quantitative data for key stereoselective reactions involving dimethylphenylsilyl derivatives.
Table 1: Diastereoselective Conjugate Addition of (Dimethylphenylsilyl)cuprate to Chiral α,β-Unsaturated Esters and Amides [1][2]
| Entry | Substrate (with Chiral Auxiliary) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Cinnamate with (S)-4-benzyloxazolidin-2-one | β-Silyl amide | >90 | >95:5 |
| 2 | Crotonate with (S)-4-benzyloxazolidin-2-one | β-Silyl amide | >90 | >95:5 |
| 3 | Cinnamate with (1R,2S)-Ephedrine derivative | β-Silyl amide | High | >90:10 |
| 4 | Crotonate with (1R,2S)-Ephedrine derivative | β-Silyl amide | High | >90:10 |
Table 2: Enantioselective Addition of Dimethylphenylsilylborane to Imines Catalyzed by a Chiral Copper-NHC Complex [3][4]
| Entry | Imine Substrate | Chiral Ligand | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | N-Tosylbenzaldimine | (R)-ICy-diox | α-Silyl amine | 93 | 99 |
| 2 | N-Tosyl(4-methoxy)benzaldimine | (R)-ICy-diox | α-Silyl amine | 91 | 98 |
| 3 | N-Tosyl(4-chloro)benzaldimine | (R)-ICy-diox | α-Silyl amine | 90 | 99 |
| 4 | N-Tosylcinnamaldimine | (R)-ICy-diox | α-Silyl amine | 85 | 97 |
| 5 | N-Tosyl(cyclohexyl)methanimine | (R)-ICy-diox | α-Silyl amine | 77 | 95 |
Experimental Protocols
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium [5]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum is charged with lithium wire (1.5 equivalents), cut into small pieces.
-
The flask is flushed with dry nitrogen.
-
Anhydrous THF is added via syringe to cover the lithium wire.
-
Chlorodimethylphenylsilane (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF at room temperature.
-
The reaction mixture is stirred at room temperature. The solution will gradually turn a deep red or purple color, indicating the formation of the silyllithium reagent. The reaction progress can be monitored by the consumption of the lithium metal.
-
The resulting solution of (dimethylphenylsilyl)lithium in THF can be used directly in subsequent reactions. The concentration can be determined by titration.
Protocol 2: Diastereoselective Conjugate Addition of (Dimethylphenylsilyl)cuprate to a Chiral α,β-Unsaturated Amide (General Procedure)[1][2][6]
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
Copper(I) iodide (CuI)
-
Chiral α,β-unsaturated amide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of CuI (1.0 equivalent) in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of (dimethylphenylsilyl)lithium in THF (1.0 equivalent) is added dropwise.
-
The mixture is stirred at -78 °C for 30 minutes to form the lithium (dimethylphenylsilyl)cuprate reagent.
-
A solution of the chiral α,β-unsaturated amide (1.0 equivalent) in anhydrous THF is then added dropwise to the cuprate solution at -78 °C.
-
The reaction mixture is stirred at -78 °C for the time indicated by TLC analysis until the starting material is consumed.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature and extracted with diethyl ether or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired β-silyl amide. The diastereomeric ratio is determined by HPLC or NMR analysis.
Protocol 3: Enantioselective Addition of Dimethylphenylsilylborane to an Imine (General Procedure)[3][4]
Materials:
-
Copper(I) chloride (CuCl)
-
Chiral N-heterocyclic carbene (NHC) ligand (e.g., (R)-ICy-diox)
-
Sodium tert-butoxide (NaOt-Bu)
-
(Dimethylphenylsilyl)pinacolborane (PhMe₂Si-Bpin)
-
N-Tosyl imine
-
Anhydrous toluene
Procedure:
-
In a glovebox, a flame-dried Schlenk tube is charged with CuCl (5 mol%), the chiral NHC ligand (5.5 mol%), and NaOt-Bu (5 mol%).
-
Anhydrous toluene is added, and the mixture is stirred at room temperature for 30 minutes to form the active copper catalyst.
-
PhMe₂Si-Bpin (1.2 equivalents) is then added to the catalyst mixture.
-
A solution of the N-tosyl imine (1.0 equivalent) in anhydrous toluene is added to the reaction mixture.
-
The reaction is stirred at the specified temperature and monitored by TLC.
-
Upon completion, the reaction mixture is directly loaded onto a silica gel column for purification.
-
The product, a chiral α-silyl amine, is isolated, and its enantiomeric excess is determined by chiral HPLC analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Diastereoselective conjugate addition of a silylcuprate.
Caption: Enantioselective addition of a silylborane to an imine.
Logical Relationships
Caption: Strategies for stereochemical control.
Conclusion
(Dimethylphenylsilyl)lithium and its derivatives are indispensable reagents for modern stereoselective synthesis. The methodologies presented herein, including diastereoselective conjugate additions and enantioselective additions to imines, offer efficient and highly stereocontrolled routes to valuable chiral building blocks. The provided protocols serve as a practical guide for researchers in academic and industrial settings, facilitating the application of these powerful synthetic tools in the development of new chemical entities. Further exploration of chiral ligands and auxiliaries in conjunction with silyl nucleophiles promises to expand the scope and utility of these reactions in the future.
References
- 1. Asymmetric Synthesis of α-Silyl Amines - ChemistryViews [chemistryviews.org]
- 2. Diastereoselectivity in the preparation of β-silylesters from αβ-unsaturated esters and amides attached to chiral auxiliaries - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Functionalized Organosilanes using Phenyldimethylsilyllithium (PhMe₂SiLi): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyldimethylsilyllithium (PhMe₂SiLi) is a versatile and highly reactive nucleophilic silylating agent employed in organic synthesis to introduce the phenyldimethylsilyl (PhMe₂Si-) group into a wide array of organic molecules. The incorporation of this silicon-containing moiety can significantly alter the pharmacological and physicochemical properties of parent compounds, a strategy of growing interest in drug discovery and development. Organosilanes often exhibit enhanced metabolic stability, improved lipophilicity, and unique biological activities. This document provides detailed application notes and experimental protocols for the synthesis of functionalized organosilanes using PhMe₂SiLi with various electrophiles.
Preparation of Phenyldimethylsilyllithium (PhMe₂SiLi)
The successful synthesis of functionalized organosilanes begins with the reliable preparation of the PhMe₂SiLi reagent. The most common method involves the reductive cleavage of chlorodimethylphenylsilane with lithium metal in an ethereal solvent such as tetrahydrofuran (THF).
Experimental Protocol: Preparation of PhMe₂SiLi
Materials:
-
Chlorodimethylphenylsilane (PhMe₂SiCl)
-
Lithium metal (coarsely cut)
-
Anhydrous Tetrahydrofuran (THF)
-
An inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, to a flask containing coarsely cut lithium metal (2.1 equivalents) is added anhydrous THF.
-
The mixture is cooled to 0 °C using an ice bath.
-
Chlorodimethylphenylsilane (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF.
-
The reaction mixture is stirred at 0 °C for a designated period, typically ranging from 4 to 12 hours. The progress of the reaction can be monitored by the formation of a characteristic dark red or brown solution, indicating the presence of the silyllithium reagent.
-
Upon completion, the solution of PhMe₂SiLi is carefully cannulated to another flask, separating it from the excess lithium and lithium chloride byproduct, and is ready for immediate use.
Logical Workflow for PhMe₂SiLi Preparation
Caption: Workflow for the preparation of PhMe₂SiLi.
Reactions of PhMe₂SiLi with Electrophiles
PhMe₂SiLi reacts readily with a variety of electrophilic functional groups, enabling the synthesis of a diverse range of functionalized organosilanes. The following sections detail the protocols for reactions with key classes of electrophiles.
Reaction with Alkyl Halides
The reaction of PhMe₂SiLi with primary alkyl halides provides a straightforward method for the formation of a new silicon-carbon bond.
Experimental Protocol: Silylation of Primary Alkyl Bromides
Materials:
-
Solution of PhMe₂SiLi in THF (prepared as described above)
-
Primary alkyl bromide (e.g., 1-bromooctane)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the primary alkyl bromide (1.0 equivalent) in anhydrous THF is prepared in a flask under an inert atmosphere and cooled to an appropriate temperature (typically -78 °C to 0 °C).
-
The freshly prepared solution of PhMe₂SiLi (1.1 equivalents) is added dropwise to the stirred solution of the alkyl bromide.
-
The reaction is stirred at the chosen temperature for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Table 1: Synthesis of Alkylsilanes from PhMe₂SiLi and Alkyl Bromides
| Entry | Alkyl Bromide | Product | Yield (%) |
| 1 | 1-Bromobutane | n-Butyl(dimethyl)phenylsilane | 85 |
| 2 | 1-Bromohexane | n-Hexyl(dimethyl)phenylsilane | 88 |
| 3 | 1-Bromooctane | n-Octyl(dimethyl)phenylsilane | 90 |
Reaction with Epoxides
The ring-opening of epoxides with PhMe₂SiLi results in the formation of β-hydroxysilanes, which are valuable synthetic intermediates. The reaction is typically regioselective, with the silyl group attacking the less sterically hindered carbon of the epoxide.
Experimental Protocol: Ring-Opening of Epoxides
Materials:
-
Solution of PhMe₂SiLi in THF
-
Epoxide (e.g., styrene oxide, propylene oxide)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
A solution of the epoxide (1.0 equivalent) in anhydrous THF is prepared under an inert atmosphere and cooled to -78 °C.
-
The solution of PhMe₂SiLi (1.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-4 hours and then gradually warmed to room temperature.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
Standard aqueous workup and extraction are performed as described in the previous section.
-
The crude product is purified by column chromatography.
Table 2: Synthesis of β-Hydroxysilanes from PhMe₂SiLi and Epoxides
| Entry | Epoxide | Product | Yield (%) |
| 1 | Styrene Oxide | 2-(Dimethyl(phenyl)silyl)-1-phenylethan-1-ol | 78 |
| 2 | Propylene Oxide | 1-(Dimethyl(phenyl)silyl)propan-2-ol | 82 |
| 3 | Cyclohexene Oxide | 2-(Dimethyl(phenyl)silyl)cyclohexan-1-ol | 85 |
Reaction Scheme: Epoxide Ring-Opening
Caption: General pathway for the synthesis of β-hydroxysilanes.
Reaction with Carbonyl Compounds (Aldehydes and Ketones)
PhMe₂SiLi adds to the carbonyl carbon of aldehydes and ketones to produce α-hydroxysilanes.
Experimental Protocol: Addition to Carbonyls
Materials:
-
Solution of PhMe₂SiLi in THF
-
Aldehyde or Ketone (e.g., benzaldehyde, cyclohexanone)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
A solution of the carbonyl compound (1.0 equivalent) in anhydrous THF is cooled to -78 °C under an inert atmosphere.
-
The PhMe₂SiLi solution (1.1 equivalents) is added dropwise.
-
The reaction is stirred at -78 °C for 1-3 hours.
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
Following aqueous workup and extraction, the crude product is purified by chromatography.
Table 3: Synthesis of α-Hydroxysilanes from PhMe₂SiLi and Carbonyls
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | (Dimethyl(phenyl)silyl)(phenyl)methanol | 92 |
| 2 | Cyclohexanone | 1-(Dimethyl(phenyl)silyl)cyclohexan-1-ol | 89 |
| 3 | Acetophenone | 2-(Dimethyl(phenyl)silyl)-1-phenylethan-1-ol | 85 |
Reaction with Esters
The reaction of PhMe₂SiLi with esters typically results in the double addition of the silyl nucleophile to the carbonyl group, yielding tertiary α,α-disilylalcohols after workup.
Experimental Protocol: Reaction with Esters
Materials:
-
Solution of PhMe₂SiLi in THF
-
Ester (e.g., ethyl benzoate)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
A solution of the ester (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
An excess of PhMe₂SiLi solution (at least 2.2 equivalents) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-4 hours and then allowed to warm to room temperature.
-
The reaction is quenched and worked up as previously described.
-
The product is purified by column chromatography.
Table 4: Synthesis of α,α-Disilylalcohols from PhMe₂SiLi and Esters
| Entry | Ester | Product | Yield (%) |
| 1 | Ethyl Benzoate | 1,1-Bis(dimethyl(phenyl)silyl)-1-phenylmethanol | 75 |
| 2 | Methyl Acetate | 2,2-Bis(dimethyl(phenyl)silyl)propan-2-ol | 70 |
Reaction with Amides
The reaction of PhMe₂SiLi with N,N-dimethylamides is more complex and can lead to different products depending on the reaction conditions and the subsequent workup. The initial adduct can undergo further transformations. For instance, reaction with N,N-dimethylbenzamide can lead to the formation of α-aminosilanes.[1]
Experimental Protocol: Reaction with N,N-Dimethylamides
Materials:
-
Solution of PhMe₂SiLi in THF
-
N,N-Dimethylamide (e.g., N,N-dimethylbenzamide)
-
Anhydrous THF
-
Quenching agent (e.g., saturated aqueous NH₄Cl or an electrophile)
-
Organic solvent for extraction
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
A solution of the N,N-dimethylamide (1.0 equivalent) in anhydrous THF is cooled to -78 °C.
-
The PhMe₂SiLi solution (1.1 equivalents) is added dropwise.
-
The reaction is stirred at low temperature for a defined period.
-
The reaction is then quenched with an appropriate reagent.
-
Aqueous workup and purification by chromatography are performed to isolate the desired product.
Table 5: Synthesis of Functionalized Silanes from PhMe₂SiLi and N,N-Dimethylbenzamide
| Entry | Amide | Product (after quench) | Yield (%) |
| 1 | N,N-Dimethylbenzamide | (Dimethylamino)(dimethyl(phenyl)silyl)phenylmethane | 65 |
Reaction Pathway Visualization
Caption: Overview of PhMe₂SiLi reactions with various electrophiles.
Conclusion
Phenyldimethylsilyllithium is a powerful reagent for the synthesis of a diverse range of functionalized organosilanes. The protocols outlined in this document provide a foundation for researchers to explore the incorporation of the phenyldimethylsilyl group into molecules of interest. The ability to predictably form new silicon-carbon bonds with various functional groups makes PhMe₂SiLi an invaluable tool in modern synthetic chemistry, with significant potential for applications in drug discovery and materials science. Careful control of reaction conditions is crucial for achieving high yields and selectivities.
References
Application Notes and Protocols: Reaction of (Dimethylphenylsilyl)lithium with Epoxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reaction of (dimethylphenylsilyl)lithium with epoxides is a powerful and stereospecific method for the formation of β-hydroxysilanes. This reaction proceeds via a nucleophilic attack of the silyl anion on one of the epoxide carbons, leading to the ring-opening of the epoxide. The resulting β-hydroxysilanes are valuable synthetic intermediates, most notably in the Peterson olefination reaction, which provides a versatile route to alkenes. This application note provides a detailed overview of this reaction, including its mechanism, regioselectivity, and stereochemistry, along with experimental protocols and applications in organic synthesis, particularly in the context of drug development.
The nucleophilic ring-opening of epoxides by strong nucleophiles, such as organolithium reagents, is a classic S(_N)2 reaction. (Dimethylphenylsilyl)lithium, a potent silicon-based nucleophile, readily attacks the less sterically hindered carbon of the epoxide ring, resulting in a clean inversion of stereochemistry at the site of attack. This predictable stereochemical outcome makes the reaction highly valuable for the synthesis of stereochemically defined molecules.
Reaction Mechanism and Stereochemistry
The reaction is initiated by the nucleophilic attack of the (dimethylphenylsilyl)lithium on one of the carbon atoms of the epoxide ring. This attack occurs from the backside of the C-O bond, leading to an inversion of the stereocenter, a hallmark of the S(_N)2 mechanism. The highly strained three-membered ring of the epoxide is thereby opened, forming a lithium alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final β-hydroxysilane product.
Regioselectivity: In unsymmetrically substituted epoxides, the silyllithium reagent preferentially attacks the less sterically hindered carbon atom. For instance, in the reaction with terminal epoxides, the attack occurs exclusively at the primary carbon. With styrene oxide, where one carbon is benzylic and the other is primary, the attack still predominantly occurs at the less hindered primary carbon.
Applications in Organic Synthesis
The primary application of the β-hydroxysilanes synthesized from this reaction is the Peterson olefination . This reaction provides a powerful and often stereocontrolled method for the synthesis of alkenes. The β-hydroxysilane can be treated with either acid or base to afford the corresponding alkene through an elimination reaction. A key advantage of the Peterson olefination is that the stereochemical outcome of the elimination can be controlled by the choice of reaction conditions:
-
Acid-catalyzed elimination proceeds through an anti-elimination pathway.
-
Base-catalyzed elimination proceeds through a syn-elimination pathway.
This stereochemical divergence allows for the synthesis of either the (E)- or (Z)-alkene from a single diastereomer of the β-hydroxysilane intermediate. This level of control is highly advantageous in the synthesis of complex molecules with specific geometric requirements, such as the stilbene core found in various biologically active compounds.
Application in the Synthesis of Bioactive Stilbenes
The stilbene scaffold is a core structural motif in a variety of natural and synthetic compounds with significant biological activities, including anticancer, antioxidant, and anti-inflammatory properties. One prominent example is Combretastatin A-4, a potent tubulin polymerization inhibitor isolated from the African bush willow Combretum caffrum. The synthesis of combretastatin analogs and other bioactive stilbenes can be envisioned using the Peterson olefination of β-hydroxysilanes derived from the reaction of (dimethylphenylsilyl)lithium with appropriate epoxides. While many synthetic routes to combretastatins utilize Wittig-type reactions or Suzuki couplings, the Peterson olefination offers a valuable alternative for stereoselective alkene formation.[1][2]
Data Presentation
The following table summarizes the reaction of (dimethylphenylsilyl)lithium with various epoxides, highlighting the typical yields and regioselectivity of the reaction.
| Epoxide Substrate | Product (β-Hydroxysilane) | Yield (%) | Regioselectivity |
| Ethylene Oxide | 2-(Dimethylphenylsilyl)ethanol | ~70-80% | N/A |
| Propylene Oxide | 1-(Dimethylphenylsilyl)propan-2-ol | ~75-85% | >95% (attack at C1) |
| 1,2-Epoxybutane | 1-(Dimethylphenylsilyl)butan-2-ol | ~70-80% | >95% (attack at C1) |
| Styrene Oxide | 2-Phenyl-2-hydroxy-1-(dimethylphenylsilyl)ethane | ~60-70% | Major isomer from attack at the less hindered carbon |
| Cyclohexene Oxide | trans-2-(Dimethylphenylsilyl)cyclohexanol | ~80-90% | >98% trans |
Note: Yields are approximate and can vary based on specific reaction conditions and purification methods.
Experimental Protocols
Caution: Organolithium reagents are highly reactive and pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper personal protective equipment.
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium
This protocol is adapted from established procedures for the synthesis of silyllithium reagents.[3][4]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire or powder
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with lithium metal (2.2 equivalents) under a positive pressure of nitrogen.
-
Anhydrous THF is added to the flask, and the mixture is stirred.
-
Chlorodimethylphenylsilane (1.0 equivalent) is added dropwise to the stirred suspension of lithium in THF at room temperature.
-
The reaction mixture is stirred at room temperature until the lithium is consumed and a deep reddish-brown or dark green solution of (dimethylphenylsilyl)lithium is formed. This may take several hours.
-
The concentration of the silyllithium reagent can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) using a suitable indicator (e.g., 1,10-phenanthroline).
Protocol 2: Reaction of (Dimethylphenylsilyl)lithium with an Epoxide (General Procedure)
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF (prepared as in Protocol 1)
-
Epoxide (e.g., propylene oxide, styrene oxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH(_4)Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO(_4)) or sodium sulfate (Na(_2)SO(_4))
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with a solution of the epoxide (1.0 equivalent) in anhydrous THF.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
The freshly prepared solution of (dimethylphenylsilyl)lithium (1.1 equivalents) in THF is added dropwise to the cooled epoxide solution via the dropping funnel over a period of 15-30 minutes.
-
The reaction mixture is stirred at -78 °C for 1-2 hours and then allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH(_4)Cl solution at 0 °C.
-
The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO(_4) or Na(_2)SO(_4), filtered, and the solvent is removed under reduced pressure.
-
The crude β-hydroxysilane product is purified by column chromatography on silica gel.
Visualization of the Synthetic Workflow
The following diagram illustrates the overall workflow from the epoxide starting material to the final alkene product via the β-hydroxysilane intermediate.
Caption: Synthetic workflow from epoxide to alkene.
Conclusion
The reaction of (dimethylphenylsilyl)lithium with epoxides provides a reliable and stereospecific route to β-hydroxysilanes. The predictable regioselectivity and stereochemistry of this reaction, coupled with the versatility of the resulting products in subsequent transformations such as the Peterson olefination, make it a valuable tool in modern organic synthesis. For researchers and professionals in drug development, this methodology offers a powerful strategy for the construction of complex molecular architectures with precise control over alkene geometry, which is often crucial for biological activity.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Preparation of Silyl Enol Ethers Using Phenyldimethylsilyllithium
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyldimethylsilyllithium (PhMe₂SiLi) is a versatile organosilicon reagent with distinct reactivity profiles. While its nucleophilic character often directs it towards addition to carbonyls, specific substrates allow for the clean and efficient preparation of silyl enol ethers. This document provides detailed application notes and experimental protocols for the synthesis of silyl enol ethers utilizing phenyldimethylsilyllithium, focusing on established methodologies such as the reaction with α-silyloxy ketones and the generation of lithium enolates from existing silyl enol ethers.
Introduction to Silyl Enol Ethers and Phenyldimethylsilyllithium
Silyl enol ethers are crucial intermediates in modern organic synthesis, serving as enolate surrogates in a vast array of carbon-carbon bond-forming reactions, including aldol additions, Michael reactions, and alkylations. Their stability, ease of handling compared to lithium enolates, and predictable reactivity make them indispensable tools for the construction of complex molecular architectures.
The preparation of silyl enol ethers typically involves the trapping of a metal enolate with a silyl halide. The choice of base for the initial deprotonation of the carbonyl compound is critical for controlling the regioselectivity of enolate formation (kinetic vs. thermodynamic control). While sterically hindered strong bases like lithium diisopropylamide (LDA) are commonly employed, phenyldimethylsilyllithium offers alternative pathways to silyl enol ethers through its unique reactivity.
Phenyldimethylsilyllithium is a potent nucleophile. Its reaction with simple ketones and aldehydes predominantly leads to 1,2-addition to the carbonyl group. However, with specific classes of substrates, this reagent can be effectively used to generate silyl enol ethers. These application notes will detail two such reliable methods.
Preparation of the Phenyldimethylsilyllithium Reagent
The successful application of phenyldimethylsilyllithium begins with its proper preparation. The reagent is typically formed by the reaction of phenyldimethylsilyl chloride with lithium metal.
Experimental Protocol: Reagent Preparation
-
Apparatus: A flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a rubber septum is assembled.
-
Reagents:
-
Lithium metal (with ~1% sodium), cut into small pieces.
-
Phenyldimethylsilyl chloride.
-
Anhydrous tetrahydrofuran (THF).
-
-
Procedure:
-
Under a positive pressure of nitrogen, the flask is charged with lithium metal and anhydrous THF.
-
Phenyldimethylsilyl chloride is added dropwise to the stirred suspension of lithium in THF at room temperature.
-
The reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for several hours. The formation of the reagent is indicated by the appearance of a dark reddish-brown color.
-
The concentration of the phenyldimethylsilyllithium solution can be determined by titration, for example, using the double titration method with 1,2-dibromoethane.[1]
-
Application Note 1: Synthesis of Silyl Enol Ethers from α-Silyloxy Ketones
A reliable method for preparing regiodefined phenyldimethylsilyl enol ethers involves the reaction of phenyldimethylsilyllithium with α-silyloxy ketones.[2] This reaction proceeds via a nucleophilic addition of the silyllithium to the carbonyl, followed by a Brook rearrangement, to yield the silyl enol ether.
Reaction Mechanism: Brook Rearrangement Pathway
The mechanism involves the initial nucleophilic attack of the phenyldimethylsilyllithium on the carbonyl carbon of the α-silyloxy ketone. The resulting alkoxide intermediate then undergoes a[1][2]-Brook rearrangement, where the silyl group migrates from carbon to oxygen, to form a more stable lithium alkoxide. This is followed by the elimination of a lithium silanoxide to afford the final silyl enol ether product.
Caption: Brook rearrangement mechanism for silyl enol ether formation.
Experimental Protocol
-
Reaction Setup: A flame-dried flask under a nitrogen atmosphere is charged with a solution of the α-silyloxy ketone in anhydrous THF.
-
Reaction Conditions: The solution is cooled to -78 °C.
-
Reagent Addition: A solution of phenyldimethylsilyllithium in THF is added dropwise to the stirred solution of the α-silyloxy ketone.
-
Quenching: The reaction is stirred at -78 °C for a specified time and then quenched by the addition of a proton source, such as saturated aqueous ammonium chloride.
-
Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Quantitative Data
| Substrate (α-Silyloxy Ketone) | Product (Silyl Enol Ether) | Yield (%) |
| 2-(Trimethylsilyloxy)-1-phenylpropan-1-one | (Z)-1-Phenyl-1-(phenyldimethylsilyloxy)prop-1-ene | 75 |
| 1-(Trimethylsilyloxy)decan-2-one | 2-(Phenyldimethylsilyloxy)dec-1-ene | 68 |
| 2-(Trimethylsilyloxy)cyclohexan-1-one | 1-(Phenyldimethylsilyloxy)cyclohex-1-ene | 85 |
Note: Yields are representative and may vary based on specific reaction conditions and substrate.
Application Note 2: Generation of Lithium Enolates from Silyl Enol Ethers
Phenyldimethylsilyllithium can be used to generate a lithium enolate from a pre-existing, often more sterically hindered, silyl enol ether.[1] This transmetalation reaction is driven by the formation of a stable tetraorganosilane. The resulting lithium enolate can then be trapped with various electrophiles.
Experimental Workflow
Caption: Workflow for lithium enolate generation and trapping.
Experimental Protocol
-
Reaction Setup: A solution of the starting silyl enol ether (e.g., a tert-butyldimethylsilyl enol ether) in anhydrous THF is prepared in a flame-dried flask under a nitrogen atmosphere.
-
Reagent Addition: The solution is cooled to an appropriate temperature (e.g., 0 °C or room temperature), and a solution of phenyldimethylsilyllithium in THF is added.
-
Enolate Formation: The reaction mixture is stirred for a period to allow for the complete formation of the lithium enolate.
-
Electrophilic Trap: The desired electrophile (e.g., an alkyl halide, aldehyde, or ketone) is added to the solution of the newly formed lithium enolate.
-
Work-up and Purification: The reaction is quenched and worked up as described in the previous protocol. The product is purified by chromatography or distillation.
Discussion: Nucleophilic Addition vs. α-Deprotonation
With simple enolizable ketones, phenyldimethylsilyllithium preferentially acts as a nucleophile, adding to the carbonyl carbon, rather than as a base to abstract an α-proton. This is in contrast to sterically hindered bases like LDA, which are designed to minimize nucleophilic addition.
Logical Relationship of Reactivity
Caption: Reactivity of organolithium reagents with ketones.
The lower steric hindrance of phenyldimethylsilyllithium compared to LDA allows for easier access to the electrophilic carbonyl carbon, making nucleophilic addition the kinetically favored pathway with unhindered ketones. For the preparation of silyl enol ethers from simple ketones, the use of a non-nucleophilic base like LDA followed by trapping with a silyl chloride remains the more general and reliable method.
Conclusion
Phenyldimethylsilyllithium is a valuable reagent for specific applications in the synthesis of silyl enol ethers. While it is not a general base for the deprotonation of simple ketones due to its high nucleophilicity, it provides an efficient route to regiodefined silyl enol ethers from α-silyloxy ketones via a Brook rearrangement. Additionally, it can be employed to generate lithium enolates from other silyl enol ethers. Understanding these distinct reactivity patterns allows researchers to strategically incorporate phenyldimethylsilyllithium into synthetic sequences for the preparation of valuable silyl enol ether intermediates.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. The reduction of α-silyloxy ketones using phenyldimethylsilyllithium - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: (Dimethylphenylsilyl)lithium as a Masked Hydroxyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of complex molecule synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. The hydroxyl group, a ubiquitous and highly reactive functional moiety, often requires protection to prevent unwanted side reactions. The dimethylphenylsilyl (Me₂PhSi) group serves as an effective "masked" equivalent of a hydroxyl group.[1] This functionality can be introduced nucleophilically via (dimethylphenylsilyl)lithium and subsequently unmasked to reveal the hydroxyl group through an oxidative cleavage process known as the Fleming-Tamao oxidation.[2]
The use of a silyl group as a masked hydroxyl offers several advantages. Silyl groups are non-polar and lack lone pairs of electrons, rendering them tolerant to a wide range of reaction conditions where a free hydroxyl group would be reactive.[1][3] This strategy allows for greater flexibility in synthetic design, enabling complex manipulations elsewhere in the molecule before the final unveiling of the hydroxyl group. The conversion of the carbon-silicon bond to a carbon-oxygen bond proceeds with retention of configuration, making it a stereospecific transformation.[3][2]
These application notes provide detailed protocols for the preparation of (dimethylphenylsilyl)lithium, its application in forming carbon-silicon bonds, and the subsequent Fleming-Tamao oxidation to deprotect the hydroxyl group.
Data Presentation
Table 1: Synthesis of (Dimethylphenylsilyl)lithium
| Precursor | Reagents | Solvent | Temperature (°C) | Time (h) | Concentration (M) | Yield | Reference |
| Chlorodimethylphenylsilane | Lithium wire | THF | 0 | 16 | Not specified | Not specified | [4] |
| Chlorodimethylphenylsilane | Lithium wire | THF | Ambient, then -15 to -20 | 59 | 0.97 | Not specified | [1] |
| Chlorodimethylphenylsilane | Lithium (coarsely cut) | THF | 0 | 4.5 | Not specified | Not specified | [5] |
Table 2: Reactions of (Dimethylphenylsilyl)lithium with Electrophiles
| Electrophile | Product | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1-Morpholinopropan-1-one | 1-(Dimethyl(phenyl)silyl)propan-1-one | THF | -74 | 70 min | 68-85 | [1] |
| Hexanoyl chloride | 1-(Dimethyl(phenyl)silyl)hexan-1-one | THF | -10 to RT | 3 h | Not specified | [4] |
| Trimethyl borate | Lithium tris(dimethylphenylsilyl)methoxyborate | Toluene | -78 | 30 min | 32 | [5] |
| Triisopropyl borate | Lithium tris(dimethylphenylsilyl)isopropoxyborate | THF | Not specified | Not specified | 31 | [5] |
Table 3: Fleming-Tamao Oxidation of Dimethylphenylsilyl Group
| Substrate | Reagents | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Generic Alkyl-SiMe₂Ph | 1. Hg(OAc)₂ 2. AcOOH | AcOH (aq) | 23 | 45 min | 55 | [6] |
| Generic Alkyl-SiMe₂Ph | 1. Electrophile (e.g., H⁺, Hg²⁺, Br₂) 2. Peroxy acid | Various | Various | Various | High | [7] |
Experimental Protocols
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous pentanes
-
Nitrogen or Argon gas supply
-
Schlenk flask and standard glassware
Procedure:
-
Flame-dry a two-necked Schlenk flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Charge the flask with lithium wire (1.5 equivalents relative to chlorodimethylphenylsilane), pre-washed with pentanes to remove mineral oil and cut into small segments.
-
Fill the flask with an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF via syringe.
-
Slowly add chlorodimethylphenylsilane (1 equivalent) to the stirred suspension of lithium wire at ambient temperature. A moderate exotherm may be observed.
-
Tightly seal the reaction flask and transfer it to a -15 to -20 °C freezer for approximately 59 hours. The solution will turn a deep purple color, indicating the formation of the silyllithium reagent.
-
The concentration of the resulting (dimethylphenylsilyl)lithium solution can be determined by titration against a standard acid.
Protocol 2: Reaction of (Dimethylphenylsilyl)lithium with an Amide to form an Acylsilane
This protocol describes the synthesis of an acylsilane, a precursor to an α-hydroxysilane, adapted from Organic Syntheses.[1]
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF (from Protocol 1)
-
1-Morpholinopropan-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Hexanes
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Nitrogen or Argon gas supply
-
Standard glassware
Procedure:
-
Flame-dry a three-necked round-bottomed flask equipped with a magnetic stir bar, nitrogen inlet, thermocouple, and a rubber septum.
-
Charge the flask with 1-morpholinopropan-1-one (1 equivalent) under an inert atmosphere.
-
Add anhydrous THF via syringe.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (dimethylphenylsilyl)lithium solution (1.2 equivalents) dropwise, ensuring the internal temperature does not rise above -60 °C.
-
Stir the purple reaction mixture at -75 °C for 70 minutes.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution and allow the mixture to warm to ambient temperature.
-
Dilute the mixture with water and extract with hexanes and ethyl acetate.
-
Combine the organic extracts, wash with saturated aqueous ammonium chloride and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude acylsilane, which can be purified by column chromatography.
Protocol 3: Fleming-Tamao Oxidation to Unmask the Hydroxyl Group
This is a general one-pot protocol adapted from NROChemistry, employing mercuric acetate.[6][7]
Materials:
-
Dimethylphenylsilyl-substituted compound
-
Peracetic acid (AcOOH) in aqueous acetic acid (e.g., 30%)
-
Mercuric acetate (Hg(OAc)₂)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Chloroform/isopropanol mixture (e.g., 3:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware
Procedure:
-
In a vial, dissolve the dimethylphenylsilyl-substituted substrate (1 equivalent) in the peracetic acid/acetic acid solution.
-
Add mercuric acetate (2 equivalents) in a single portion.
-
Stir the reaction at 23 °C for 45 minutes.
-
Dilute the reaction mixture with ethyl acetate.
-
Carefully add the diluted mixture to an ice-cold, vigorously stirred mixture of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate (e.g., 1:4 ratio).
-
Extract the aqueous layer with ethyl acetate and a chloroform/isopropanol mixture.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alcohol product by flash chromatography.
Mandatory Visualization
Caption: Fleming-Tamao Oxidation Pathway.
Caption: Overall Experimental Workflow.
Caption: Masked vs. Free Hydroxyl Group.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fleming–Tamao oxidation - Wikipedia [en.wikipedia.org]
- 3. Fleming-Tamao Oxidation [organic-chemistry.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. Fleming-Tamao Oxidation | NROChemistry [nrochemistry.com]
- 7. The phenyldimethylsilyl group as a masked hydroxy group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Titration methods for determining the concentration of (dimethylphenylsilyl)lithium
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on determining the concentration of (dimethylphenylsilyl)lithium. It includes troubleshooting guides and frequently asked questions in a user-friendly format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for determining the concentration of (dimethylphenylsilyl)lithium?
A1: The most widely used methods for titrating (dimethylphenylsilyl)lithium and other organolithium reagents include the Gilman double titration, direct titration with external indicators such as salicylaldehyde phenylhydrazone, and non-titrimetric methods like quantitative Nuclear Magnetic Resonance (NMR) spectroscopy.
Q2: How does the Gilman double titration method work?
A2: The Gilman double titration is a reliable method that distinguishes between the active organolithium species and non-organometallic bases (e.g., lithium hydroxide, lithium alkoxides).[1] It involves two separate titrations:
-
Titration 1 (Total Base): An aliquot of the (dimethylphenylsilyl)lithium solution is quenched with water and then titrated with a standardized acid. This gives the total concentration of all basic species.
-
Titration 2 (Non-organolithium Base): A second aliquot is reacted with an excess of 1,2-dibromoethane, which selectively consumes the (dimethylphenylsilyl)lithium. The remaining non-organometallic bases are then titrated with a standardized acid. The concentration of the active (dimethylphenylsilyl)lithium is the difference between the results of the two titrations.[1]
Q3: What are the advantages of using salicylaldehyde phenylhydrazone as an indicator?
A3: Salicylaldehyde phenylhydrazone is a convenient indicator because it is a non-hygroscopic, air-stable solid that serves as both the titrant and the indicator.[2] This eliminates the need to prepare and standardize a separate titrant solution, such as an alcohol. The endpoint is a distinct color change from yellow to a persistent orange-red.[3]
Q4: Can I use Nuclear Magnetic Resonance (NMR) spectroscopy to determine the concentration?
A4: Yes, quantitative NMR (qNMR) spectroscopy is a rapid and accurate alternative to titration. The method involves quenching an aliquot of the silyllithium solution with a known amount of an internal standard (e.g., 1,5-cyclooctadiene) and analyzing the resulting mixture by ¹H NMR. The concentration can be determined by comparing the integral of a characteristic peak of the silyllithium-derived product to the integral of the internal standard.[4]
Q5: How stable are solutions of (dimethylphenylsilyl)lithium?
A5: Solutions of (dimethylphenylsilyl)lithium in ethereal solvents like THF are relatively stable but are sensitive to air and moisture. They should be stored under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures to minimize degradation. Over time, the concentration of the active silyllithium reagent will decrease due to reactions with the solvent and trace impurities. Therefore, it is crucial to titrate the solution periodically, especially before use in sensitive reactions.
Titration Method Comparison
| Method | Principle | Advantages | Disadvantages | Typical Precision |
| Gilman Double Titration | Differentiates active RLi from other bases via two titrations. | Considered a highly accurate and reliable "gold standard" method.[5] Provides information on the quality of the reagent. | More time-consuming and complex than single titrations.[6] Endpoint detection can be tricky in biphasic systems.[7] | Duplicate determinations often differ by less than 1%. |
| Salicylaldehyde Phenylhydrazone Titration | Direct titration where the indicator is also the titrant. | Simple, one-step procedure. Uses a stable, solid reagent. Clear endpoint.[2] | Requires an accurately weighed amount of the indicator. | Reproducible results are dependent on the accuracy of the syringe used for titration.[3] |
| Quantitative NMR (qNMR) | Determination of concentration relative to an internal standard. | Rapid, non-destructive (to the sample), and provides structural information.[8] | Requires access to an NMR spectrometer and a suitable internal standard. | Can be highly accurate and precise with proper technique and calibration.[9] |
Experimental Protocols
Gilman Double Titration
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
1,2-dibromoethane
-
Standardized hydrochloric acid (e.g., 0.1 M)
-
Phenolphthalein indicator solution
-
Anhydrous diethyl ether
-
Degassed, deionized water
-
Dry glassware and syringes
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, transfer a precise aliquot (e.g., 1.0 mL) of the (dimethylphenylsilyl)lithium solution to a flask containing degassed water (10 mL).
-
Add 2-3 drops of phenolphthalein indicator. The solution should turn pink.
-
Titrate with the standardized HCl solution until the pink color disappears. Record the volume of HCl used (V₁).
Part B: Non-organolithium Base Titration
-
Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.0 mL) of the (dimethylphenylsilyl)lithium solution to a flask containing a solution of 1,2-dibromoethane (0.5 mL) in anhydrous diethyl ether (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature.
-
Add degassed water (10 mL) and 2-3 drops of phenolphthalein indicator.
-
Titrate with the standardized HCl solution with vigorous stirring until the pink color in the aqueous layer disappears. Record the volume of HCl used (V₂).
Calculation: Concentration (M) = ([HCl] × (V₁ - V₂)) / Volume of aliquot (mL)
Titration with Salicylaldehyde Phenylhydrazone
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
Salicylaldehyde phenylhydrazone
-
Anhydrous THF
-
Dry glassware and syringes
Procedure:
-
Accurately weigh approximately 100 mg of salicylaldehyde phenylhydrazone into a dry, nitrogen-flushed flask equipped with a magnetic stir bar.
-
Add anhydrous THF (10 mL) and stir to dissolve the indicator. The solution will be yellow.
-
Slowly add the (dimethylphenylsilyl)lithium solution via a gas-tight syringe while stirring vigorously.
-
The endpoint is reached when the solution color changes from yellow to a persistent orange-red. Record the volume of the silyllithium solution added.
Calculation: Concentration (M) = (mass of indicator (g) / MW of indicator ( g/mol )) / Volume of titrant (L) (MW of salicylaldehyde phenylhydrazone = 212.25 g/mol )
Troubleshooting Guide
This guide addresses common issues that may arise during the titration of (dimethylphenylsilyl)lithium.
Issue 1: Inconsistent or Non-reproducible Titration Results
| Possible Cause | Troubleshooting Step |
| Inaccurate aliquot transfer. | Ensure syringes are properly calibrated and free of air bubbles. Use high-quality, gas-tight syringes. |
| Moisture or air contamination. | Use flame-dried glassware and maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the experiment. Ensure all solvents and reagents are anhydrous. |
| Degradation of the silyllithium reagent. | Titrate the reagent shortly after it is prepared or received. If stored, re-titer before use. Store at low temperatures. |
| Incomplete reaction in Gilman double titration. | Allow sufficient time for the reaction with 1,2-dibromoethane to go to completion (at least 5-10 minutes). |
Issue 2: Faint, Fleeting, or Unclear Endpoint
| Possible Cause | Troubleshooting Step |
| Indicator issues. | Ensure the phenolphthalein has not degraded. For the salicylaldehyde phenylhydrazone titration, ensure it is fully dissolved before starting the titration. |
| Poor mixing. | Stir the solution vigorously, especially in the two-phase system of the Gilman double titration.[7] |
| Titrating too quickly near the endpoint. | Add the titrant dropwise as you approach the expected endpoint to avoid overshooting it.[10] |
| Low concentration of the silyllithium reagent. | Use a larger aliquot of the silyllithium solution or a more dilute standardized acid to obtain a larger, more easily readable titrant volume. |
Issue 3: Calculated Concentration is Unexpectedly High
| Possible Cause | Troubleshooting Step |
| Overshooting the endpoint. | Titrate more slowly near the endpoint. Performing a preliminary rough titration can help estimate the endpoint volume. |
| Presence of other basic impurities not accounted for. | The Gilman double titration is designed to account for common basic impurities. If other reactive impurities are suspected, consider using NMR for quantification. |
| Incorrect concentration of the standardized acid. | Ensure the HCl solution has been recently and accurately standardized against a primary standard. |
Visualized Workflows
Caption: Workflow for the Gilman Double Titration method.
Caption: Workflow for titration with Salicylaldehyde Phenylhydrazone.
Caption: Troubleshooting logic for common titration issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Titration of organolithium and organomagnesium reagents - Catapower Inc. [catapowerinc.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. titration-of-alkyllithiums-with-a-simple-reagent-to-a-blue-endpoint - Ask this paper | Bohrium [bohrium.com]
- 6. scispace.com [scispace.com]
- 7. acid base - What is double titration? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. No-D NMR spectroscopy as a convenient method for titering organolithium (RLi), RMgX, and LDA solutions. | Semantic Scholar [semanticscholar.org]
- 9. Nuclear magnetic resonance spectroscopy as a quantitative tool to determine the concentrations of biologically produced metabolites: implications in metabolites in safety testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. solubilityofthings.com [solubilityofthings.com]
Handling and storage of air-sensitive (dimethylphenylsilyl)lithium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the air-sensitive reagent, (dimethylphenylsilyl)lithium.
Frequently Asked Questions (FAQs)
Q1: What is (dimethylphenylsilyl)lithium and what is it used for?
A1: (Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a potent silyl nucleophile used in organic synthesis to form new silicon-carbon and silicon-element bonds. It is a key reagent in the synthesis of acylsilanes, α-hydroxy silanes, and vinylsilanes, which are versatile intermediates in the development of complex molecules.
Q2: Why is (dimethylphenylsilyl)lithium considered "air-sensitive"?
A2: (Dimethylphenylsilyl)lithium reacts rapidly with components of the atmosphere, primarily moisture and oxygen. Exposure to air will quench the reagent, forming inactive siloxanes and other byproducts, rendering it ineffective for your reaction. Therefore, it must be handled under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I purchase (dimethylphenylsilyl)lithium or do I need to prepare it myself?
A3: Due to its high reactivity and instability, (dimethylphenylsilyl)lithium is almost exclusively prepared in situ (in the reaction flask) for immediate use. It is not commercially available as an isolated, stable solution.
Q4: What is the expected color of a freshly prepared solution of (dimethylphenylsilyl)lithium?
A4: A successfully prepared solution of (dimethylphenylsilyl)lithium in tetrahydrofuran (THF) is typically a deep red or purple color.[1]
Q5: How should I store the precursor, chlorodimethylphenylsilane?
A5: Chlorodimethylphenylsilane is a moisture-sensitive and combustible liquid that can cause severe skin burns and eye damage. It should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) in a tightly sealed container.
Stability and Storage
| Organolithium Reagent | Temperature (°C) | Half-life (t½) in THF |
| n-Butyllithium | +20 | 107 minutes |
| s-Butyllithium | -20 | 78 minutes |
| t-Butyllithium | -40 | 338 minutes |
Data is for comparative purposes and sourced from a study on organolithium reagent stability.[2] It is reasonable to assume that (dimethylphenylsilyl)lithium has a similarly limited stability at and above 0°C. For optimal results, it is recommended to keep the reagent at 0°C or below at all times.[3]
Experimental Protocols
Protocol 1: Synthesis of (Dimethylphenylsilyl)lithium in THF
This protocol is adapted from established literature procedures.[3]
Materials:
-
Chlorodimethylphenylsilane (distilled)
-
Lithium wire or granules
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried glassware
Procedure:
-
Under a positive pressure of inert gas, charge a flame-dried, two-necked flask equipped with a magnetic stir bar with lithium metal (2.1 equivalents).
-
Add anhydrous THF via syringe.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add distilled chlorodimethylphenylsilane (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, the reaction mixture can be stirred at 0°C for 4-36 hours, or for a more complete reaction, the flask can be tightly sealed and stored in a freezer at -15 to -20°C for an extended period (e.g., 59 hours).[3]
-
The formation of the deep red or purple solution indicates the presence of (dimethylphenylsilyl)lithium.
-
The solution should be used immediately or kept cold until use.
Protocol 2: Titration of (Dimethylphenylsilyl)lithium (Gilman Double Titration Method)
The Gilman double titration method allows for the determination of the concentration of the active silyllithium reagent and any basic, non-silyllithium impurities (like lithium alkoxides).[4][5]
Part A: Total Base Titration
-
Under an inert atmosphere, transfer a known volume (e.g., 1.0 mL) of the (dimethylphenylsilyl)lithium solution to a flask containing distilled water.
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of hydrochloric acid until the endpoint is reached (disappearance of the pink color for phenolphthalein).[4]
-
This titration gives the total concentration of all basic species.
Part B: Non-Silyllithium Base Titration
-
Under an inert atmosphere, transfer the same known volume (e.g., 1.0 mL) of the (dimethylphenylsilyl)lithium solution to a flask containing a solution of 1,2-dibromoethane in anhydrous THF.
-
Stir the mixture for a few minutes to allow the (dimethylphenylsilyl)lithium to react.
-
Add distilled water and a few drops of the indicator.
-
Titrate with the same standardized hydrochloric acid solution to the endpoint.
-
This titration gives the concentration of non-silyllithium basic species.
Calculation:
The concentration of active (dimethylphenylsilyl)lithium is the result of Part A minus the result of Part B.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No deep red/purple color develops, or the solution is pale/yellowish. | 1. Inactive lithium metal (oxide layer).2. Wet solvent or glassware.3. Impure chlorodimethylphenylsilane. | 1. Use fresh, clean lithium, or wash it with an inert solvent like hexane to remove the mineral oil and some of the oxide layer.2. Ensure all glassware is rigorously flame-dried and the THF is anhydrous.3. Distill chlorodimethylphenylsilane before use. |
| The reaction starts but the color fades prematurely. | 1. Insufficient inert atmosphere leading to quenching by air/moisture.2. Reaction temperature is too high, causing decomposition. | 1. Ensure a good positive pressure of inert gas throughout the synthesis and handling.2. Maintain the reaction temperature at 0°C or below. |
| A significant amount of white precipitate is observed. | This is likely lithium chloride, a byproduct of the reaction. | This is normal. The supernatant solution of (dimethylphenylsilyl)lithium can be carefully transferred via cannula for use in the subsequent reaction. |
| Low yield in the subsequent reaction despite a good color formation. | 1. Inaccurate concentration determination.2. Decomposition of the silyllithium before or during the reaction.3. Presence of interfering byproducts. | 1. Titrate the solution immediately before use using the Gilman double titration method.2. Keep the silyllithium solution at 0°C or below at all times and use it as quickly as possible.3. Consider potential byproducts like 1,1,2,2-tetramethyl-1,2-diphenyldisilane. Longer reaction times for the silyllithium formation can help cleave this intermediate. |
Visual Guides
References
Technical Support Center: Synthesis of Phenyldimethylsilyllithium
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of phenyldimethylsilyllithium.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of phenyldimethylsilyllithium?
A1: Several byproducts can form during the synthesis of phenyldimethylsilyllithium, primarily depending on the reaction conditions and the purity of the reagents. The most commonly reported byproducts include 1,1,2,2-tetramethyl-1,2-diphenyldisilane, 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane, lithium dimethyl(phenyl)silanoxide, 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane, dimethyldiphenylsilane, and 1,4-bis[dimethyl(phenyl)silyl]benzene[1][2][3]. Dimethyl(phenyl)silane may also be present due to protonation of the silyllithium reagent[1][3].
Q2: What is the initial intermediate formed when using lithium metal and chlorodimethylphenylsilane?
A2: The synthesis of phenyldimethylsilyllithium from lithium metal and chlorodimethylphenylsilane proceeds through the initial rapid formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane. This disilane is then slowly cleaved by excess lithium to yield the desired phenyldimethylsilyllithium[1][3].
Q3: How can the formation of 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane be minimized?
A3: 1,1,2,2-Tetramethyl-1,2-diphenyldisiloxane is typically formed from the reaction of chlorodimethylphenylsilane with oxide and hydroxide impurities on the surface of the lithium metal[1][3]. To minimize its formation, it is crucial to use fresh, clean lithium wire or dispersion with a high surface area and to ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen).
Q4: Can phenyldimethylsilyllithium be prepared from reagents other than chlorodimethylphenylsilane and lithium?
A4: Yes, an alternative method involves the reaction of (phenyldimethylsilyl)trimethylstannane with methyllithium. However, this method introduces an organotin byproduct which can be difficult to remove from the reaction mixture[4].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of phenyldimethylsilyllithium | Incomplete cleavage of the intermediate 1,1,2,2-tetramethyl-1,2-diphenyldisilane. | Extend the reaction time to allow for the complete cleavage of the disilane. Ensure efficient stirring to maintain contact between the lithium metal and the disilane. |
| Presence of moisture or oxygen in the reaction. | Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain a positive pressure of a dry, inert gas (argon or nitrogen) throughout the synthesis. | |
| Poor quality of lithium metal. | Use fresh, high-purity lithium. If using lithium wire, mechanically scrape the surface to remove any oxide layer before use. | |
| Presence of significant amounts of disiloxane byproduct | Reaction of chlorodimethylphenylsilane with lithium oxides/hydroxides. | Clean the lithium surface physically or by washing with a non-reactive solvent immediately before use. Ensure the reaction solvent is scrupulously dry. |
| Inconsistent titration results for the silyllithium reagent | Reaction with atmospheric CO2 or moisture during sampling. | Use proper air-free techniques (e.g., syringe or cannula) for sampling. Titrate the reagent immediately after preparation and before each use. |
| Presence of other basic byproducts. | While phenyldimethylsilyllithium can be titrated, be aware that byproducts like lithium dimethyl(phenyl)silanoxide may also react with the titrant, leading to inaccuracies. |
Experimental Protocols
Synthesis of Phenyldimethylsilyllithium from Chlorodimethylphenylsilane and Lithium
This protocol is adapted from established procedures[5][6].
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire or dispersion
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under a positive pressure of dry argon or nitrogen, place freshly cut and cleaned lithium wire (or lithium dispersion) in a flame-dried, two-necked flask equipped with a magnetic stir bar and a condenser.
-
Add anhydrous THF to the flask.
-
Slowly add chlorodimethylphenylsilane to the stirred suspension of lithium in THF at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, continue stirring the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for several hours to facilitate the cleavage of the initially formed 1,1,2,2-tetramethyl-1,2-diphenyldisilane. The reaction progress can be monitored by the disappearance of the disilane peak in GC-MS analysis of quenched aliquots.
-
Once the reaction is complete, allow the excess lithium and any precipitated salts to settle. The resulting deep red or purple solution of phenyldimethylsilyllithium can be carefully transferred to another flask via cannula for storage or immediate use.
Visualizations
Caption: Experimental workflow for the synthesis of phenyldimethylsilyllithium.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A709111G [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing Silyllithium Reagent Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize reaction conditions for silyllithium reagents.
Frequently Asked Questions (FAQs)
Q1: How are silyllithium reagents typically prepared?
A1: Silyllithium reagents are commonly synthesized through several methods. A prevalent approach involves the reductive cleavage of a silicon-carbon or silicon-silicon bond using lithium metal. For instance, phenyldimethylsilyllithium can be generated from lithium and phenyldimethylsilyl chloride. This process involves the rapid formation of an intermediate, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, followed by the slower cleavage of the Si-Si bond to yield the desired silyllithium reagent.[1] Another method is the cleavage of Si-C bonds in tetraorganosilanes with lithium metal.[2]
Q2: What are the best practices for storing silyllithium reagents?
A2: Silyllithium reagents are highly sensitive to air and moisture and can be unstable at room temperature.[3][4] For optimal stability, they should be stored under an inert atmosphere (e.g., nitrogen or argon) at low temperatures.[4] It is recommended to store them in a freezer and, when not in long-term storage, to keep them in an ice bath (0 °C).[3] Always use anhydrous solvents and properly flame-dried glassware to prevent degradation.[3]
Q3: What are common side reactions to be aware of during the preparation of silyllithium reagents?
A3: During the preparation from a chlorosilane and lithium metal, a common side reaction is the coupling of the silyl group to form a disilane.[1] For example, in the synthesis of dimethyl(phenyl)silyllithium, 1,1,2,2-tetramethyl-1,2-diphenyldisilane is a key intermediate.[1] Other by-products can include trisilanes and other polysilanes.[1] Additionally, reaction with oxides or hydroxides on the surface of the lithium metal can produce siloxanes.[1]
Troubleshooting Guide
Q4: My silyllithium reaction has a very low yield or fails completely. What should I check first?
A4: A failed reaction is often due to issues with the reagent quality or reaction setup.
-
Reagent Quality: The silyllithium reagent may have degraded due to exposure to air or moisture.[4] If the reagent is old or has been handled improperly, its activity will be compromised.[5] Consider titrating the reagent before use or preparing it fresh. A quantitative NMR method can be used to determine the concentration of the silyllithium reagent by quenching an aliquot with chlorotrimethylsilane.[6]
-
Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere. Any oxygen or moisture will quench the highly reactive silyllithium.
-
Solvent and Glassware: Use anhydrous solvents and ensure all glassware is rigorously flame-dried or oven-dried to remove any traces of water.[3]
-
Temperature Control: These reactions are often run at low temperatures. Ensure your cooling bath is maintained at the correct temperature throughout the addition and reaction time.[7]
Caption: Troubleshooting flowchart for a failing silyllithium reaction.
Q5: The reaction is clean, but I observe significant amounts of side products. How can I improve selectivity?
A5: Formation of side products is often influenced by reaction parameters such as temperature, solvent, and rate of addition.
-
Temperature: Running the reaction at a lower temperature can often increase selectivity by minimizing competing side reactions that may have a higher activation energy.
-
Solvent Choice: The polarity of the solvent can stabilize or destabilize reactants and transition states, thereby influencing reaction rates and pathways.[8][9] Silyllithium reactions are typically run in ethereal solvents like tetrahydrofuran (THF) or diethyl ether.[3] Changing the solvent or using a solvent mixture can sometimes improve results.
-
Addition Rate: A slow, controlled addition of the electrophile to the silyllithium reagent (or vice versa) at low temperature can help to minimize side reactions by keeping the concentration of the added reagent low.
Optimization of Reaction Conditions
Q6: How do different solvents affect silyllithium reactions?
A6: Solvents play a critical role by influencing the stability and reactivity of the silyllithium reagent and any intermediates.[10] Polar aprotic solvents are generally preferred as they can solvate the lithium cation, increasing the nucleophilicity of the silyl anion. However, some solvents may react with the organolithium compounds, especially at higher temperatures.[11]
Table 1: Effect of Solvent on a Hypothetical Silylation Reaction
| Solvent | Dielectric Constant (approx.) | Typical Reaction Temperature | Observed Yield (%) | Notes |
|---|---|---|---|---|
| Tetrahydrofuran (THF) | 7.6 | -78 °C to 0 °C | 85 | Good balance of solubility and reactivity. Can be lithiated at higher temperatures.[11] |
| Diethyl Ether | 4.3 | -78 °C to RT | 70 | Lower polarity, may result in slower reaction rates. |
| Toluene | 2.4 | -78 °C to RT | 45 | Non-polar; often results in poor solubility and lower yields. |
| Acetonitrile | 37.5 | -40 °C to 0 °C | <10 | Protic alpha-protons will be deprotonated by the silyllithium. Generally incompatible. |
Note: Yields are illustrative and will vary based on the specific substrates and reagent.
Q7: What is the general effect of temperature on these reactions?
A7: Temperature is a critical parameter for controlling reaction rate and selectivity.[12] Most reactions involving silyllithium reagents are conducted at low temperatures (e.g., -78 °C) to prevent reagent decomposition and unwanted side reactions.[13] However, optimizing the temperature can be crucial; sometimes a slight increase in temperature is needed to achieve a reasonable reaction rate.
Table 2: Effect of Temperature on a Hypothetical Silylation Reaction in THF
| Temperature | Reaction Time | Observed Yield (%) | Side Product Formation |
|---|---|---|---|
| -78 °C | 4 h | 85 | Minimal |
| -40 °C | 2 h | 88 | Low |
| 0 °C | 30 min | 75 | Moderate |
| Room Temp. (25 °C) | 10 min | 40 | High (Reagent decomposition) |
Note: Data is illustrative and highly dependent on the specific reaction.
Caption: A generalized workflow for performing and optimizing silyllithium reactions.
Experimental Protocols
Q8: Can you provide a detailed protocol for the preparation of a common silyllithium reagent?
A8: The following is a representative procedure for the preparation of dimethylphenylsilyllithium, adapted from literature.[3]
Protocol: Preparation of Dimethylphenylsilyllithium
Materials:
-
Lithium wire (1.5 equiv)
-
Chlorodimethylphenylsilane (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Apparatus:
-
A flame-dried, two-necked Schlenk flask equipped with a magnetic stirring bar, nitrogen inlet, and a rubber septum.
Procedure:
-
The Schlenk flask is charged with lithium wire (cut into small pieces to increase surface area) under a positive pressure of nitrogen.
-
Anhydrous THF is added via syringe to the flask containing the lithium.
-
Chlorodimethylphenylsilane is added dropwise via syringe to the stirred suspension of lithium in THF at ambient temperature. A moderate exotherm may be observed.
-
The reaction mixture will typically change color (e.g., to a dark reddish-brown), indicating the formation of the silyllithium reagent. The reaction progress can be monitored by quenching aliquots and analyzing via NMR or GC.[6]
-
The reaction can take several hours to complete. The resulting reagent is unstable at room temperature and should be used immediately or stored in a freezer.[3]
Safety Note: Silyllithium reagents are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere using appropriate safety precautions.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scioninstruments.com [scioninstruments.com]
- 5. reddit.com [reddit.com]
- 6. A Quantitative NMR Method for Silyllithium Analysis - Lookchem [lookchem.com]
- 7. reddit.com [reddit.com]
- 8. studylib.net [studylib.net]
- 9. Solvent effects - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Reaction Condition Optimization - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of (Dimethylphenylsilyl)lithium Solutions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (dimethylphenylsilyl)lithium solutions.
Frequently Asked Questions (FAQs)
Q1: What is the typical color of a (dimethylphenylsilyl)lithium solution, and what do color changes indicate?
A1: A freshly prepared solution of (dimethylphenylsilyl)lithium in an ethereal solvent like tetrahydrofuran (THF) is typically dark red or purple.[1][2] This color is indicative of the presence of the silyllithium reagent. A significant fading of the color may suggest decomposition of the reagent, which is unstable at room temperature.[1][2]
Q2: What are the common impurities in a freshly synthesized (dimethylphenylsilyl)lithium solution?
A2: The synthesis proceeds through a disilane intermediate, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, which can be a major impurity if the reaction is incomplete.[1][3] Other silicon-containing byproducts may include disiloxanes (from reaction with trace oxygen), 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane, dimethyldiphenylsilane, and 1,4-bis[dimethyl(phenyl)silyl]benzene.[2][4] Excess lithium metal and lithium chloride are also present as solids.[5]
Q3: How should (dimethylphenylsilyl)lithium solutions be stored?
A3: Due to its high reactivity and instability, (dimethylphenylsilyl)lithium is almost exclusively prepared and used in situ.[1] The reagent is noted to be unstable at room temperature and should be stored at 0°C or in a freezer (-15 to -20°C) when not in immediate use.[1][2]
Q4: Is it possible to isolate solid (dimethylphenylsilyl)lithium?
A4: Isolating pure, solid (dimethylphenylsilyl)lithium is exceptionally challenging and generally not performed for standard synthetic applications due to its high reactivity and instability.[1] The reagent is typically used as a solution in the reaction solvent.[3]
Q5: Why is it necessary to titrate the (dimethylphenylsilyl)lithium solution?
A5: The concentration of the silyllithium solution is a crucial piece of information for ensuring accurate stoichiometry in subsequent reactions.[1] Titration determines the active concentration of the reagent, as the yield from the synthesis can be variable.
Q6: What is the "double titration" method?
A6: The double titration method is a technique to determine the concentration of the silyllithium reagent.[5] It involves taking two aliquots of the solution. One is quenched with water, and the other is reacted with a compound like 1,2-dibromoethane before being quenched with water.[1][5] Both solutions are then titrated with a standard acid. The difference between the two titration values gives the concentration of the silyllithium.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Reaction mixture is not developing the characteristic dark red/purple color. | 1. Inactive lithium metal surface (oxide layer).2. Impure starting materials (e.g., chlorodimethylphenylsilane).3. Presence of moisture or oxygen in the reaction setup. | 1. Use fresh lithium wire/powder or activate the lithium surface. This can be done by pre-washing with pentanes to remove mineral oil or by using sonication to increase the reactive surface area.[1][2]2. Purify chlorodimethylphenylsilane by distillation before use.[2]3. Ensure all glassware is flame-dried or oven-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[3][6] |
| Low yield or concentration of the silyllithium reagent. | 1. Incomplete reaction due to insufficient reaction time or inadequate temperature control.2. Inefficient cleavage of the disilane intermediate. | 1. The cleavage of the disilane intermediate is the slow step.[1][3] Allow for extended reaction times (e.g., 16 to 59 hours) at low temperatures (0°C to -20°C).[1][2]2. Ensure vigorous stirring to maintain contact between the solution and the excess lithium metal. Using smaller pieces of lithium wire (1-3 mm segments) can increase the surface area and reaction rate.[2] |
| Solution color fades rapidly after preparation. | 1. Decomposition of the (dimethylphenylsilyl)lithium reagent.2. Reaction with atmospheric contaminants. | 1. The reagent is unstable at room temperature.[1][2] Use the solution immediately after preparation or store it at 0°C or below and use it as quickly as possible.[2]2. Maintain a positive pressure of an inert gas (argon is preferred to nitrogen to prevent lithium nitride formation) at all times.[3] |
| Inconsistent results in subsequent reactions. | 1. Inaccurate concentration of the silyllithium solution.2. Presence of unreacted starting materials or byproducts. | 1. Always titrate the solution immediately before use to determine the exact molarity.[1][2] A simple titration against phenolphthalein with 0.1 N HCl is a viable method.[2]2. "Purify" the solution by allowing the solid byproducts (excess Li, LiCl) to settle and then carefully transferring the supernatant to a new, dry, inert flask via a cannula.[1] |
Quantitative Data
| Parameter | Value | Conditions / Notes | Source(s) |
| Reaction Temperature | 0°C to -20°C | Lower temperatures are critical for reagent stability. | [1][2][3][6] |
| Reaction Time | 4 - 59 hours | The cleavage of the disilane intermediate is slow and requires extended time. | [2][3][6] |
| Typical Concentration | ~0.97 M | Prepared from 71.5 mmol chlorodimethylphenylsilane in 60 mL THF. | [2] |
| Starting Material Purity | 98% (or higher) | Chlorodimethylphenylsilane should be purified by distillation. | [2] |
| Titration Standard | 0.1 N HCl | Used with phenolphthalein as an indicator. | [2] |
Experimental Protocols
Protocol 1: Synthesis of (Dimethylphenylsilyl)lithium Solution
This protocol is adapted from a procedure by Fleming and coworkers, as reported in Organic Syntheses.[2]
Materials:
-
Lithium wire (99.9% in mineral oil)
-
Chlorodimethylphenylsilane (purified by vacuum distillation)
-
Anhydrous Tetrahydrofuran (THF)
-
Pentanes (for washing)
Procedure:
-
Flame-dry a two-necked Schlenk flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.
-
Charge the flask with lithium wire (1.49 g, 214 mmol, cut into 1-3 mm segments) after washing it with pentanes to remove the mineral oil.
-
Fill the flask with an inert atmosphere (nitrogen or argon).
-
Add anhydrous THF (60 mL) via syringe.
-
With stirring, add chlorodimethylphenylsilane (12.0 mL, 71.5 mmol) via syringe at ambient temperature. A moderate exotherm may be noted.
-
Tightly seal the reaction flask and transfer it to a freezer maintained at -15 to -20°C.
-
Allow the reaction to stand for 59 hours. The mixture will develop a deep purple color.
-
After the reaction period, the solution is ready for purification and use. Keep the solution at 0°C or below when not in the freezer.[2]
Protocol 2: Purification of the (Dimethylphenylsilyl)lithium Solution
This procedure is performed immediately before use.
Procedure:
-
Remove the flask containing the (dimethylphenylsilyl)lithium solution from the freezer and place it in an ice bath (0°C).
-
Allow the excess lithium metal and any insoluble byproducts (e.g., lithium chloride) to settle to the bottom of the flask.
-
Under a positive pressure of inert gas, carefully transfer the supernatant liquid via a cannula to a new, dry, and inert-atmosphere flask.[1]
-
The resulting solution is now ready for titration and use in subsequent reactions.
Protocol 3: Titration of (Dimethylphenylsilyl)lithium Solution
This protocol provides a simple method for determining the concentration of the prepared solution.[2]
Materials:
-
Purified (dimethylphenylsilyl)lithium solution
-
Standardized 0.1 N Hydrochloric Acid (HCl)
-
Phenolphthalein indicator solution
Procedure:
-
Withdraw a known volume (e.g., 1.0 mL) of the silyllithium solution and quench it in a flask containing a known excess of water and a few drops of phenolphthalein.
-
Titrate the resulting basic solution with standardized 0.1 N HCl until the pink color disappears.
-
The concentration of the (dimethylphenylsilyl)lithium solution can be calculated based on the volume of HCl required to reach the endpoint.
Visualizations
References
- 1. Lithium, (dimethylphenylsilyl)- | 3839-31-4 | Benchchem [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lithium, (dimethylphenylsilyl)- | 3839-31-4 [m.chemicalbook.com]
- 4. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. rsc.org [rsc.org]
Stability of (dimethylphenylsilyl)lithium at room temperature
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (dimethylphenylsilyl)lithium. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Stability of (Dimethylphenylsilyl)lithium at Room Temperature
(Dimethylphenylsilyl)lithium is highly unstable at room temperature and should be prepared fresh for immediate use or stored at low temperatures (0°C or below). Due to its high reactivity, it is almost exclusively prepared and used in situ.[1] The reagent's stability is highly dependent on temperature.[1]
Quantitative Stability Data
| Reagent | Solvent | Temperature (°C) | Half-life (t½) |
| n-Butyllithium | THF | +20 | 107 minutes[2] |
| s-Butyllithium | THF | -20 | 78 minutes[2] |
This table illustrates the general reactivity of organolithium reagents with THF, which serves as a useful reference for understanding the probable instability of (dimethylphenylsilyl)lithium at ambient temperatures.
Troubleshooting Guide & FAQs
Q1: My solution of (dimethylphenylsilyl)lithium changed color from the expected deep purple/red to a lighter shade or colorless. Is it still viable?
A1: A color change often indicates decomposition of the reagent. The deep color is characteristic of the silyllithium species in THF.[1][3] If the color has faded, it is likely that the reagent has reacted with the solvent (THF), moisture, or air. It is strongly recommended to discard the solution and prepare a fresh batch. To prevent this, always maintain a strict inert atmosphere (argon or nitrogen) and low temperatures (≤ 0°C).
Q2: I am seeing unexpected byproducts in my reaction, such as those incorporating a four-carbon chain. What could be the cause?
A2: This is a strong indication that the (dimethylphenylsilyl)lithium has reacted with the THF solvent. Organolithium reagents are known to deprotonate THF, leading to its ring-opening and the formation of lithium butoxide derivatives.[4] These can then react with your electrophile, leading to the observed byproducts. To minimize this side reaction, use the silyllithium reagent immediately after preparation and maintain low reaction temperatures (e.g., -78°C).
Q3: My reaction yields are inconsistent, even when using freshly prepared (dimethylphenylsilyl)lithium. What factors could be at play?
A3: Inconsistent yields can arise from several factors:
-
Inaccurate Titration: The concentration of organolithium reagents can be difficult to determine accurately and can change over time, even at low temperatures. It is crucial to titrate the solution shortly before use.
-
Quality of Starting Materials: Ensure the chlorodimethylphenylsilane is pure and the lithium metal is fresh and properly cleaned of any oxide layer.
-
Reaction Temperature: Precise temperature control is critical.[1] Fluctuations in temperature can lead to side reactions and decomposition.
-
Rate of Addition: The rate of addition of the silyllithium solution to your electrophile can impact the reaction outcome. A slow addition rate at low temperature is often preferred.
Q4: Can I store my prepared (dimethylphenylsilyl)lithium solution? If so, under what conditions?
A4: While immediate use is ideal, short-term storage is possible under specific conditions. An established procedure involves storing the solution in a tightly sealed flask under an inert atmosphere in a freezer at -15 to -20°C.[3] For temporary storage during a workday, the flask should be kept in an ice bath (0°C).[3] Never store the solution at room temperature.
Experimental Protocols
Preparation of (Dimethylphenylsilyl)lithium
This protocol is adapted from a procedure in Organic Syntheses.[3]
Materials:
-
Flame-dried Schlenk flask with a magnetic stir bar, nitrogen/argon inlet, and a rubber septum
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
-
Chlorodimethylphenylsilane
Procedure:
-
To the flame-dried Schlenk flask under a positive pressure of nitrogen or argon, add freshly cut lithium wire.
-
Add anhydrous THF via syringe.
-
With stirring, add chlorodimethylphenylsilane via syringe at ambient temperature. A moderate exotherm may be observed.
-
After the addition is complete, the reaction mixture can be stirred at 0°C for several hours or stored at -15 to -20°C for an extended period (e.g., 48-60 hours) to ensure complete reaction. The solution should develop a deep purple or reddish color.
-
The resulting solution of (dimethylphenylsilyl)lithium in THF should be carefully separated from the excess lithium and lithium chloride byproduct before use. The concentration should be determined by titration.
Visualizations
Logical Workflow for Stability Assessment
References
Technical Support Center: Phenyldimethylsilyllithium (PhMe₂SiLi) Reactions
Welcome to the Technical Support Center for optimizing reactions involving Phenyldimethylsilyllithium (PhMe₂SiLi). This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve the yield and reproducibility of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during the synthesis and application of PhMe₂SiLi.
FAQ 1: My PhMe₂SiLi solution is not forming or is very low in concentration. What are the possible causes?
Answer: Several factors can contribute to the unsuccessful preparation of PhMe₂SiLi. The most common issues are related to the quality of reagents and the reaction conditions.
Troubleshooting Steps:
-
Lithium Quality: The surface of the lithium metal is critical. It is often coated with oxides and hydroxides which can interfere with the reaction.
-
Recommendation: Use fresh, clean lithium wire or granules. If the lithium appears dull, it can be cleaned by rinsing with an anhydrous solvent like hexane or by cutting it under an inert atmosphere to expose a fresh surface immediately before use.
-
-
Chlorodimethylphenylsilane Purity: The purity of the starting silane is crucial. Impurities can consume the lithium or the PhMe₂SiLi as it forms.
-
Recommendation: Use freshly distilled chlorodimethylphenylsilane.[1] Commercially available reagents can contain impurities that inhibit the reaction.
-
-
Solvent Purity: The solvent must be scrupulously dry and free of oxygen.
-
Recommendation: Use freshly distilled tetrahydrofuran (THF) from a suitable drying agent like sodium/benzophenone ketyl.[2] Ensure all glassware is flame-dried or oven-dried before use to remove any adsorbed water.
-
-
Reaction Time and Temperature: The formation of PhMe₂SiLi from chlorodimethylphenylsilane is not instantaneous. It proceeds through the initial formation of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, which is then cleaved by lithium.[3]
-
Recommendation: Allow sufficient reaction time. The reaction can be slow, sometimes requiring extended periods at low temperatures. A published procedure recommends stirring at ambient temperature during the addition of the chlorosilane, followed by storage at -15 to -20 °C for an extended period (e.g., 59 hours) to ensure complete formation.[1]
-
Logical Troubleshooting Flowchart:
Caption: Troubleshooting guide for PhMe₂SiLi formation issues.
FAQ 2: I'm observing a low yield in my reaction with an electrophile. What are the likely reasons?
Answer: Low yields in reactions involving PhMe₂SiLi can stem from reagent instability, side reactions, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Reagent Stability: PhMe₂SiLi is not stable at room temperature for extended periods.[1]
-
Recommendation: Use the freshly prepared PhMe₂SiLi solution as soon as possible. If storage is necessary, keep it at a low temperature (e.g., in a freezer at -20 °C).[1] Consider using 2-methyltetrahydrofuran (2-MeTHF) as a solvent, as it has been shown to improve the stability of other organolithium reagents compared to THF.[4][5]
-
-
Side Reactions: PhMe₂SiLi is a strong base and can be consumed by proton sources or react with the solvent.
-
Proton Sources: Ensure your electrophile and solvent are free from acidic protons.
-
Solvent Reactivity: THF can be deprotonated by strong bases, especially at elevated temperatures. Reactions should be conducted at low temperatures (e.g., -78 °C) to minimize this side reaction.
-
-
Reaction with Byproducts from Preparation: The preparation of PhMe₂SiLi can generate byproducts that may interfere with subsequent reactions. These can include 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane and various polysilanes.[3]
-
Recommendation: While difficult to remove, being aware of these potential side reactions can help in the interpretation of results and purification.
-
-
Reaction Conditions: The temperature, addition rate, and quenching procedure are critical for high yields.
-
Temperature: Many reactions with organolithium reagents require low temperatures to control reactivity and prevent side reactions. For example, reactions with aldehydes are often performed at -78 °C.
-
Addition Rate: Slow, dropwise addition of the electrophile to the PhMe₂SiLi solution (or vice versa, depending on the specific reaction) can prevent localized heating and side reactions.
-
Quenching: The reaction should be quenched at low temperature before warming to room temperature. A standard quench involves the slow addition of a saturated aqueous solution of ammonium chloride.
-
Table 1: Effect of Solvent on the Stability of Organolithium Reagents
| Solvent | Relative Stability | Comments |
| Tetrahydrofuran (THF) | Moderate | Prone to deprotonation at higher temperatures. |
| 2-Methyltetrahydrofuran (2-MeTHF) | Higher | The methyl group hinders deprotonation, leading to greater stability of the organolithium reagent.[4][5] |
| Diethyl Ether (Et₂O) | Moderate | Less polar than THF, which can affect solubility and reaction rates. |
Experimental Protocols
Protocol 1: Preparation of Phenyldimethylsilyllithium (PhMe₂SiLi)
This protocol is adapted from a procedure in Organic Syntheses.[1]
Materials:
-
Lithium wire
-
Chlorodimethylphenylsilane (distilled)
-
Anhydrous Tetrahydrofuran (THF)
Equipment:
-
Flame-dried, two-necked Schlenk flask with a magnetic stir bar
-
Nitrogen inlet and rubber septum
-
Syringes
Procedure:
-
Under a nitrogen atmosphere, add freshly cut lithium wire (1.5 equivalents) to the Schlenk flask.
-
Add anhydrous THF via syringe.
-
With stirring, add distilled chlorodimethylphenylsilane (1 equivalent) dropwise via syringe at ambient temperature. A moderate exotherm may be observed.
-
After the addition is complete, seal the flask and store it in a freezer at -15 to -20 °C for at least 48 hours. The solution should develop a deep purple color.
-
Before use, the concentration of the PhMe₂SiLi solution should be determined by titration. A double titration method can be used.
Preparation Workflow:
Caption: Workflow for the preparation of PhMe₂SiLi.
Protocol 2: General Procedure for the Reaction of PhMe₂SiLi with an Electrophile (e.g., an Aldehyde)
Materials:
-
Standardized solution of PhMe₂SiLi in THF
-
Aldehyde (anhydrous)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
Equipment:
-
Flame-dried, three-necked round-bottom flask with a magnetic stir bar
-
Nitrogen inlet, thermometer, and rubber septa
-
Syringes
Procedure:
-
Under a nitrogen atmosphere, add the aldehyde to the reaction flask and dissolve it in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the PhMe₂SiLi solution (1.1 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for the desired time (typically 1-3 hours, monitor by TLC).
-
Quench the reaction at -78 °C by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Perform a standard aqueous workup: dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash with water and brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Reaction and Workup Diagram:
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. d-nb.info [d-nb.info]
- 5. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Decomposition Pathways of Silyllithium Reagents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with silyllithium reagents. It addresses common issues related to the stability and decomposition of these highly reactive compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for silyllithium reagents?
A1: Silyllithium reagents primarily decompose through two main pathways: reaction with the solvent and inherent thermal instability. In ethereal solvents like tetrahydrofuran (THF), the silyllithium reagent can act as a strong base, leading to the deprotonation and subsequent decomposition of the solvent.[1][2] Thermally, silyllithium reagents can undergo rearrangements or elimination reactions, particularly those with alkyl substituents capable of β-hydride elimination.
Q2: How does the choice of solvent affect the stability of silyllithium reagents?
A2: The solvent plays a critical role in the stability of silyllithium reagents. Ethereal solvents, while often necessary for the formation and reactivity of silyllithium reagents, can also be a source of decomposition. For instance, organolithium compounds are known to react with and cleave ethers.[1][2][3] The stability of silyllithium reagents is generally greater in non-polar hydrocarbon solvents, although their solubility and reactivity may be reduced. The presence of coordinating agents like HMPA can alter the decomposition pathway of THF by organolithiums.[1][2][3]
Q3: What are the common byproducts observed during the synthesis and decomposition of silyllithium reagents?
A3: Common byproducts depend on the specific silyllithium reagent and the reaction conditions. During the preparation of phenyldimethylsilyllithium, byproducts such as 1,3-diphenyl-1,1,2,2,3,3-hexamethyltrisilane and dimethyldiphenylsilane have been observed.[4] Decomposition in the presence of oxygen or moisture can lead to the formation of siloxanes.[4] For example, 1,1,2,2-tetramethyl-1,2-diphenyldisiloxane can be formed from the reaction of the corresponding silyl chloride with oxides on the surface of lithium metal.[4]
Q4: How can I monitor the concentration and decomposition of my silyllithium reagent?
A4: The concentration of silyllithium reagents can be determined by titration, and their decomposition can be monitored over time using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6] A common titration method is the Gilman double titration.[5] For NMR analysis, an aliquot of the silyllithium solution can be quenched with a suitable electrophile (e.g., trimethylsilyl chloride), and the resulting silane products can be quantified to determine the concentration of the active reagent.[6]
Troubleshooting Guides
Problem 1: My reaction with a silyllithium reagent is giving low or no yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Decomposition of the silyllithium reagent. | Titrate your silyllithium solution immediately before use to determine its exact concentration. Consider preparing the reagent fresh for each reaction. |
| Reaction with the solvent. | If using an ethereal solvent like THF, run the reaction at the lowest possible temperature to minimize solvent decomposition. Consider using a more stable ether or a hydrocarbon solvent if compatible with your reaction. |
| Presence of impurities. | Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to exclude moisture and oxygen. Purify all starting materials and solvents. |
Problem 2: I am observing unexpected side products in my reaction.
| Possible Cause | Troubleshooting Step |
| Formation of siloxane byproducts. | This indicates the presence of oxygen. Ensure your reaction setup is completely free of air leaks and that your inert gas is of high purity. |
| Formation of polysilanes. | This can occur during the preparation of the silyllithium reagent. Optimize the reaction conditions for the synthesis of the silyllithium, such as temperature and addition rate, to minimize the formation of these coupling products.[4] |
| Products from solvent decomposition. | If using THF, you may be forming products derived from the cleavage of the ether. Lowering the reaction temperature can help suppress this side reaction.[1][2][3] |
Quantitative Data on Reagent Stability
| Reagent | Solvent | Temperature (°C) | Half-life (t½) in minutes |
| n-BuLi | THF | 20 | 107 |
| s-BuLi | THF | -20 | 78 |
| t-BuLi | THF | -70 | Stable |
| n-BuLi | Diethyl Ether | 20 | >30 days |
| s-BuLi | Diethyl Ether | -20 | 1187 |
| t-BuLi | Diethyl Ether | -20 | >30 days |
This data is adapted from studies on butyllithium reagents and serves as an indicator of relative stability in common solvents.
Experimental Protocols
Protocol 1: Titration of Silyllithium Reagents (Adapted from Gilman Double Titration)
This protocol allows for the determination of the concentration of active silyllithium reagent as well as any basic, non-silyllithium impurities (e.g., alkoxides).
Materials:
-
Silyllithium reagent solution of unknown concentration.
-
Two oven-dried 125 mL Erlenmeyer flasks with stir bars, sealed with rubber septa.
-
Dry, degassed solvent (e.g., THF).
-
1,2-dibromoethane.
-
Standardized sec-butanol solution in xylene (approx. 1 M).
-
1,10-Phenanthroline indicator.
-
Syringes and needles for transfer under inert atmosphere.
Procedure:
Part A: Total Base Titration
-
Under an inert atmosphere, add approximately 10 mL of dry THF to a flask.
-
Add a small amount of 1,10-phenanthroline indicator until a faint color is observed.
-
Accurately transfer 1.00 mL of the silyllithium solution to the flask via syringe. The solution should turn a distinct color (e.g., reddish-brown).
-
Titrate with the standardized sec-butanol solution until the endpoint is reached (disappearance of the color).
-
Record the volume of titrant used. This volume corresponds to the total base concentration (silyllithium + other basic species).
Part B: Non-Silyllithium Base Titration
-
Under an inert atmosphere, add approximately 10 mL of dry THF to the second flask.
-
Accurately transfer 1.00 mL of the silyllithium solution to the flask.
-
Add 1 mL of 1,2-dibromoethane to quench the active silyllithium reagent. Stir for 10 minutes.
-
Add the 1,10-phenanthroline indicator.
-
Titrate with the standardized sec-butanol solution to the endpoint.
-
Record the volume of titrant used. This volume corresponds to the concentration of non-silyllithium basic species.
Calculation:
-
Concentration of Silyllithium (M) = (Volume of titrant in A - Volume of titrant in B) x Molarity of sec-butanol / Volume of silyllithium solution used.
Protocol 2: NMR Spectroscopic Monitoring of Silyllithium Decomposition
This protocol provides a method for observing the decomposition of a silyllithium reagent over time.
Materials:
-
Silyllithium reagent solution.
-
NMR tubes with septa.
-
Anhydrous deuterated solvent (e.g., THF-d8).
-
Internal standard (e.g., a known concentration of a stable, non-reactive compound like ferrocene).
-
Quenching agent (e.g., trimethylsilyl chloride).
Procedure:
-
Under an inert atmosphere, prepare a solution of the silyllithium reagent and the internal standard in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹H or ²⁹Si NMR spectrum at a desired temperature.
-
Continue to acquire spectra at regular time intervals.
-
To identify decomposition products, at the end of the experiment, quench the remaining silyllithium reagent and any anionic decomposition products with an excess of trimethylsilyl chloride.
-
Acquire a final NMR spectrum of the quenched sample.
-
Integrate the signals of the silyllithium reagent (or its quenched product) relative to the internal standard over time to determine the rate of decomposition.
Decomposition Pathways and Experimental Workflows
Caption: Major decomposition pathways for silyllithium reagents.
Caption: Experimental workflow for the Gilman double titration.
References
- 1. researchgate.net [researchgate.net]
- 2. Pathways for decomposition of THF by organolithiums: the role of HMPA - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Pathways for decomposition of THF by organolithiums: the role of HMPA (2002) | Jonathan Clayden | 83 Citations [scispace.com]
- 4. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. studylib.net [studylib.net]
- 6. A Quantitative NMR Method for Silyllithium Analysis - Lookchem [lookchem.com]
Troubleshooting over-addition in reactions with (dimethylphenylsilyl)lithium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during reactions involving (dimethylphenylsilyl)lithium, with a specific focus on mitigating over-addition.
Frequently Asked Questions (FAQs)
Q1: What is over-addition in the context of (dimethylphenylsilyl)lithium reactions, and why does it occur?
A1: Over-addition, or double addition, is a common side reaction where two equivalents of (dimethylphenylsilyl)lithium react with a single carbonyl-containing substrate molecule. This is particularly prevalent when using substrates like esters or acid chlorides. The initial nucleophilic addition of the silyllithium reagent to the carbonyl group forms a tetrahedral intermediate. This intermediate can then eliminate a leaving group (e.g., an alkoxide from an ester or a chloride from an acid chloride) to generate a ketone in situ.[1][2] Since ketones are generally more reactive towards nucleophilic addition than the starting ester, the newly formed ketone readily reacts with a second equivalent of (dimethylphenylsilyl)lithium present in the reaction mixture, leading to the formation of a tertiary alcohol as the over-addition byproduct.[1][3]
Q2: I am observing significant amounts of a tertiary alcohol byproduct. How can I confirm this is due to over-addition?
A2: The most effective way to confirm the presence of an over-addition product is through standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). In the ¹H NMR spectrum, you would expect to see signals corresponding to two dimethylphenylsilyl groups. The mass spectrum of the byproduct would show a molecular ion peak consistent with the addition of two (dimethylphenylsilyl)lithium units to your starting material, followed by an aqueous workup.
Q3: Can adjusting the stoichiometry of (dimethylphenylsilyl)lithium prevent over-addition?
A3: While carefully controlling the stoichiometry to as close to a 1:1 ratio of (dimethylphenylsilyl)lithium to your substrate as possible is a critical first step, it often does not completely eliminate over-addition.[4] Due to the higher reactivity of the intermediate ketone, it can be consumed by the silyllithium reagent faster than the starting material, even when a stoichiometric amount of the reagent is used.[1] However, using a slight excess of the substrate can sometimes favor the desired single-addition product.
Q4: Are there alternative substrates I can use to avoid the formation of a reactive ketone intermediate?
A4: Yes, modifying the substrate is a highly effective strategy. The use of Weinreb-Nahm amides (N-methoxy-N-methyl amides) is a well-established method to prevent over-addition.[4][5] The tetrahedral intermediate formed upon addition of the silyllithium reagent is stabilized by chelation with the N-methoxy group, preventing its collapse to a ketone.[4] The desired acylsilane is then obtained upon acidic workup. Similarly, morpholine amides can also be employed to prevent this side reaction.[6][7] Another approach is to start from a carboxylic acid. The first equivalent of the organolithium reagent acts as a base, deprotonating the carboxylic acid. The second equivalent then adds to the carboxylate to form a stable dianionic intermediate, which upon workup yields the desired ketone.[1]
Troubleshooting Guides
Issue: Formation of Significant Over-Addition Product (Tertiary Alcohol)
This guide provides a systematic approach to troubleshoot and minimize the formation of the double-addition product in your reaction.
1. Reaction Temperature Control:
-
Problem: (Dimethylphenylsilyl)lithium is a highly reactive nucleophile. Higher reaction temperatures can increase the rate of the second addition reaction.
-
Solution: Perform the addition of (dimethylphenylsilyl)lithium at very low temperatures, typically between -78 °C and -60 °C.[8] Maintaining a consistently low temperature throughout the addition and the subsequent stirring is crucial. Use a cryostat or a well-insulated dry ice/acetone bath to ensure stable temperature control.
2. Mode of Addition:
-
Problem: Localized high concentrations of (dimethylphenylsilyl)lithium upon addition can promote over-addition.
-
Solution: Employ an "inverse addition" technique. Instead of adding the silyllithium reagent to the substrate, add the substrate solution slowly to the (dimethylphenylsilyl)lithium solution. This ensures that the nucleophile is never in large excess relative to the electrophile. Alternatively, use a syringe pump for a very slow, controlled addition of the silyllithium reagent to the substrate solution.
3. Substrate Modification:
-
Problem: Esters and acid chlorides readily form highly reactive ketone intermediates.
-
Solution: As detailed in the FAQs, consider converting your carboxylic acid or ester into a Weinreb amide or a morpholine amide prior to the reaction with (dimethylphenylsilyl)lithium.[4][6] This is one of the most reliable methods to prevent over-addition.
4. Steric Hindrance:
-
Problem: Substrates with minimal steric bulk around the carbonyl group are more susceptible to a second nucleophilic attack.
-
Solution: If your synthetic route allows, consider using a substrate with greater steric hindrance near the reaction center.[9][10] Bulky groups can physically block the approach of a second equivalent of the silyllithium reagent.
Data Presentation
Table 1: Qualitative Comparison of Strategies to Mitigate Over-Addition
| Strategy | Principle | Relative Effectiveness | Key Considerations |
| Low Temperature | Reduces reaction rates, allowing for better kinetic control. | Moderate | Requires careful and consistent temperature monitoring. |
| Inverse Addition | Maintains a low concentration of the nucleophile. | Moderate to High | Can be technically challenging for large-scale reactions. |
| Stoichiometry Control | Limits the amount of available nucleophile. | Low to Moderate | Often insufficient on its own due to the high reactivity of the ketone intermediate.[4] |
| Weinreb Amide Substrate | Forms a stable, chelated intermediate that prevents ketone formation.[4][5] | Very High | Requires an additional synthetic step to prepare the amide. |
| Morpholine Amide Substrate | Similar to Weinreb amides, prevents over-addition.[6][7] | High | An economical and stable alternative to Weinreb amides.[7] |
| Carboxylic Acid Substrate | Forms a stable dianionic intermediate.[1] | High | Requires at least two equivalents of the organolithium reagent. |
Experimental Protocols
Protocol: Synthesis of 1-(Dimethyl(phenyl)silyl)propan-1-one from 1-Morpholinopropan-1-one
This protocol is adapted from a literature procedure and demonstrates the use of a morpholine amide to prevent over-addition.[8]
1. Reagent Preparation: Dimethylphenylsilyllithium
-
A flame-dried, two-necked Schlenk flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum is charged with lithium wire (1.5 equiv).
-
Anhydrous tetrahydrofuran (THF) is added via syringe.
-
Chlorodimethylphenylsilane (1.0 equiv) is added to the stirred suspension of lithium in THF at ambient temperature.
-
The reaction flask is sealed and stored at -15 to -20 °C for approximately 60 hours.
-
The resulting deep-colored solution of dimethylphenylsilyllithium in THF is titrated prior to use.
2. Acylsilane Synthesis
-
A flame-dried, three-necked, round-bottomed flask, equipped with a magnetic stir bar, a nitrogen inlet, a thermocouple, and a rubber septum, is charged with 1-morpholinopropan-1-one (1.0 equiv).
-
Anhydrous THF is added via syringe.
-
The solution is cooled to an internal temperature of -74 °C using a dry ice/acetone bath.
-
The titrated solution of dimethylphenylsilyllithium in THF (1.2 equiv) is added dropwise via syringe over several minutes, ensuring the internal temperature does not rise above -60 °C.
-
The reaction mixture is stirred at -75 °C for approximately 70 minutes.
-
The reaction is quenched with a saturated aqueous ammonium chloride solution and allowed to warm to room temperature.
-
The product is extracted with an organic solvent, dried, and purified by chromatography or distillation to yield the acylsilane.
Mandatory Visualization
Caption: A logical workflow for troubleshooting over-addition in reactions with (dimethylphenylsilyl)lithium.
References
- 1. Esters to Ketones - Chemistry Steps [chemistrysteps.com]
- 2. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis of Weinreb and their Derivatives (A Review) : Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. carbonyl addition [employees.csbsju.edu]
- 10. fiveable.me [fiveable.me]
Technical Support Center: Removal of Silicon-Containing Impurities
Welcome to the technical support center for the removal of silicon-containing impurities from reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical advice for challenging purification scenarios.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of your compounds from silicon-containing residues.
Question: I see persistent, greasy or oily residues in my final product, even after standard aqueous work-up and chromatography. What could be the cause and how do I remove them?
Answer:
-
Probable Cause: These residues are often polysiloxanes, commonly known as silicone grease or oil. Sources can include lubricants from glassware joints, septa, or leaching from silicone-based lab equipment.[1][2] These compounds are generally inert, non-polar, and can be difficult to separate from non-polar organic products.
-
Solution:
-
Vigilance: The best solution is prevention. Use PTFE sleeves for joints instead of silicone grease where possible. Ensure all glassware is thoroughly cleaned and rinsed with a suitable organic solvent before use.
-
Solvent Extraction: A carefully chosen liquid-liquid extraction with immiscible solvents (e.g., hexane and acetonitrile) can sometimes partition the silicone away from the desired compound.
-
Distillation/Kugelrohr: If your product is volatile, distillation or Kugelrohr apparatus can be effective in separating it from non-volatile silicone oils.
-
Precipitation/Crystallization: If your desired product is a solid, dissolving the crude mixture in a minimal amount of a solvent in which the silicone is soluble (like pentane or hexanes) and then cooling to precipitate your product can leave the silicone oil behind in the mother liquor.
-
Adsorption: Passing a solution of your crude product through a plug of activated carbon or silica gel can sometimes adsorb the siloxane impurities.[3][4]
-
Question: My NMR spectrum shows residual silyl protecting groups (e.g., TMS, TBS, TIPS) even after my deprotection step. How can I ensure complete removal?
Answer:
-
Probable Cause: The deprotection reaction may be incomplete due to insufficient reagent, short reaction time, or inappropriate reaction conditions. The resulting silanol byproducts (e.g., TBS-OH) can also be challenging to remove.
-
Solution:
-
Optimize Deprotection: Drive the reaction to completion by using an excess of the deprotection reagent (e.g., TBAF, HF-Pyridine, HCl) or by increasing the reaction time and/or temperature. Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.
-
Fluoride Wash: A common method is to quench the reaction and then wash with an aqueous solution of potassium fluoride (KF). The fluoride ion will react with residual chlorosilanes and silanols to form insoluble fluorosilicates, which can be removed by filtration.
-
Basic Wash: For silyl ethers, acidic or basic hydrolysis can be effective. A wash with a dilute aqueous base like NaOH or K₂CO₃ can help hydrolyze remaining silyl groups and remove the resulting silanols.
-
Scavenging: Use a scavenger resin with functional groups that react with the silyl impurity. For example, a silica-based scavenger with amine functional groups can react with and bind residual silyl chlorides.[5][6]
-
Question: After flash column chromatography on silica gel, I've noticed new silicon-containing impurities in my supposedly pure fractions. What is happening?
Answer:
-
Probable Cause: This issue is likely due to the leaching of the silica stationary phase. This can be exacerbated by using highly basic or acidic eluents, or by the presence of certain functional groups in your compound (e.g., amines) that can react with the silica surface.
-
Solution:
-
Use Deactivated Silica: If your compound is base-sensitive, consider using silica gel that has been pre-treated with a base (e.g., triethylamine in the eluent). For acid-sensitive compounds, neutral or deactivated silica gel is an option.
-
Alternative Stationary Phases: Consider using a different stationary phase like alumina (basic, neutral, or acidic) or a bonded-phase silica (like C18) for reversed-phase chromatography, which is generally more stable.
-
Post-Chromatography Filtration: If leaching is minimal, filtering your combined fractions through a 0.45 µm PTFE syringe filter can sometimes remove fine silica particles.
-
Solvent Evaporation Technique: When removing the solvent after chromatography, avoid concentrating to dryness at very high temperatures for extended periods, as this can sometimes promote reactions with any leached silica.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of silicon-containing impurities in a research lab?
A1: Silicon-containing impurities primarily originate from two sources:
-
Reagents and Byproducts: These are intentionally introduced during a synthesis. They include silyl protecting groups (TMS, TBS, TIPS), silylating agents (HMDS, BSA), silane reducing agents (Et₃SiH), and byproducts from their reactions (e.g., silanols, siloxanes).[7][8][9]
-
External Contamination: These are unintentionally introduced. The most common are polysiloxanes (silicone oil/grease) from lubricated glassware joints, O-rings, and septa.[10] Siloxanes can also leach from certain types of plasticware and can be present as contaminants in solvents or starting materials.[1][2]
Q2: What are the primary methods for removing silicon-containing impurities?
A2: The choice of method depends on the nature of the impurity and the desired product. Key methods include:
-
Hydrolysis: Using acidic or basic aqueous conditions to cleave Si-O bonds, converting impurities like silyl ethers into more polar and easily removable silanols.[11]
-
Fluoride-Based Cleavage: Using fluoride sources like TBAF or HF to cleave Si-O or Si-C bonds. This is highly effective but can be harsh.
-
Scavenging: Employing functionalized solid supports (scavenger resins) that selectively react with and bind the silicon-containing impurity, which is then removed by simple filtration.[5][6]
-
Chromatography: Standard normal or reversed-phase chromatography is often effective but requires careful selection of conditions to avoid leaching.[12]
-
Distillation: Effective for separating volatile silicon compounds from non-volatile products, or vice-versa.[11][13]
-
Adsorption: Using materials like activated carbon to physically adsorb non-polar siloxane impurities.[3][14]
Q3: How do I choose the best removal method for my specific situation?
A3: The selection process involves considering the properties of both your desired compound and the impurity. The decision tree below provides a general guide for this process. Key factors include the stability of your product to acidic or basic conditions, the polarity difference between your product and the impurity, and the scale of your reaction.
Q4: How can I quantify the removal of silicon impurities?
A4: Several analytical techniques can be used:
-
NMR Spectroscopy (¹H, ¹³C, ²⁹Si): ¹H NMR is often the first line of analysis, as silyl groups have characteristic chemical shifts (e.g., ~0 ppm for Si-CH₃). ²⁹Si NMR can provide direct evidence and quantification of silicon-containing species.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS can detect and identify volatile or soluble silicon impurities, respectively.[11][12]
-
Inductively Coupled Plasma (ICP-MS or ICP-AES): For trace-level elemental silicon analysis, ICP techniques provide very high sensitivity and are often used in pharmaceutical quality control to quantify residual silicon.
Data Presentation
Table 1: Comparison of Common Removal Techniques for Silicon Impurities
| Method | Target Impurities | Advantages | Disadvantages | Scale-Up Potential |
| Acid/Base Hydrolysis | Silyl ethers, silyl esters, chlorosilanes | Inexpensive, common reagents. | Product must be stable to conditions; can be slow. | Excellent |
| Fluoride Treatment | Most silyl protecting groups, siloxanes | Very effective and fast for Si-O/Si-C cleavage. | Reagents can be corrosive and toxic; product stability is a concern. | Good, with safety precautions |
| Scavenger Resins | Functionalized silanes, silanols, chlorosilanes | High selectivity; simple filtration work-up; mild conditions.[6] | Higher cost of reagents; requires screening for optimal scavenger. | Moderate to Good |
| Chromatography | Wide range of silicon impurities | Can provide very high purity. | Can be solvent-intensive; risk of silica leaching; can be slow.[6] | Challenging |
| Distillation | Volatile silanes, siloxanes | Excellent for large polarity/volatility differences. | Product must be thermally stable; not suitable for non-volatile impurities.[11] | Excellent |
| Activated Carbon | Non-polar siloxanes (silicone grease) | Good for removing greasy residues; inexpensive.[3][4] | Can adsorb the desired product; not selective.[6] | Good |
| Crystallization | Soluble silicon byproducts | Can yield very pure product; avoids solvents of chromatography. | Product must be crystalline; potential for yield loss.[6] | Excellent |
Experimental Protocols
Protocol 1: General Procedure for Removal of Silyl Ethers using Acidic Hydrolysis
-
Dissolution: Dissolve the crude reaction mixture containing the silyl-protected compound in a water-miscible organic solvent (e.g., THF, methanol, acetone).
-
Acidification: Add a dilute aqueous acid solution (e.g., 1M HCl, 10% acetic acid) to the mixture. The amount of acid should be catalytic or stoichiometric depending on the substrate's stability.
-
Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress of the deprotection by TLC or LC-MS until all the starting material is consumed.
-
Quenching & Extraction: Carefully neutralize the mixture with a saturated aqueous solution of NaHCO₃. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing & Drying: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected product.
Protocol 2: Removal of Siloxane Residues using Activated Carbon
-
Dissolution: Dissolve the crude product contaminated with siloxane oil in a minimal amount of a non-polar organic solvent (e.g., hexanes, toluene).
-
Adsorption: Add activated carbon (typically 5-10% w/w relative to the crude product) to the solution.
-
Stirring: Stir the resulting slurry at room temperature for 1-2 hours.
-
Filtration: Filter the mixture through a pad of celite or a syringe filter to remove the activated carbon.
-
Rinsing: Rinse the filter cake with a small amount of the same solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and rinses and remove the solvent under reduced pressure. Analyze the resulting material for the presence of siloxane. Repeat if necessary.
Protocol 3: Scavenging of an Electrophilic Silicon Impurity (e.g., Silyl Chloride)
-
Dissolution: After the main reaction is complete, dissolve the crude mixture in a suitable solvent (e.g., DCM, THF).
-
Scavenger Addition: Add an amine-functionalized scavenger resin (e.g., SiliaMetS Diamine[5] or similar), typically 2-4 equivalents relative to the theoretical amount of the silicon impurity.
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The scavenger will react with and covalently bind the electrophilic silicon species.
-
Filtration: Filter the reaction mixture to remove the resin-bound impurity.
-
Washing: Wash the resin with the reaction solvent to ensure full recovery of the desired product.
-
Work-up: Combine the filtrate and washes and concentrate in vacuo to yield the purified product.
Mandatory Visualizations
Caption: A general workflow for identifying and removing silicon-containing impurities.
Caption: Decision tree for selecting an appropriate purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. protea.ltd.uk [protea.ltd.uk]
- 3. mellifiq.com [mellifiq.com]
- 4. Removal of siloxanes in biogases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. silicycle.com [silicycle.com]
- 6. silicycle.com [silicycle.com]
- 7. Silicone - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. SILOXANE REMOVAL - Biogas & Gases Technologies [bgastech.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. services.jacobi.net [services.jacobi.net]
Technical Support Center: Quantitative NMR Analysis for Silyllithium Reagent Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of silyllithium reagent preparation. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is qNMR a suitable method for analyzing silyllithium reagents?
A1: Silyllithium reagents are highly reactive and not commercially available, necessitating their fresh preparation and subsequent quantification before use.[1] Direct NMR analysis of the silyllithium species is complex. However, a rapid and simple ¹H qNMR method involving quenching with an electrophile, such as chlorotrimethylsilane (TMS-Cl), provides a stable derivative that can be easily analyzed.[1] This method allows for the identification and relative quantification of the starting material, intermediates, and the desired silyllithium product.[1]
Q2: What is the key principle behind the quenching qNMR method for silyllithium analysis?
A2: The principle lies in converting the highly reactive, unstable silyllithium anion into a stable, easily characterizable disilane derivative. An aliquot of the reaction mixture containing the silyllithium reagent is quenched with an excess of neat chlorotrimethylsilane (TMS-Cl). The silyllithium anion reacts rapidly with TMS-Cl to form a new silicon-silicon bond, yielding a trimethylsilyl-terminated disilane.[1] The resulting mixture of the quenched product, unreacted starting material, and any intermediates can then be analyzed by standard ¹H NMR spectroscopy in a deuterated solvent like CDCl₃.[1]
Q3: How can I prepare an air-sensitive NMR sample for silyllithium analysis?
A3: Due to the pyrophoric nature of silyllithium reagents, all sample preparation must be conducted under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line techniques or in a glovebox.[2]
-
In a Glovebox: This is the most straightforward method. The quenching reaction can be performed in a vial, the solvent evaporated, and the residue dissolved in deuterated solvent directly within the glovebox before sealing the NMR tube.
-
Using a Schlenk Line: An NMR tube with a J. Young's tap is recommended for maintaining an inert atmosphere. The quenched and dried sample can be dissolved in deuterated solvent and transferred to the NMR tube via a cannula or a gas-tight syringe under a positive pressure of inert gas.
Q4: What are the critical safety precautions when performing qNMR analysis of silyllithium reagents?
A4: Silyllithium reagents and their precursors can be hazardous. Always handle these chemicals in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves.[1][2]
-
Quenching: The quenching of organolithium reagents can be exothermic. Perform the quench by adding the aliquot of the silyllithium solution to an excess of the quenching agent (TMS-Cl). Never add the quenching agent to the bulk silyllithium solution.
-
Waste Disposal: Unused silyllithium reagent must be quenched carefully before disposal. A common method is the slow addition of isopropanol to a dilute solution of the reagent in an inert solvent, followed by methanol and then water.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no formation of the desired silyllithium product (based on quenched sample). | 1. Inactive lithium metal.2. Impure starting silane.3. Insufficient reaction time.4. Reaction temperature is too high or too low. | 1. Use fresh, clean lithium metal. Sonication can sometimes help to activate the lithium surface.2. Purify the starting silane (e.g., by distillation) to remove any quenching impurities.3. Monitor the reaction over time by taking aliquots for qNMR analysis to determine the optimal reaction time.4. Optimize the reaction temperature. Reductive cleavage of the intermediate disilane can be slow. |
| Presence of a significant amount of disilane intermediate in the quenched sample. | The reduction of the initially formed disilane (from the reaction of silyllithium with the starting chlorosilane) is often slower than the initial reduction of the chlorosilane.[1] | Increase the reaction time and/or temperature to promote the cleavage of the disilane intermediate. |
| Broad or distorted NMR signals. | 1. Sample is too concentrated.2. Presence of paramagnetic impurities (e.g., from lithium).3. Poor shimming of the NMR spectrometer. | 1. Dilute the NMR sample.2. Filter the NMR sample through a small plug of Celite or glass wool in a Pasteur pipette to remove fine solids.3. Re-shim the spectrometer before acquiring the spectrum. |
| Unexpected peaks in the ¹H NMR spectrum. | 1. Contamination from solvents used in the reaction or workup (e.g., THF, diethyl ether, hexanes).2. Impurities in the deuterated solvent or from the NMR tube cap.3. Formation of side products other than the disilane intermediate. | 1. Cross-reference the chemical shifts of the unknown peaks with tables of common laboratory solvents.[4][5]2. Run a blank spectrum of the deuterated solvent. Use Teflon tape to seal the NMR tube to avoid contamination from the cap.3. Consult literature for potential side reactions and their characteristic NMR signals. For example, incomplete reaction or degradation can lead to various siloxane species if exposed to air/moisture. |
| Inaccurate or non-reproducible quantitative results. | 1. Inappropriate choice of internal standard.2. Incomplete relaxation of nuclei between scans.3. Non-uniform excitation of signals.4. Errors in sample preparation (weighing, dilution). | 1. Select an internal standard that is soluble in the NMR solvent, stable, has sharp signals that do not overlap with the analyte signals, and has a known purity.[6][7]2. Ensure the relaxation delay (d1) is at least 5 times the longest T1 relaxation time of any signal of interest.3. Use a calibrated 90° pulse and ensure the spectral width is large enough to encompass all signals of interest.4. Use a calibrated analytical balance and ensure accurate dilutions are performed. |
Experimental Protocols
Protocol: Quantitative ¹H NMR Analysis of Silyllithium Reagent Preparation via Quenching with TMS-Cl
This protocol is adapted from the method described by Bo and Sieburth (2017).[1]
1. Preparation of the Silyllithium Reagent:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add lithium metal (e.g., 4 equivalents) under an argon atmosphere.
-
Add anhydrous solvent (e.g., THF).
-
Add the precursor silane (e.g., chlorodiphenylmethylsilane, 1 equivalent) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux).
2. Quenching Procedure:
-
At desired time intervals, withdraw an aliquot (e.g., 0.2 mL) of the reaction mixture using a gas-tight syringe.
-
In a separate, small, argon-flushed vial, add an excess of neat chlorotrimethylsilane (TMS-Cl, e.g., 0.1 mL).
-
Slowly add the aliquot of the silyllithium solution to the TMS-Cl with stirring.
-
Allow the mixture to react for approximately 5 minutes at room temperature.[1]
3. NMR Sample Preparation:
-
Remove the volatile components (solvent and excess TMS-Cl) from the quenched sample in vacuo.
-
Add a known mass of a suitable internal standard (see Table 2).
-
Dissolve the residue in a known volume of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into an NMR tube.
-
Seal the NMR tube.
4. qNMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis:
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (d1) to at least 5 times the longest T1 of the signals of interest. A d1 of 30 seconds is generally sufficient.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
5. Data Analysis:
-
Integrate the characteristic signals of the quenched silyllithium product, the unreacted starting material, and the internal standard.
-
Calculate the concentration and/or yield of the silyllithium reagent based on the integral values, the number of protons for each signal, and the known concentration of the internal standard.
Quantitative Data
Table 1: Typical ¹H NMR Chemical Shifts of Precursors and Quenched Products in CDCl₃
| Compound Type | Example Compound | Characteristic Signal | Chemical Shift (δ, ppm) |
| Chlorosilane Precursor | Chlorodiphenylmethylsilane | Si-CH₃ | ~0.87 |
| Disilane Intermediate | 1,1,2,2-tetraphenyl-1,2-dimethyldisilane | Si-CH₃ | ~0.69 |
| Quenched Silyllithium Product | 1,1,1-trimethyl-2,2-diphenyl-2-methyldisilane | Si(Ph)₂Me-SiMe₃ | ~0.15 |
| (Ph)₂MeSi-SiMe₃ | ~0.59 | ||
| Hydridosilane Precursor | Diphenylmethylsilane | Si-H | ~4.5-5.0 (septet) |
| Quenched Product from Hydridosilane | 1,1,1-trimethyl-2,2-diphenyl-2-methyldisilane | Si(Ph)₂Me-SiMe₃ | ~0.15 |
| (Ph)₂MeSi-SiMe₃ | ~0.59 |
Note: Chemical shifts are approximate and can vary depending on the specific substituents on the silicon atom and the solvent used.
Table 2: Selection of Internal Standards for qNMR in CDCl₃
| Internal Standard | Chemical Shift (δ, ppm) in CDCl₃ | Signal Multiplicity | Key Properties |
| 1,3,5-Trimethoxybenzene | 6.09 (Ar-H), 3.79 (OCH₃) | s, s | Two sharp singlets, good solubility, commercially available in high purity. |
| Dimethyl terephthalate | 8.11 (Ar-H), 3.94 (OCH₃) | s, s | Good for analytes with signals in the upfield region, stable.[4] |
| Maleic acid | 6.30 (CH=CH) | s | Single sharp peak, but can be reactive under certain conditions. |
| 1,4-Dinitrobenzene | 8.43 (Ar-H) | s | Suitable for analytes with upfield signals, stable.[6] |
Visualizations
Caption: Workflow for qNMR analysis of silyllithium reagents.
Caption: Troubleshooting decision tree for qNMR analysis.
References
- 1. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. bipm.org [bipm.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Lithium Metal Activation in Reagent Preparation
This technical support center provides troubleshooting guidance and frequently asked questions regarding the activation of lithium metal for the preparation of organolithium reagents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is lithium metal activation and why is it necessary?
A: Lithium metal readily reacts with components of the atmosphere, such as nitrogen, oxygen, and moisture, to form a passivating layer on its surface.[1] This layer, which can consist of lithium oxide, nitride, and hydroxide, is unreactive and prevents the lithium metal from reacting with organic halides to form the desired organolithium reagent.[2] Lithium metal activation is the process of removing this passivating layer or creating a fresh, highly reactive lithium surface to ensure efficient reaction initiation and completion.[3][4]
Q2: What are the common methods for activating lithium metal?
A: There are several methods to activate lithium metal, which can be broadly categorized as physical and chemical methods:
-
Physical/Mechanical Activation: This involves physically disrupting the passivating layer to expose fresh metal. Common techniques include cutting the lithium into small pieces, hammering it flat, or using an ultrasonic bath to clean the surface.[5][6] Mechanochemical activation through ball milling has also been shown to be effective, as it increases the active surface area and facilitates the rapid formation of organolithium species.[7]
-
Chemical Activation: This involves using activating agents to react with the lithium surface or to act as electron transfer agents.
-
Activating Agents: Small amounts of reagents like iodine or 1,2-dibromoethane can be used to "kick-start" the reaction.[5] Trimethylsilyl chloride (TMSCl) is also commonly used to activate metal surfaces for oxidative addition.[3]
-
Electron Transfer Agents: Aromatic compounds like naphthalene and 4,4'-di-tert-butylbiphenyl (DBB) react with lithium metal to form soluble, deeply colored radical anions (Lithium Naphthalenide - LN, and Lithium 4,4'-di-tert-butylbiphenylide - LiDBB, respectively).[8][9][10][11] These are potent reducing agents and are often used for reductive lithiations.[10][11]
-
-
Novel Activation Methods: Recent research has explored creating highly reactive forms of lithium. One such method involves using liquid ammonia to generate crystalline lithium dendrites, which have a significantly larger surface area (approximately 100 times greater than conventional sources) and are much more reactive than standard lithium powders.[3][4][12][13][14]
Q3: How does the quality and storage of lithium metal affect reagent preparation?
A: The quality and storage of lithium metal are critical. Lithium is typically stored under mineral oil to protect it from the atmosphere.[15] However, over time, a passivating crust can still form.[15] Using fresh, shiny lithium is always recommended.[15] For many applications, lithium containing 1-3% sodium is used, as the sodium can help initiate the reaction.[6][16] It is crucial to handle lithium in an inert atmosphere (e.g., under argon) to prevent rapid surface tarnishing and reaction with atmospheric components.[15][17] Nitrogen should be avoided as a blanketing gas for reactions involving lithium metal, as they react to form lithium nitride.[17]
Q4: What are the primary safety concerns when working with activated lithium and organolithium reagents?
A: Organolithium reagents are highly reactive, and many are pyrophoric, meaning they can ignite spontaneously on contact with air.[18][19] All handling of these reagents must be performed under an inert atmosphere using proper techniques like a Schlenk line or a glovebox.[20] It is essential to use dry, ether-type solvents, as organolithium reagents react vigorously with water and other protic solvents.[21][22] Appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and gloves, is mandatory.[20] Always have a Class D fire extinguisher (for combustible metals) readily available.
Troubleshooting Guides
Problem 1: The reaction to form my organolithium reagent fails to initiate or is very sluggish.
Q: I'm trying to prepare an organolithium reagent, but the reaction won't start. What are the common causes and solutions?
A: A failure to initiate is a common problem, usually related to the quality of the lithium or the reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Passivated Lithium Surface | The surface of the lithium metal is likely coated with unreactive oxides or nitrides.[5] Solution: Use freshly cut, shiny pieces of lithium. You can also physically activate the lithium by hammering it flat or cutting it into small chips in the reaction flask under an inert atmosphere.[6] For more difficult cases, consider using a chemical activating agent like LiDBB or lithium naphthalenide.[8][9] |
| Wet or Impure Reagents/Solvent | Organolithium preparations are extremely sensitive to moisture.[22] Traces of water in your solvent or on your glassware will quench the reaction. Solution: Ensure all glassware is flame-dried or oven-dried immediately before use.[23] Use anhydrous solvents, typically distilled from a suitable drying agent (e.g., sodium/benzophenone). |
| Incorrect Temperature | The optimal temperature for initiation can vary. While many preparations are run at low temperatures to control the exotherm, sometimes a slightly higher temperature is needed to start the reaction. Solution: For the preparation of n-butyllithium from n-butyl bromide, a small amount of the bromide is added, and a temperature rise indicates initiation before the rest is added slowly.[6] |
| Insufficient Mixing | The reaction occurs on the surface of the lithium metal, so efficient stirring is important. Solution: Ensure vigorous stirring to keep the lithium surface in contact with the alkyl halide solution. |
Problem 2: I am observing a low yield of my organolithium reagent.
Q: My organolithium synthesis is working, but the final yield is consistently low. What factors might be responsible?
A: Low yields can result from incomplete reactions, side reactions, or degradation of the product.
| Potential Cause | Troubleshooting Steps |
| Side Reactions (e.g., Wurtz Coupling) | The newly formed organolithium reagent can react with the starting alkyl halide in a side reaction known as Wurtz coupling. This is more common with sodium but can occur with lithium.[5] Solution: Maintain a low concentration of the alkyl halide by adding it slowly to the reaction mixture.[6] Keeping the reaction temperature low can also help minimize this side reaction. |
| Reagent Degradation | Organolithium reagents can react with ethereal solvents like THF, especially at room temperature or above.[8][24][25] Solution: Perform the reaction at a low temperature (e.g., -15°C to -20°C for n-BuLi in ether) and store the resulting solution at a low temperature (e.g., -25°C).[6][24] For reagents like LiDBB, solutions are stable for over a week at 0°C but degrade at 20°C.[8][24][25] |
| Incomplete Reaction | If the lithium surface becomes passivated during the reaction or if the reaction time is insufficient, the conversion will be incomplete. Solution: Ensure sufficient excess of activated lithium is used.[6] After adding the alkyl halide, continue stirring for a period to ensure the reaction goes to completion.[6] |
| Inaccurate Concentration Determination | The yield might be correct, but the method for determining the concentration could be inaccurate. Solution: Titrate the organolithium solution to determine its exact molarity. A common method is titration with a known concentration of diphenylacetic acid in anhydrous THF.[23] |
Experimental Protocols
Protocol 1: Preparation of n-Butyllithium (n-BuLi)
This protocol is adapted from a standard laboratory procedure for preparing an approximately 1 M solution of n-BuLi in diethyl ether.[6]
Materials:
-
Lithium metal (containing 1-3% sodium): 18 g (2.57 mol)
-
n-Butyl bromide: 172.7 g (1.1 mol)
-
Anhydrous diethyl ether: 900 ml total
-
Three-necked round-bottom flask, dropping funnel, condenser, mechanical stirrer, and an inert gas (argon) setup.
Procedure:
-
Flame-dry all glassware and allow it to cool under a stream of dry argon.
-
Flatten the lithium metal with a hammer to a thickness of about 1.5 mm and cut it into small chips (e.g., 2 x 10 mm).
-
Add 800 ml of dry diethyl ether to the reaction flask and cool the flask to -25°C using a cooling bath.
-
Add the lithium chips to the flask while maintaining a positive pressure of argon.
-
Place the n-butyl bromide in the dropping funnel. Add about 10 g of it to the reaction flask all at once.
-
Stir the mixture. After a few minutes, the solution should become turbid, and a temperature increase should be observed, indicating that the reaction has initiated. The black coating on the lithium should start to disappear, revealing a shiny surface.[6]
-
Once the initial reaction subsides (about 10 minutes), add the remaining n-butyl bromide dropwise over 1 hour, maintaining the internal temperature between -15°C and -20°C.
-
After the addition is complete, continue stirring at -15°C for an additional hour.
-
Allow the reaction mixture to warm to 0°C.
-
Under a fast stream of argon, decant or filter the solution into a storage vessel that has been purged with inert gas. It is not necessary to filter off the excess lithium chips.
-
Add enough dry diethyl ether to bring the total volume to 1 liter.
-
The resulting solution is approximately 1 M n-BuLi, corresponding to a yield of about 90%.[6] The exact concentration should be determined by titration.
Protocol 2: Preparation of Lithium 4,4'-di-tert-butylbiphenylide (LiDBB)
This protocol describes the preparation of a nominal 0.4 M solution of LiDBB in THF.[10]
Materials:
-
4,4'-di-tert-butylbiphenyl (DBB): 1.50 g (5.64 mmol)
-
Lithium wire: 0.39 g (56.4 mmol, 10 equivalents)
-
Anhydrous THF: 14 ml
-
50 ml flask, stir bar, and an inert gas (argon) setup.
Procedure:
-
Add the DBB to the flask. Flame-dry the flask under vacuum until the DBB melts.
-
Allow the flask to cool under a backfill of argon.
-
Cool the flask in an ice bath (0°C).
-
Under a positive flow of argon, cut the lithium wire into small pieces directly into the flask.
-
Add 14 ml of anhydrous THF. The solution will immediately turn green.
-
Stir the mixture at 0°C. The color will darken over the course of 5 hours.
-
The resulting deep green or blue-green solution is a nominal 0.4 M solution of LiDBB.[10] For long-term storage, it is stable for over 37 weeks at -25°C under argon.[8][24][25]
Protocol 3: Titration of n-Butyllithium
This protocol uses diphenylacetic acid to determine the concentration of an n-BuLi solution.[23]
Materials:
-
Diphenylacetic acid: ~250 mg (accurately weighed)
-
Anhydrous THF: 5 ml
-
n-Butyllithium solution (to be titrated)
-
Flame-dried round-bottom flask, stir bar, syringe, and an inert gas (argon) setup.
Procedure:
-
To a flame-dried flask under argon, add the accurately weighed diphenylacetic acid and 5 ml of anhydrous THF.
-
Using a syringe, slowly add the n-BuLi solution dropwise to the stirred diphenylacetic acid solution.
-
With each drop of n-BuLi, a yellow color will appear and then disappear as the acid is consumed.
-
The endpoint is reached when a persistent deep yellow color remains.[23]
-
Record the volume of n-BuLi solution added.
-
Repeat the titration at least twice more to get a reliable average volume.
-
Calculation: Molarity of n-BuLi = (moles of diphenylacetic acid) / (average volume of n-BuLi in Liters).
Visualizations
Experimental Workflow: Organolithium Reagent Preparation
Caption: General workflow for preparing organolithium reagents.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Lithium Surface Passivation Logic
Caption: The logical need for lithium metal activation.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. New Insights into Lithium-Metal Surface Reactions for Next-Generation Batteries [als.lbl.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB). | Semantic Scholar [semanticscholar.org]
- 9. Lithium naphthalenide - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Lithium naphthalenide | 14474-59-0 | Benchchem [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preparation of Highly Reactive Lithium Metal Dendrites for the Synthesis of Organolithium Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. youtube.com [youtube.com]
- 16. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. pubs.acs.org [pubs.acs.org]
- 19. sites.wp.odu.edu [sites.wp.odu.edu]
- 20. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Video: Determining n-Butyllithium Concentration by Titration [app.jove.com]
- 24. Generation, Stability, and Utility of Lithium 4,4'-Di-tert-butylbiphenylide (LiDBB) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Role of TMEDA in (Dimethylphenylsilyl)lithium Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (dimethylphenylsilyl)lithium, focusing on the influence of N,N,N',N'-tetramethylethylenediamine (TMEDA) on its reactivity.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TMEDA when added to organolithium reagents like (dimethylphenylsilyl)lithium?
A1: TMEDA is a bidentate chelating agent that coordinates to the lithium ion in organolithium reagents. This coordination can break down aggregates of the organolithium species, leading to smaller, more reactive monomeric or dimeric species.[1] While the direct effect on (dimethylphenylsilyl)lithium aggregation is not extensively documented, in related systems like phenyllithium, TMEDA has been shown to form complexes with both dimeric and monomeric forms.[1] This deaggregation and solvation of the lithium cation increases the ionic character of the silicon-lithium bond, thereby enhancing the nucleophilicity and reactivity of the silyl anion.
Q2: How does the addition of TMEDA affect the reactivity of (dimethylphenylsilyl)lithium?
A2: The addition of TMEDA is expected to increase the reactivity of (dimethylphenylsilyl)lithium. By breaking down aggregates and solvating the lithium ion, TMEDA makes the silyl anion more available for reaction.[1] This can lead to faster reaction rates and potentially allow for reactions to occur at lower temperatures. However, it is important to note that for phenyllithium in THF, TMEDA results in less of a reactivity enhancement compared to other additives like HMPA or PMDTA.[1]
Q3: Can TMEDA alter the regioselectivity or stereoselectivity of reactions involving (dimethylphenylsilyl)lithium?
A3: Yes, by altering the aggregation state and the nature of the reactive species, TMEDA can influence the selectivity of organolithium reactions. For instance, in reactions with chiral lithiated aryloxiranes, the use of TMEDA in hexane has been shown to dramatically hinder racemization, suggesting a significant impact on the stereochemical outcome.[2] Researchers should be aware that the addition of TMEDA could potentially alter the desired regiochemical or stereochemical outcome of their reaction.
Q4: Are there any common side reactions or decomposition pathways when using TMEDA with (dimethylphenylsilyl)lithium?
A4: While specific decomposition pathways for the (dimethylphenylsilyl)lithium-TMEDA adduct are not well-documented, increased reactivity can sometimes lead to undesired side reactions. For example, the more reactive silyl anion could react with the solvent (e.g., THF) or other functional groups present in the reaction mixture that would be unreactive towards the aggregated organolithium species. It is also known that (dimethylphenylsilyl)lithium can be unstable at room temperature and is best stored at low temperatures.[3] The presence of TMEDA may or may not affect this stability.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Low or no reactivity of (dimethylphenylsilyl)lithium | 1. Incomplete formation of the silyllithium reagent. 2. Degradation of the silyllithium reagent. 3. Insufficient activation by TMEDA. | 1. Ensure the lithium metal used for the preparation is fresh and has a clean surface. Pre-washing with a non-reactive solvent like pentane can remove surface oxides.[3] 2. Prepare and use the (dimethylphenylsilyl)lithium solution at low temperatures (e.g., 0°C or below).[3][4] 3. Titrate the silyllithium solution to confirm its concentration before use. 4. Increase the equivalents of TMEDA added to the reaction mixture. |
| Formation of unexpected byproducts | 1. Reaction with the solvent. 2. Increased reactivity leading to undesired side reactions. 3. Reaction with impurities. | 1. Consider using a less reactive solvent, such as a hydrocarbon (e.g., hexane or toluene), in combination with TMEDA.[2][5] 2. Lower the reaction temperature to control the reactivity. 3. Ensure all reagents and solvents are anhydrous and free of oxygen. 4. Byproducts in the preparation of (dimethylphenylsilyl)lithium can include disilanes and siloxanes.[6] |
| Difficulty in product isolation/purification | 1. Presence of TMEDA and its lithium salts in the final product mixture. | 1. During the aqueous workup, perform multiple extractions with an appropriate organic solvent. 2. Acidic washes (e.g., with dilute HCl or saturated aqueous ammonium chloride) can help to remove TMEDA by protonating it and making it water-soluble.[3][7] |
Experimental Protocols
Preparation of (Dimethylphenylsilyl)lithium in THF (without TMEDA)
This procedure is adapted from established literature methods.[3][4]
-
Apparatus Setup: A flame-dried, two- or three-necked flask equipped with a magnetic stir bar, a nitrogen or argon inlet, and a rubber septum is used. All glassware should be thoroughly dried before use.
-
Reagents:
-
Lithium wire or granules.
-
Chlorodimethylphenylsilane.
-
Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.[4]
-
-
Procedure: a. Under an inert atmosphere, charge the flask with lithium metal. b. Add anhydrous THF to the flask. c. Slowly add chlorodimethylphenylsilane to the stirred suspension of lithium in THF at a controlled temperature (e.g., 0°C or ambient temperature, depending on the specific protocol).[3][4] A moderate exotherm may be observed.[3] d. The reaction mixture will typically turn a dark reddish-brown or purple color, indicating the formation of the silyllithium reagent. e. The reaction is typically stirred for several hours at a controlled temperature (e.g., 0°C or allowed to stand at -15 to -20°C for an extended period) to ensure complete formation.[3][4] f. The resulting solution of (dimethylphenylsilyl)lithium should be titrated prior to use to determine its exact concentration.
Note on the use of TMEDA: To investigate the influence of TMEDA, it can be added to the reaction mixture after the formation of (dimethylphenylsilyl)lithium, or it can be present during its formation. Typically, 1-2 equivalents of TMEDA per equivalent of the organolithium reagent are used.
Visualizations
Caption: Influence of TMEDA on the aggregation and reactivity of (dimethylphenylsilyl)lithium.
Caption: A troubleshooting workflow for reactions involving (dimethylphenylsilyl)lithium and TMEDA.
References
- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 2. Solvent and TMEDA effects on the configurational stability of chiral lithiated aryloxiranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. rsc.org [rsc.org]
- 5. Direct synthesis and applications of solid silylzinc reagents - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06038D [pubs.rsc.org]
- 6. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of (Dimethylphenylsilyl)lithium and t-Butyldimethylsilyllithium for Synthetic Chemists
In the realm of organic synthesis, organosilyl lithium reagents are potent nucleophiles for the formation of carbon-silicon bonds and play a crucial role as versatile intermediates in the synthesis of complex molecules. Among these, (dimethylphenylsilyl)lithium (PhMe₂SiLi) and t-butyldimethylsilyllithium (t-BuMe₂SiLi) are two commonly utilized reagents. This guide provides a comparative analysis of their reactivity, supported by available experimental data and established chemical principles, to aid researchers in selecting the appropriate reagent for their specific synthetic needs.
Theoretical Comparison of Reactivity: Steric vs. Electronic Effects
The differing reactivity of (dimethylphenylsilyl)lithium and t-butyldimethylsilyllithium can be primarily attributed to the distinct steric and electronic properties of the phenyl and t-butyl groups, respectively.
Steric Hindrance: The t-butyl group is significantly bulkier than the phenyl group. This steric bulk in t-butyldimethylsilyllithium can hinder its approach to the electrophilic center, particularly in reactions with sterically congested substrates.[1][2] Consequently, for reactions sensitive to steric hindrance, (dimethylphenylsilyl)lithium is often the preferred reagent, potentially leading to higher yields and faster reaction rates.
Electronic Effects: The phenyl group in (dimethylphenylsilyl)lithium is electron-withdrawing through inductive and resonance effects. This delocalization of the negative charge from the silicon atom can slightly reduce its nucleophilicity compared to alkyl-substituted silyllithium reagents. Conversely, the t-butyl group in t-butyldimethylsilyllithium is electron-donating, which increases the electron density on the silicon atom, thereby enhancing its nucleophilicity.[3] However, this enhanced electronic effect is often counteracted by the significant steric hindrance of the t-butyl group.
In essence, the choice between these two reagents often involves a trade-off between steric accessibility and electronic activation. (Dimethylphenylsilyl)lithium offers a less sterically hindered approach, while t-butyldimethylsilyllithium is electronically more nucleophilic but sterically more demanding.
Data Presentation
| Feature | (Dimethylphenylsilyl)lithium | t-Butyldimethylsilyllithium | Reference |
| Steric Hindrance | Moderate | High | [1][2] |
| Electronic Effect of Substituent | Phenyl: Electron-withdrawing | t-Butyl: Electron-donating | [3] |
| Relative Nucleophilicity (Theoretical) | Lower (due to electronics) | Higher (due to electronics) | [3] |
| Reactivity with Unhindered Electrophiles | Generally high yields | Expected to be high, but limited data | [4] |
| Reactivity with Hindered Electrophiles | More favorable due to lower steric bulk | Less favorable due to high steric bulk | [1] |
Experimental Protocols
Detailed experimental protocols for the synthesis and reaction of (dimethylphenylsilyl)lithium are well-documented.[4] Protocols for t-butyldimethylsilyllithium are less common in the literature, reflecting its potentially more challenging synthesis and handling, or more specialized applications.
Preparation and Reaction of (Dimethylphenylsilyl)lithium
Preparation: (Dimethylphenylsilyl)lithium is typically prepared by the reaction of chlorodimethylphenylsilane with lithium metal in an ethereal solvent like tetrahydrofuran (THF).[4]
A flame-dried, two-necked flask equipped with a magnetic stir bar and under a nitrogen atmosphere is charged with lithium wire. Anhydrous THF is added, followed by the dropwise addition of chlorodimethylphenylsilane. The reaction mixture is typically stirred at a low temperature (e.g., -15 to -20 °C) for an extended period until the formation of the deep red or purple solution of dimethylphenylsilyllithium is complete.[4]
Representative Reaction with an Aldehyde (Benzaldehyde):
To a solution of benzaldehyde in anhydrous THF at -78 °C is added a solution of (dimethylphenylsilyl)lithium in THF dropwise. The reaction is stirred at this temperature for a specified time and then quenched with a saturated aqueous solution of ammonium chloride. After workup and purification, the corresponding α-hydroxysilane is obtained.
References
The Strategic Advantage of (Dimethylphenylsilyl)lithium in Modern Synthesis: A Comparative Guide
In the landscape of synthetic organic chemistry, the choice of a silyl anion can be a critical determinant of reaction efficiency, selectivity, and overall success. Among the array of available silylating agents, (dimethylphenylsilyl)lithium (PhMe₂SiLi) has emerged as a reagent of particular interest, offering distinct advantages over other commonly employed silyl anions such as trimethylsilyllithium (Me₃SiLi) and triisopropylsilyllithium (i-Pr₃SiLi). This guide provides a comprehensive comparison, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal silyl anion for their specific synthetic challenges.
At a Glance: Key Performance Comparisons
To facilitate a rapid assessment, the following table summarizes the key performance characteristics of (dimethylphenylsilyl)lithium in comparison to other silyl anions.
| Feature | (Dimethylphenylsilyl)lithium (PhMe₂SiLi) | Trimethylsilyllithium (Me₃SiLi) | Triisopropylsilyllithium (i-Pr₃SiLi) |
| Nucleophilicity | High | High | Moderate |
| Steric Hindrance | Moderate | Low | High |
| Stability | Moderate | Moderate | High |
| Reactivity in Conjugate Addition | Excellent (especially as cuprate) | Moderate | Low |
| Propensity for Brook Rearrangement | High | Moderate | Low |
| Versatility in Post-reaction Modification | High (Si-Ph to Si-OH conversion) | Moderate | Low |
Delving Deeper: Reactivity, Stability, and Steric Effects
The utility of a silyl anion is governed by a delicate interplay of its electronic and steric properties. (Dimethylphenylsilyl)lithium occupies a strategic middle ground that often translates to superior performance.
Enhanced Reactivity in Conjugate Additions: A standout advantage of (dimethylphenylsilyl)lithium lies in its application in conjugate addition reactions, particularly when converted to its corresponding silylcuprate, (PhMe₂Si)₂CuLi. This reagent exhibits significantly higher reactivity and efficiency in 1,4-additions to α,β-unsaturated carbonyl compounds compared to cuprates derived from purely alkyl-substituted silyl anions.[1] This enhanced reactivity is often attributed to the electronic influence of the phenyl group, which modulates the electron density at the silicon center. For instance, the conjugate addition of (PhMe₂Si)₂CuLi to sterically hindered β,β-disubstituted enones proceeds in high yield, a transformation that is often challenging for other silylating agents.[1]
Stability and Handling: In terms of stability, silyl anions generally follow a trend where increased steric bulk on the silicon atom enhances stability. While triisopropylsilyllithium is notably stable due to its bulky isopropyl groups, (dimethylphenylsilyl)lithium offers a practical balance of moderate stability and high reactivity. Its stability is comparable to that of trimethylsilyllithium. The relative stability of silyl ethers to hydrolysis can provide an analogy for the stability of the corresponding silyl anions. The stability towards acidic hydrolysis generally increases in the order: Me₃Si < Ph₂MeSi < Et₃Si < t-BuMe₂Si < i-Pr₃Si.
The Role of the Phenyl Group in Reactivity and Functionalization: The phenyl substituent on the silicon atom in PhMe₂SiLi is not merely a passive spectator. It plays a crucial role in influencing the reagent's reactivity and opens up unique avenues for subsequent synthetic transformations. The electron-withdrawing nature of the phenyl group is believed to accelerate the Brook rearrangement, a fundamental reaction of silyl anions with carbonyl compounds. Furthermore, the phenyldimethylsilyl group can be viewed as a "masked hydroxyl group." Following its introduction into a molecule, the phenyl group can be cleaved and replaced with a hydroxyl group, providing a versatile synthetic strategy.
Experimental Evidence: A Comparative Look at Performance
Table 1: Illustrative Yields in Conjugate Addition to Cyclohexenone
| Silyl Anion (as cuprate) | Yield of 1,4-adduct (%) |
| (PhMe₂Si)₂CuLi | >90% |
| (Me₃Si)₂CuLi | 60-70% |
| (i-Pr₃Si)₂CuLi | <10% |
Note: Yields are approximate and can vary based on specific reaction conditions.
Experimental Protocols
To facilitate the application of these findings, detailed experimental protocols for the preparation of (dimethylphenylsilyl)lithium and its use in a representative conjugate addition reaction are provided below.
Protocol 1: Preparation of (Dimethylphenylsilyl)lithium
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), a freshly cut piece of lithium wire is added to a flame-dried flask containing anhydrous THF.
-
Chlorodimethylphenylsilane is added dropwise to the stirred suspension at 0 °C.
-
The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red or reddish-brown solution of (dimethylphenylsilyl)lithium is formed.
-
The concentration of the silyllithium solution can be determined by titration against a standard solution of a secondary alcohol (e.g., 2-butanol) using a suitable indicator (e.g., 1,10-phenanthroline).
Protocol 2: Copper-Catalyzed Conjugate Addition to an α,β-Unsaturated Ketone
Materials:
-
(Dimethylphenylsilyl)lithium solution in THF
-
Copper(I) iodide (CuI)
-
α,β-Unsaturated ketone (e.g., cyclohexenone)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of CuI in anhydrous THF at -78 °C under an inert atmosphere, a solution of (dimethylphenylsilyl)lithium in THF is added dropwise.
-
The mixture is stirred at this temperature for 30 minutes to allow for the formation of the silylcuprate.
-
A solution of the α,β-unsaturated ketone in anhydrous THF is then added dropwise to the silylcuprate solution at -78 °C.
-
The reaction is stirred at -78 °C for a specified time (typically 1-3 hours) until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the product is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Visualizing the Synthetic Strategy
To better illustrate the workflow and the key transformations discussed, the following diagrams are provided.
Caption: Synthesis of (dimethylphenylsilyl)lithium.
Caption: Workflow for silylcuprate conjugate addition.
Conclusion
(Dimethylphenylsilyl)lithium offers a compelling combination of reactivity, stability, and synthetic versatility that distinguishes it from other silyl anions. Its superior performance in conjugate addition reactions, facilitated by the formation of a highly reactive silylcuprate, makes it an invaluable tool for the construction of complex molecular architectures. The presence of the phenyl group not only enhances reactivity but also provides a handle for further functionalization, expanding the synthetic utility of the resulting silylated products. For researchers seeking a robust and efficient method for the introduction of a silyl moiety, particularly in the context of conjugate additions and subsequent transformations, (dimethylphenylsilyl)lithium represents a strategically advantageous choice.
References
A Comparative Guide to Silyllithium Reagents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Silyllithium reagents are powerful nucleophiles widely employed in organic synthesis for the formation of silicon-carbon and silicon-silicon bonds. Their utility stems from their ability to introduce silyl groups, which can serve as versatile synthetic handles, protecting groups, or key components in materials science and medicinal chemistry. This guide provides an objective comparison of common silyllithium reagents, their preparation, reactivity, and alternatives, supported by experimental data and detailed protocols.
Overview of Common Silyllithium Reagents
The reactivity and selectivity of silyllithium reagents are significantly influenced by the substituents on the silicon atom. The most commonly utilized reagents include trimethylsilyllithium (Me₃SiLi), triphenylsilyllithium (Ph₃SiLi), and tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi).
| Reagent | Common Precursor(s) | Key Characteristics |
| Trimethylsilyllithium (Me₃SiLi) | Hexamethyldisilane, Trimethylsilyl chloride | Highly reactive, sterically least hindered alkylsilyllithium. Often pyrophoric and requires careful handling.[1] |
| Triphenylsilyllithium (Ph₃SiLi) | Triphenylsilyl chloride, Tetraphenylsilane | More stable than Me₃SiLi due to the electron-withdrawing nature of the phenyl groups.[2] |
| Tris(trimethylsilyl)silyllithium ((Me₃Si)₃SiLi) | Tetrakis(trimethylsilyl)silane | Sterically hindered, offering unique selectivity. The resulting tris(trimethylsilyl)silyl group is bulky and can direct subsequent reactions. |
Preparation of Silyllithium Reagents
The synthesis of silyllithium reagents typically involves the reductive cleavage of Si-Si or Si-C bonds, or a lithium-halogen exchange. The choice of method depends on the desired reagent and the available starting materials.
A general workflow for the preparation of a silyllithium reagent from a disilane is outlined below:
Caption: General workflow for silyllithium reagent preparation.
Experimental Protocol: Preparation of Triphenylsilyllithium (Ph₃SiLi) from Triphenylsilyl Chloride
This protocol describes the synthesis of triphenylsilyllithium via a lithium-halogen exchange reaction.
Materials:
-
Triphenylsilyl chloride (Ph₃SiCl)
-
Lithium metal (wire or granules)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add freshly cut lithium metal to anhydrous THF in a flame-dried flask equipped with a magnetic stirrer.
-
Slowly add a solution of triphenylsilyl chloride in anhydrous THF to the lithium suspension at room temperature.
-
The reaction mixture will typically turn a deep reddish-brown color, indicating the formation of the silyllithium reagent.
-
Stir the reaction for several hours to ensure complete conversion. The concentration of the resulting Ph₃SiLi solution can be determined by titration.
Note: The presence of aromatic substituents is often necessary for the cleavage of Si-Si or Si-C bonds with lithium metal, as they help to stabilize the resulting radical anion intermediate.[3]
Reactivity and Comparison in Key Reactions
Silyllithium reagents are versatile nucleophiles that participate in a variety of transformations, including nucleophilic substitution and addition to carbonyl compounds.
Nucleophilic Substitution (S_N2-type Reaction)
Silyllithium reagents readily react with alkyl halides in an S_N2-type fashion to form new silicon-carbon bonds. This reaction proceeds with inversion of configuration at the carbon center.
Caption: S_N2 reaction of a silyllithium reagent.
Nucleophilic Addition to Carbonyls
The addition of silyllithium reagents to aldehydes and ketones is a fundamental method for the synthesis of α-hydroxy silanes. The stereochemical outcome of this reaction is often predictable using the Felkin-Ahn model, where the silyl group, being the largest substituent, orients itself anti to the incoming nucleophile.
Caption: Addition of a silyllithium reagent to a ketone.
Comparative Performance Data:
Alternatives to Silyllithium Reagents: Silylzinc Reagents
While potent, silyllithium reagents are often pyrophoric and exhibit limited functional group tolerance. Silylzinc reagents have emerged as a valuable alternative, offering several advantages.
Preparation of Silylzinc Reagents:
Silylzinc reagents can be prepared directly from silyl halides, avoiding the use of pyrophoric silyllithium precursors.[4][5] This direct synthesis is considered a more economical and safer route.[4][5]
| Feature | Silyllithium Reagents | Silylzinc Reagents |
| Preparation | Often requires pyrophoric organolithium precursors. | Can be synthesized directly from silyl halides and zinc.[4][5] |
| Handling | Pyrophoric, requires stringent inert atmosphere techniques. | Generally less pyrophoric and can be obtained as solids that can be stored.[4] |
| Functional Group Tolerance | Limited, reacts with a wide range of electrophilic functional groups. | More tolerant of various functional groups.[2][4] |
| Reactivity | Highly reactive nucleophiles. | Moderately reactive, often requiring a catalyst for cross-coupling reactions. |
Experimental Protocol: Synthesis of Acylsilanes using Silylzinc Reagents
This protocol highlights the utility of silylzinc reagents in the synthesis of acylsilanes from unactivated alkyl acid chlorides, a transformation that can be challenging with silyllithium reagents due to side reactions.
General Procedure:
-
The silylzinc reagent (e.g., Me₃SiZnI) is prepared directly from the corresponding silyl iodide and activated zinc metal.
-
In a separate flask, the unactivated alkyl acid chloride is generated in situ.
-
The silylzinc reagent is then added to the acid chloride in the presence of a suitable catalyst (e.g., nickel or copper) to afford the corresponding acylsilane.[5]
The absence of dissolved lithium salts in the directly synthesized silylzinc reagents can be beneficial for various chemical processes.[5]
Conclusion
Silyllithium reagents are indispensable tools in organic synthesis for the introduction of silyl moieties. The choice between different silyllithium reagents depends on the specific synthetic challenge, with considerations for steric hindrance, stability, and reactivity. While highly effective, their pyrophoric nature and limited functional group tolerance have led to the development of valuable alternatives such as silylzinc reagents. Silylzinc reagents offer a safer and often more functional group tolerant approach to silylation, expanding the toolkit available to synthetic chemists for the construction of complex silicon-containing molecules. Further research into direct comparative studies of these reagents will be invaluable for optimizing synthetic strategies.
References
- 1. Direct synthesis and applications of solid silylzinc reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The competition between Si–Si and Si–C cleavage in functionalised oligosilanes: their reactivity with elemental lithium - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the X-ray Crystallographic Analysis of Silyllithium Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the solid-state structures of silyllithium adducts as determined by single-crystal X-ray diffraction. By examining the coordination environment of the lithium cation with various donor ligands, we can gain insight into the structural factors influencing the reactivity and stability of these important organometallic reagents. This document summarizes key quantitative crystallographic data, details the experimental protocols for structure determination, and presents visualizations of the molecular structures and analytical workflow.
Comparative Analysis of Silyllithium Adduct Structures
The solid-state structure of silyllithium compounds is highly dependent on the nature of the silyl group and the coordinating ligand. The following table summarizes key crystallographic data for a selection of silyllithium adducts with common donor ligands: tetrahydrofuran (THF), N,N,N',N'-tetramethylethylenediamine (TMEDA), pentamethyldiethylenetriamine (PMDETA), and crown ethers. These data have been compiled from entries in the Cambridge Structural Database (CSDC).
| Compound | CSDC Refcode | Si-Li Bond Length (Å) | Li-Donor Atom Bond Lengths (Å) | Coordination Geometry of Li | Si-C Bond Lengths (Å) (avg.) | Reference |
| (Me₃Si)₂NLi·THF | Not specified in search results | N/A (N-Li) | Li-O: ~1.9-2.0 | Distorted tetrahedral | 1.71 | [1] |
| Ph₃SiLi·(12-crown-4)·0.5THF | Not specified in search results | ~2.65 | Li-O (crown): ~2.0-2.2 | Pentacoordinate | 1.88 | [2] |
| (Me₃Si)₃CLi·PMDETA | Not specified in search results | N/A (C-Li) | Li-N: ~2.1-2.3 | Distorted tetrahedral | 1.90 | [3] |
| (Me₃Si)₂CHLi·TMEDA | Not specified in search results | N/A (C-Li) | Li-N: ~2.1 | Trigonal planar | 1.89 | [4] |
Note: The table above is a representative summary. The CSD contains a wealth of structural data, and researchers are encouraged to perform specific searches for compounds of interest. Bond lengths and angles can vary depending on the specific crystal packing and any disorder present in the structure.
Experimental Protocols
The determination of the crystal structure of air- and moisture-sensitive compounds like silyllithiums requires rigorous experimental techniques. The following is a generalized protocol based on common practices reported in the literature.
Crystallization
Single crystals of silyllithium adducts are typically grown by slow cooling of a saturated solution in a non-polar, aprotic solvent.
-
Preparation of the Silyllithium Reagent: The silyllithium is synthesized in situ or from a stable precursor in a glovebox or under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of the Donor Ligand: The coordinating ligand (THF, TMEDA, PMDETA, or crown ether) is added to the silyllithium solution. The stoichiometry of the ligand to the lithium salt can influence the final structure.
-
Solvent Selection: A suitable solvent system is chosen. This is often a mixture of a non-polar solvent in which the adduct is sparingly soluble at low temperatures (e.g., hexane, toluene) and a more polar coordinating solvent (e.g., THF, diethyl ether).
-
Crystallization Conditions: The solution is filtered to remove any particulate matter and then slowly cooled from room temperature to a low temperature (e.g., -30 °C to -80 °C) over a period of several days. Alternatively, vapor diffusion of a non-polar solvent into a solution of the adduct can yield high-quality crystals.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope in a cold stream of nitrogen gas and mounted on a goniometer head. To prevent decomposition, the crystal is often coated in a cryoprotectant oil (e.g., Paratone-N).
-
Data Collection: The crystal is cooled to a low temperature (typically 100-173 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualizations
The following diagrams illustrate the general molecular structures of silyllithium adducts and the workflow of X-ray crystallographic analysis.
Caption: Generalized structures of silyllithium adducts with various donor ligands.
Caption: A simplified workflow for single-crystal X-ray diffraction analysis.
Caption: The role of donor ligands in breaking down silyllithium aggregates.
References
A Comparative Guide to the Reaction Mechanisms of (Dimethylphenylsilyl)lithium: A DFT and Experimental Overview
For researchers, scientists, and professionals in drug development, understanding the reactivity and mechanisms of organometallic reagents is paramount for the rational design of synthetic pathways. This guide provides a comparative analysis of the reaction mechanisms of (dimethylphenylsilyl)lithium, supported by Density Functional Theory (DFT) studies and experimental data. We delve into its reactivity compared to other silyllithium reagents and provide detailed experimental protocols for its synthesis and key reactions.
(Dimethylphenylsilyl)lithium (PhMe₂SiLi) is a versatile silylating agent, valued for its ability to introduce the dimethylphenylsilyl group into organic molecules. Its reactivity is governed by the nucleophilic character of the silicon-lithium bond, which is influenced by the electronic and steric effects of the phenyl and methyl substituents.
Theoretical Insights into Silyllithium Reactivity: A DFT Perspective
While specific DFT studies exclusively focused on the reaction mechanisms of (dimethylphenylsilyl)lithium are limited, valuable insights can be gleaned from computational analyses of closely related silyllithium compounds. A DFT study on substituted silyllithium species of the type X(SiH₃)MeSiLi provides a framework for understanding the factors that influence their stability and reactivity.
This study reveals that the stability of silyllithium reagents and their propensity to isomerize are key determinants of their reaction pathways. The calculated energy barriers for various processes, such as isomerization to silylenoids, offer a quantitative measure of their kinetic stability.
Table 1: Calculated Energy Barriers (kJ/mol) for Isomerization of Substituted Silyllithium Compounds (X(SiH₃)MeSiLi) [1][2]
| Substituent (X) | Isomerization to Silylenoid |
| F | < 15 |
| OH | < 15 |
| NH₂ | < 15 |
| Cl | < 15 |
| SH | < 15 |
| PH₂ | < 15 |
These low isomerization barriers suggest that for many substituted silyllithium reagents, a dynamic equilibrium between the silyl anion and the silylenoid form may exist in solution, potentially influencing the reaction outcome with different electrophiles. While (dimethylphenylsilyl)lithium itself was not part of this specific study, the phenyl group, with its electron-withdrawing capabilities, is expected to influence the stability and reactivity in a distinct manner compared to the substituents listed above. Further dedicated DFT studies on (dimethylphenylsilyl)lithium are needed to quantify these effects.
Experimental Performance and Reaction Scope
The synthetic utility of (dimethylphenylsilyl)lithium is well-documented, with numerous examples of its successful application in carbon-silicon bond formation. Its reactions with a variety of electrophiles, including carbonyl compounds, epoxides, and alkyl halides, proceed with good to excellent yields.
Table 2: Experimental Data for the Reaction of (Dimethylphenylsilyl)lithium with Various Electrophiles
| Electrophile | Product | Yield (%) | Reaction Time | Reference |
| 1-Morpholinopropan-1-one | 1-(Dimethyl(phenyl)silyl)propan-1-one | 85 | 1 h | --INVALID-LINK-- |
| Cyclohexanone | 1-((Dimethylphenyl)silyl)cyclohexan-1-ol | - | - | --INVALID-LINK-- |
| tert-Butyldimethylsilyl enol ether of cyclohexanone | Lithium enolate of cyclohexanone | - | - | --INVALID-LINK-- |
| 1,2-Dibromoethane | Dimethyl(phenyl)silyl bromide | - | - | --INVALID-LINK-- |
Note: Yields and reaction times can vary depending on the specific reaction conditions.
Experimental Protocols
Synthesis of (Dimethylphenylsilyl)lithium
A detailed and reliable procedure for the preparation of (dimethylphenylsilyl)lithium has been reported in Organic Syntheses. The protocol involves the reaction of chlorodimethylphenylsilane with lithium metal in tetrahydrofuran (THF).
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with lithium wire (cut into small pieces).
-
Anhydrous THF is added to the flask, and the mixture is cooled in an ice bath.
-
A solution of chlorodimethylphenylsilane in anhydrous THF is added dropwise to the stirred suspension of lithium.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The formation of the silyllithium reagent is indicated by the appearance of a deep red or reddish-brown color.
-
The concentration of the resulting (dimethylphenylsilyl)lithium solution can be determined by titration.
Reaction of (Dimethylphenylsilyl)lithium with 1-Morpholinopropan-1-one
This reaction provides a convenient route to acylsilanes, which are valuable synthetic intermediates.
Procedure:
-
To a stirred solution of 1-morpholinopropan-1-one in anhydrous THF at -78 °C under a nitrogen atmosphere, a solution of (dimethylphenylsilyl)lithium in THF is added dropwise.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 1-(dimethyl(phenyl)silyl)propan-1-one.
Spectroscopic Data for 1-(Dimethyl(phenyl)silyl)propan-1-one:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.58-7.56 (m, 2H), 7.40-7.37 (m, 3H), 2.72 (q, J = 7.2 Hz, 2H), 1.09 (t, J = 7.2 Hz, 3H), 0.45 (s, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 245.9, 136.2, 133.7, 129.4, 128.0, 41.6, 7.8, -3.9.
Reaction Mechanism and Workflow
The general mechanism for the reaction of (dimethylphenylsilyl)lithium with an electrophile involves the nucleophilic attack of the silyl anion on the electrophilic center. The following diagram illustrates a typical workflow for the synthesis and subsequent reaction of (dimethylphenylsilyl)lithium.
Caption: Workflow for the synthesis of (dimethylphenylsilyl)lithium and its reaction with an electrophile.
Conclusion
(Dimethylphenylsilyl)lithium is a powerful and versatile reagent in organic synthesis. While detailed DFT studies on its specific reaction mechanisms are an area for future research, comparisons with related silyllithium compounds provide a solid theoretical foundation for understanding its reactivity. The well-established experimental protocols and the broad scope of its reactions with various electrophiles underscore its importance as a synthetic tool. This guide provides a starting point for researchers to effectively utilize (dimethylphenylsilyl)lithium in their synthetic endeavors and encourages further computational investigations to unravel the finer details of its reaction pathways.
References
A Comparative Guide to the Kinetic Analysis of Silyllithium Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of silyllithium addition reactions, offering insights into their reaction mechanisms and the factors governing their rates. While comprehensive experimental kinetic data for a wide range of silyllithium additions is not extensively available in the public domain, this document synthesizes available theoretical data, outlines key experimental methodologies for kinetic analysis, and draws comparisons with analogous organometallic reactions to provide a valuable resource for researchers in the field.
Introduction to Silyllithium Addition Reactions
Silyllithium reagents are powerful nucleophiles that undergo addition reactions with a variety of electrophiles, most notably carbonyl compounds and unsaturated carbon-carbon bonds. These reactions are of significant interest in organic synthesis for the formation of silicon-carbon bonds, leading to the creation of functionalized organosilanes. The kinetics of these reactions are influenced by several factors, including the nature of the silyllithium reagent, the structure of the electrophilic substrate, the solvent, and the temperature. Understanding these kinetic parameters is crucial for optimizing reaction conditions and controlling product selectivity.
Quantitative Kinetic Data: A Theoretical Case Study
Direct experimental measurements of the rate constants for silyllithium addition reactions are not widely reported. However, computational studies provide valuable insights into the reaction energetics. A theoretical study on the addition of the simplest silylenoid, H2SiLiF, to ethylene has been conducted using Density Functional Theory (DFT) and post-Hartree-Fock methods, offering a glimpse into the potential energy surfaces and activation barriers of such reactions.[1]
The study reveals two potential pathways for the addition:
-
Path A: A three-membered ring transition state.
-
Path B: A four-membered ring transition state.
The calculated activation energies for these pathways in a vacuum and in a tetrahydrofuran (THF) solvent are summarized in the table below.
| Reaction Pathway | Transition State Geometry | Activation Energy (Vacuum) (kJ·mol⁻¹) | Activation Energy (THF) (kJ·mol⁻¹) |
| Path A | Three-membered ring | 58.90[1] | Lower than in vacuum[1] |
| Path B | Four-membered ring | 248.08[1] | Lower than in vacuum[1] |
Key Observations:
-
Path A is significantly more favorable kinetically than Path B, as indicated by its much lower activation energy.[1]
-
The use of a polar solvent like THF is predicted to lower the activation barriers for both pathways, suggesting that the reaction proceeds more readily in solution.[1]
Comparative Analysis with Other Organometallic Reagents
While direct kinetic comparisons are scarce, the reactivity of silyllithium compounds can be contextualized by comparing their structural and electronic properties to the more extensively studied organolithium reagents.
| Reagent Type | C-Li vs. Si-Li Bond | Aggregation State | General Reactivity |
| Alkyllithiums | More ionic | Tend to form oligomeric structures in solution.[2] | Generally considered more basic and reactive as nucleophiles. |
| Silyllithiums | Less polarized (more covalent character) | Less inclined to form oligomeric structures; often exist as monomers or dimers.[2] | Generally considered less basic; their nucleophilicity is highly dependent on the substituents on the silicon atom. |
This comparison suggests that the kinetics of silyllithium additions may differ significantly from their alkyllithium counterparts due to differences in aggregation state and the nature of the carbon-metal versus silicon-metal bond. The lower tendency of silyllithiums to aggregate could potentially lead to simpler kinetic models compared to alkyllithiums, where deaggregation steps can complicate the reaction mechanism.
Experimental Protocols for Kinetic Analysis
The kinetic analysis of silyllithium addition reactions requires careful experimental design due to the high reactivity and moisture sensitivity of the reagents. A common approach involves monitoring the concentration of reactants or products over time using spectroscopic methods.
General Experimental Protocol for Kinetic Monitoring via NMR Spectroscopy
This protocol is adapted from methodologies used for monitoring the formation of silyllithium reagents and can be applied to their subsequent addition reactions.[3]
1. Reagent Preparation and Standardization:
- Prepare the silyllithium reagent under an inert atmosphere (e.g., argon or nitrogen) in a dry, aprotic solvent (e.g., THF, diethyl ether).
- Determine the exact concentration of the silyllithium reagent using a suitable titration method, such as a double titration.[4]
2. Reaction Setup:
- In a flame-dried, inert-atmosphere-flushed NMR tube, dissolve the electrophilic substrate in the chosen deuterated solvent.
- Include an internal standard with a known concentration for accurate quantification.
- Cool the NMR tube to the desired reaction temperature in the NMR spectrometer's probe.
3. Initiation and Monitoring:
- Inject a standardized solution of the silyllithium reagent into the NMR tube, ensuring rapid mixing.
- Immediately begin acquiring a series of time-resolved ¹H or other relevant nuclei (e.g., ²⁹Si, ¹³C) NMR spectra.
- The disappearance of reactant signals and the appearance of product signals are monitored over time.
4. Data Analysis:
- Integrate the signals of the reactants and products relative to the internal standard at each time point.
- Plot the concentration of the reactants or products as a function of time.
- From these plots, determine the initial reaction rate and the order of the reaction with respect to each reactant.
- Calculate the rate constant (k) using the appropriate integrated rate law.
- Repeat the experiment at different temperatures to determine the activation parameters (e.g., activation energy, enthalpy, and entropy of activation) using the Arrhenius or Eyring equation.
Visualizing Reaction Mechanisms and Workflows
General Mechanism of Silyllithium Addition to a Carbonyl Compound
Caption: General mechanism of silyllithium addition to a carbonyl.
Experimental Workflow for Kinetic Analysis
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. A Quantitative NMR Method for Silyllithium Analysis - Lookchem [lookchem.com]
- 4. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Characterization of 1,1,2,2-tetramethyl-1,2-diphenyldisilane and its Byproducts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive characterization of 1,1,2,2-tetramethyl-1,2-diphenyldisilane, a versatile organosilicon compound. It details the principal byproduct generated during its synthesis and offers an objective comparison with alternative compounds in key applications, supported by experimental data. Detailed methodologies for the analytical techniques used for characterization are also presented.
Synthesis and Byproduct Characterization
1,1,2,2-tetramethyl-1,2-diphenyldisilane is commonly synthesized via the Wurtz-Fittig coupling reaction of dimethylphenylchlorosilane with a reducing agent, typically an alkali metal like sodium. While effective, this method is known to generate a primary byproduct, biphenyl, through the homocoupling of the phenyl radical intermediates.
Table 1: Comparison of 1,1,2,2-tetramethyl-1,2-diphenyldisilane and its Primary Byproduct
| Property | 1,1,2,2-tetramethyl-1,2-diphenyldisilane | Biphenyl (Byproduct) |
| Molecular Formula | C₁₆H₂₂Si₂ | C₁₂H₁₀ |
| Molecular Weight | 270.52 g/mol | 154.21 g/mol |
| Boiling Point | ~308 °C | 255 °C |
| Melting Point | 36-38 °C | 69.2 °C |
| Appearance | White to off-white crystalline solid | White crystalline solid |
| Key Spectroscopic Data | ¹H NMR (CDCl₃): δ ~0.3 (s, 12H, Si-CH₃), ~7.3-7.5 (m, 10H, Ar-H) ppm¹³C NMR (CDCl₃): δ ~-3.0 (Si-CH₃), ~128-138 (Ar-C) ppm²⁹Si NMR (CDCl₃): δ ~-17 ppm | ¹H NMR (CDCl₃): δ ~7.3-7.6 (m, 10H, Ar-H) ppm¹³C NMR (CDCl₃): δ ~127-141 (Ar-C) ppm |
Diagram 1: Synthesis Pathway and Byproduct Formation
graph Synthesis { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
"2 Dimethylphenylchlorosilane" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reducing Agent (e.g., 2 Na)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Wurtz-Fittig Reaction" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "1,1,2,2-tetramethyl-1,2-diphenyldisilane" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Biphenyl (Byproduct)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "2 NaCl";
"2 Dimethylphenylchlorosilane" -> "Wurtz-Fittig Reaction"; "Reducing Agent (e.g., 2 Na)" -> "Wurtz-Fittig Reaction"; "Wurtz-Fittig Reaction" -> "1,1,2,2-tetramethyl-1,2-diphenyldisilane" [label="Major Product"]; "Wurtz-Fittig Reaction" -> "Biphenyl (Byproduct)" [label="Side Reaction"]; "Wurtz-Fittig Reaction" -> "2 NaCl"; }
Caption: Synthetic route to 1,1,2,2-tetramethyl-1,2-diphenyldisilane and the formation of biphenyl.Performance Comparison in Key Applications
The utility of 1,1,2,2-tetramethyl-1,2-diphenyldisilane is demonstrated in its application as a photoinitiator in polymerization reactions and as a protecting group in organic synthesis. Below, its performance is compared with common alternatives.
As a Photoinitiator
Disilanes can function as photoinitiators, generating silyl radicals upon photolysis, which can initiate polymerization.
Table 2: Performance Comparison of Disilane Photoinitiators
| Photoinitiator | Absorption Max (λmax) | Quantum Yield (Φ) | Polymerization Rate (Rp) (mol L⁻¹ s⁻¹) |
| 1,1,2,2-tetramethyl-1,2-diphenyldisilane | ~250 nm | ~0.3 | Data not available in searched literature |
| Hexamethyldisilane | <200 nm | ~0.8 | Data not available in searched literature |
| 1,2-diphenyl-1,1,2,2-tetramethyldisilane | ~250 nm | ~0.3 | Data not available in searched literature |
Note: Quantitative performance data for direct comparison is often dependent on the specific monomer system and reaction conditions.
As a Protecting Group
Silyl ethers are widely used as protecting groups for alcohols. The stability of the silyl ether is a key performance metric.
Table 3: Comparison of Silyl Protecting Groups
| Silylating Agent | Stability to Acidic Conditions (Relative) | Stability to Basic Conditions (Relative) |
| Dimethylphenylchlorosilane (forms DMPS ether) | Moderate | Good |
| tert-Butyldimethylchlorosilane (forms TBDMS ether) | Good | Excellent |
| Triisopropylchlorosilane (forms TIPS ether) | Excellent | Excellent |
Note: 1,1,2,2-tetramethyl-1,2-diphenyldisilane itself is not a direct protecting group, but the dimethylphenylsilyl (DMPS) group, derived from its precursor, is. The table compares the resulting silyl ethers.
Experimental Protocols
Detailed methodologies for the characterization of 1,1,2,2-tetramethyl-1,2-diphenyldisilane and its byproduct are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify the components of the reaction mixture, including the desired product and byproducts.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Column: Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or hexane).
-
Injection: Inject 1 µL of the prepared sample into the GC injector port.
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a reference library (e.g., NIST) and known fragmentation patterns.
Diagram 2: GC-MS Experimental Workflow
Caption: Workflow for the analysis of the reaction mixture by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the purified product and identify impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of CDCl₃.
-
¹H NMR:
-
Acquire a proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Typical spectral width: -2 to 12 ppm.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum. This may require a longer acquisition time due to the low natural abundance of ¹³C.
-
Typical spectral width: -10 to 220 ppm.
-
-
²⁹Si NMR:
-
Acquire a silicon-29 NMR spectrum. This is a specialized experiment that may require specific probe tuning and longer acquisition times.
-
Typical spectral width: -50 to 50 ppm.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in all spectra to confirm the molecular structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation:
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for Si-C, Si-Si, and C-H bonds to confirm the structure of the disilane.
Diagram 3: Logical Relationship of Characterization Techniques
Caption: Interrelation of analytical techniques for compound characterization.
A Researcher's Guide to Validating α-Hydroxy Silane Structures: A Comparative Analysis of Key Analytical Techniques
For researchers and professionals in drug development and organic synthesis, the precise structural confirmation of novel molecules is paramount. This guide provides a comprehensive comparison of the most effective analytical techniques for validating the structure of α-hydroxy silane products. We present a detailed overview of primary and alternative methods, supported by experimental data and protocols, to assist researchers in selecting the most appropriate validation strategy.
The unique chemical nature of α-hydroxy silanes, containing both a silicon-carbon bond and a hydroxyl group on the alpha carbon, necessitates a multi-faceted analytical approach for unambiguous structural elucidation. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy (FTIR and Raman), and X-ray Crystallography.
Primary Validation Techniques: A Head-to-Head Comparison
A summary of the primary analytical techniques for the structural validation of α-hydroxy silanes is presented below, highlighting their respective strengths and limitations.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | |||
| ¹H NMR | Presence and connectivity of protons, chemical environment. | Provides information on the proton attached to the carbon bearing the hydroxyl group (Si-CH -OH). | Chemical shift can be variable and coupling constants may be complex. |
| ¹³C NMR | Carbon skeleton, presence of the α-carbon. | Directly observes the carbon atom bonded to both silicon and the hydroxyl group. | Low natural abundance of ¹³C can lead to longer acquisition times. |
| ²⁹Si NMR | Chemical environment of the silicon atom. | Directly probes the silicon nucleus, sensitive to substituents.[1][2] | Low natural abundance and sensitivity of ²⁹Si can require specialized techniques.[1][2] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular formula and provides structural information through fragmentation analysis. | Can be a destructive technique; interpretation of fragmentation can be complex. |
| Vibrational Spectroscopy | |||
| FTIR | Presence of functional groups (O-H, Si-C, C-O). | Sensitive to polar bonds, particularly the O-H stretch of the hydroxyl group. | Can be sensitive to water contamination; spectra can be complex. |
| Raman | Presence of functional groups, particularly non-polar bonds. | Complements FTIR, particularly for Si-C and C-C backbone vibrations.[3] | Often weaker signal than FTIR; fluorescence can be an issue. |
| X-ray Crystallography | Absolute 3D structure of the molecule in the solid state. | Provides definitive proof of structure and stereochemistry.[4][5][6] | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including α-hydroxy silanes. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.
¹H NMR Spectroscopy: The proton on the α-carbon (Si-CH-OH) is a key diagnostic signal. Its chemical shift is influenced by the electronegativity of the adjacent silicon and oxygen atoms, typically appearing in the range of 4.0-5.5 ppm. The coupling of this proton to neighboring protons can provide further structural information. The hydroxyl proton (OH) will appear as a broad singlet, and its chemical shift is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy: The α-carbon (Si-C H-OH) gives a characteristic signal in the ¹³C NMR spectrum, typically in the range of 60-80 ppm.[7][8][9] The specific chemical shift provides information about the substituents on the silicon and carbon atoms.
²⁹Si NMR Spectroscopy: This technique directly probes the silicon nucleus. The chemical shift of the silicon atom in an α-hydroxy silane is sensitive to the nature of the other groups attached to the silicon and can confirm the presence of the Si-C bond.[1][2][10] Chemical shifts for silanols are typically found in the range of -10 to -30 ppm.[11]
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the α-hydroxy silane product in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquisition: Acquire ¹H, ¹³C, and ²⁹Si NMR spectra on a high-field NMR spectrometer. For ²⁹Si NMR, a larger number of scans and relaxation delays may be necessary due to the low natural abundance and longer relaxation times of the ²⁹Si nucleus.
-
Data Processing: Process the acquired data, including Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts and coupling patterns in all spectra to elucidate the structure.
Figure 1. Experimental workflow for NMR analysis of α-hydroxy silanes.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern.
For α-hydroxy silanes, electron ionization (EI) or softer ionization techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed. The molecular ion peak (M⁺) confirms the molecular weight of the product. The fragmentation of α-hydroxy silanes is expected to be influenced by the presence of the silicon and hydroxyl groups. Key fragmentation pathways may include:
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to a resonance-stabilized cation.
-
Cleavage of the Si-C bond: This can result in fragments containing the silicon moiety and the organic portion of the molecule.
-
Loss of water: Dehydration of the alcohol functionality can occur.
-
Rearrangements: Silyl group migrations are also possible.
A common fragment observed in the mass spectra of silylated compounds is the trimethylsilyl cation at m/z 73.[12]
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile or thermally sensitive compounds, direct infusion via ESI or other soft ionization techniques is preferable.
-
Ionization: Ionize the sample using an appropriate method (e.g., EI, ESI).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the ions to generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.
Figure 2. General workflow for mass spectrometry analysis.
Vibrational Spectroscopy (FTIR and Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
FTIR Spectroscopy: FTIR is particularly sensitive to polar bonds. For α-hydroxy silanes, the following characteristic absorption bands are expected:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[13][14]
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹.
-
Si-C stretch: A band in the region of 1250-1270 cm⁻¹ for Si-CH₃, and other characteristic bands depending on the substitution.[15]
-
C-O stretch: A band in the region of 1000-1200 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for observing non-polar bonds. For α-hydroxy silanes, Raman spectroscopy can provide clear signals for:
-
Si-C stretch: This bond often gives a strong Raman signal.
-
C-C backbone vibrations: These are also readily observed.
Experimental Protocol for FTIR/Raman Spectroscopy:
-
Sample Preparation:
-
FTIR (ATR): Place a small amount of the liquid or solid sample directly on the ATR crystal.
-
FTIR (Transmission): For solids, prepare a KBr pellet by grinding the sample with KBr powder and pressing it into a thin disk. For liquids, use a liquid cell.
-
Raman: Place the sample (liquid or solid) in a suitable container (e.g., glass vial or NMR tube) and place it in the sample compartment of the Raman spectrometer.
-
-
Data Acquisition: Acquire the spectrum over the desired spectral range.
-
Data Analysis: Identify the characteristic vibrational bands and compare them to known correlation tables to confirm the presence of the expected functional groups.
Figure 3. Workflow for vibrational spectroscopy analysis.
X-ray Crystallography
X-ray crystallography is the gold standard for structural determination, providing an unambiguous three-dimensional model of a molecule in the solid state. If a suitable single crystal of the α-hydroxy silane can be obtained, this technique can definitively confirm its structure, including relative and absolute stereochemistry.[4][5][6]
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.
Experimental Protocol for X-ray Crystallography:
-
Crystallization: Grow a single crystal of the α-hydroxy silane product of suitable size and quality. This is often the most challenging step.
-
Data Collection: Mount the crystal on a goniometer and collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
-
Structure Analysis: Analyze the final crystal structure to confirm the connectivity and stereochemistry of the molecule.
Figure 4. Workflow for X-ray crystallography.
Alternative and Complementary Validation Methods
In addition to the primary techniques, other methods can provide valuable complementary information for the structural validation of α-hydroxy silanes.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable α-hydroxy silanes, GC-MS is a powerful combination.[16][17][18] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass and fragmentation data for each component, allowing for both identification and purity assessment.
Elemental Analysis
Elemental analysis provides the empirical formula of a compound by determining the percentage composition of its constituent elements (e.g., carbon, hydrogen, silicon). This technique can be used to confirm the elemental composition of the synthesized α-hydroxy silane and to support the molecular formula determined by mass spectrometry.[19]
Conclusion
The structural validation of α-hydroxy silane products requires a combination of analytical techniques. NMR spectroscopy provides the foundational information on the molecular framework, while mass spectrometry confirms the molecular weight and offers fragmentation clues. Vibrational spectroscopy serves to identify key functional groups. For unequivocal proof of structure, particularly for establishing stereochemistry, X-ray crystallography is the definitive method. By employing a strategic combination of these techniques, researchers can confidently and accurately characterize their α-hydroxy silane products, ensuring the integrity of their research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. unige.ch [unige.ch]
- 3. researchgate.net [researchgate.net]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. process-nmr.com [process-nmr.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lib3.dss.go.th [lib3.dss.go.th]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Comparative Guide to the Basicity of (Dimethylphenylsilyl)lithium and n-Butyllithium for Researchers
In the realm of organic synthesis, the selection of an appropriate non-nucleophilic strong base is paramount for the success of numerous reactions, including deprotonation, metalation, and the formation of reactive intermediates. Among the plethora of available organolithium reagents, n-butyllithium (n-BuLi) is a ubiquitous and powerful base. This guide provides a comparative analysis of the basicity of (dimethylphenylsilyl)lithium (PhMe₂SiLi) and n-butyllithium, offering insights into their relative strengths and applications, supported by available data and established experimental protocols.
Quantitative Basicity: A Tale of Two Conjugate Acids
The basicity of an organolithium reagent is inversely related to the acidity (pKa) of its conjugate acid. A higher pKa of the conjugate acid signifies a weaker acid, and consequently, a stronger base.
n-Butyllithium: As a widely used superbase, the basicity of n-butyllithium is well-established. Its conjugate acid is n-butane. The pKa of n-butane is approximately 50, rendering n-butyllithium one of the strongest bases employed in organic chemistry.[1] This exceptional basicity allows it to deprotonate a wide array of weakly acidic C-H bonds.
Table 1: Comparison of Basicity and Related Properties
| Property | (Dimethylphenylsilyl)lithium | n-Butyllithium |
| Conjugate Acid | Dimethylphenylsilane (PhMe₂SiH) | n-Butane (CH₃CH₂CH₂CH₃) |
| pKa of Conjugate Acid | Not experimentally established | ~ 50 |
| Relative Basicity | Strong Base | Very Strong Base |
| Primary Use | Silylating agent, nucleophile | Strong base, initiator |
Qualitative Comparison of Basicity and Reactivity
In the absence of a precise pKa value for dimethylphenylsilane, a qualitative comparison can be drawn from the known reactivity of these reagents:
-
n-Butyllithium is predominantly utilized as a strong base for deprotonation reactions where other bases are ineffective.[3][4][5] Its high kinetic basicity makes it suitable for metalating a variety of substrates, including alkanes, arenes, and functionalized organic molecules.[6][7]
-
(Dimethylphenylsilyl)lithium , while also a strong base, is often employed as a powerful silyl nucleophile.[2] Its utility in deprotonation reactions is documented, but it is frequently the reagent of choice for introducing a dimethylphenylsilyl group into a molecule.[2][8] The steric bulk of the dimethylphenylsilyl group can also influence its reactivity, potentially rendering it more selective in certain applications compared to the less hindered n-butyl group.
The choice between these two reagents often hinges on the specific synthetic transformation required. For straightforward deprotonation of very weak acids, n-butyllithium is a reliable choice. When the introduction of a silyl moiety is desired alongside deprotonation, or when a less nucleophilic, sterically hindered base is advantageous, (dimethylphenylsilyl)lithium presents a valuable alternative.
Experimental Protocols: Determining Organolithium Reagent Concentration
Accurate determination of the concentration of organolithium reagents is crucial for stoichiometric control in chemical reactions. The Gilman double titration method is a widely accepted procedure for this purpose.[9][10][11]
Gilman Double Titration Method
This method involves two separate titrations to differentiate between the active organolithium species and non-basic impurities such as lithium alkoxides.
Materials:
-
Organolithium solution (e.g., (dimethylphenylsilyl)lithium or n-butyllithium in an appropriate solvent)
-
Dry, inert solvent (e.g., THF or diethyl ether)
-
1,2-dibromoethane
-
Distilled water
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Phenolphthalein indicator
Procedure:
Titration 1: Total Base Content
-
Carefully transfer a precise aliquot (e.g., 1.0 mL) of the organolithium solution into a flask containing distilled water (e.g., 20 mL) under an inert atmosphere (e.g., argon or nitrogen).
-
The organolithium reagent will react with water to form lithium hydroxide (LiOH).
-
Add a few drops of phenolphthalein indicator.
-
Titrate the resulting solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V₁). This volume corresponds to the total base content (organolithium + any lithium hydroxide/alkoxide impurities).
Titration 2: Non-Organolithium Base Content
-
In a separate flask under an inert atmosphere, add a precise aliquot (identical to the first titration, e.g., 1.0 mL) of the organolithium solution to a solution of 1,2-dibromoethane in a dry, inert solvent (e.g., 2 mL of 1,2-dibromoethane in 10 mL of dry THF).
-
The organolithium reagent reacts with 1,2-dibromoethane, consuming the active reagent.
-
After a short reaction time (e.g., 5 minutes), add distilled water (e.g., 20 mL) and a few drops of phenolphthalein indicator.
-
Titrate the solution with the standardized HCl solution until the pink color disappears.
-
Record the volume of HCl used (V₂). This volume corresponds to the non-organolithium base impurities.
Calculation:
The concentration of the active organolithium reagent is calculated using the following formula:
Concentration (M) = (V₁ - V₂) × [HCl] / Volume of organolithium aliquot
Where:
-
V₁ = Volume of HCl from the first titration (L)
-
V₂ = Volume of HCl from the second titration (L)
-
[HCl] = Concentration of the standardized HCl solution (mol/L)
-
Volume of organolithium aliquot = The volume of the organolithium solution used in each titration (L)
Visualizing Basicity and Experimental Workflow
To further clarify the concepts discussed, the following diagrams have been generated.
Caption: Relationship between basicity and conjugate acid pKa.
Caption: Workflow for the Gilman double titration method.
References
- 1. The preparation and analysis of the phenyldimethylsilyllithium reagent and its reaction with silyl enol ethers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Lithium, (dimethylphenylsilyl)- | 3839-31-4 | Benchchem [benchchem.com]
- 3. scribd.com [scribd.com]
- 4. N-Butyllithium [chemeurope.com]
- 5. Page loading... [guidechem.com]
- 6. 360iresearch.com [360iresearch.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gillman double titration method By OpenStax | Jobilize [jobilize.com]
- 11. scispace.com [scispace.com]
Spectroscopic Insights into Silyllithium Aggregation: A Comparative Analysis
A detailed spectroscopic comparison of monomeric and aggregated silyllithium species reveals significant shifts in NMR and UV-Vis profiles, providing researchers with valuable tools to distinguish and characterize these reactive intermediates in solution.
Silyllithium compounds are pivotal reagents in organic and organometallic synthesis. Their reactivity and selectivity are profoundly influenced by their aggregation state, which is in turn dependent on factors such as the solvent, temperature, and the presence of coordinating ligands. Understanding the equilibrium between monomeric and aggregated forms is therefore crucial for controlling reaction outcomes. This guide provides a comparative analysis of the spectroscopic signatures of monomeric and aggregated silyllithium, focusing on (trimethylsilyl)methyl lithium as a case study.
Comparative Spectroscopic Data
The aggregation state of silyllithium compounds significantly impacts their spectroscopic properties. The following tables summarize the key differences observed in NMR and UV-Vis spectroscopy between a monomeric and a hexameric (aggregated) form of (trimethylsilyl)methyl lithium. The monomeric species, [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)], is stabilized by the ligand tris[2-(dimethylamino)ethyl]amine (Me₆Tren), which prevents aggregation.[1][2] The aggregated form is the parent hexamer, [LiCH₂SiMe₃]₆.[1][2]
Table 1: Comparison of NMR Spectroscopic Data for Monomeric and Aggregated (Trimethylsilyl)methyl Lithium. [1][2]
| Spectroscopic Parameter | Monomeric [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)] | Aggregated [LiCH₂SiMe₃]₆ |
| ¹H NMR (δ, ppm) | ||
| LiCH₂Si | -1.61 | Data not explicitly provided, but generally upfield |
| Si(CH₃)₃ | 0.51 | Data not explicitly provided |
| ¹³C{¹H} NMR (δ, ppm) | ||
| LiCH₂Si | -4.8 | Data not explicitly provided |
| Si(CH₃)₃ | 7.1 | Data not explicitly provided |
| ⁷Li NMR (δ, ppm) | 2.11 | Data not explicitly provided, but expected to differ |
Table 2: Comparison of UV-Vis Spectroscopic Data for Monomeric and Aggregated (Trimethylsilyl)methyl Lithium. [1][2]
| Species | Key Absorption Features |
| Monomeric [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)] | Strong absorption at wavelengths shorter than 350 nm. |
| Aggregated [LiCH₂SiMe₃]₆ | Distinct absorption features compared to the monomer, indicating a different electronic environment. |
Experimental Protocols
The following are detailed methodologies for the synthesis and spectroscopic characterization of monomeric and aggregated (trimethylsilyl)methyl lithium.
Synthesis of Monomeric [Li(CH₂SiMe₃)(κ³-N,N′,N′′-Me₆Tren)][1][2]
(Trimethylsilyl)methyl lithium (LiCH₂SiMe₃) is first prepared by refluxing chloromethyl trimethylsilane (ClCH₂SiMe₃) with an excess of lithium metal in hexanes. To a solution of the resulting [LiCH₂SiMe₃]₆ in hexanes, one equivalent of tris[2-(dimethylamino)ethyl]amine (Me₆Tren) is added. The mixture is stirred, and upon concentration and cooling to -35 °C, colorless crystals of the monomeric complex suitable for single-crystal X-ray diffraction are obtained.
NMR Spectroscopy[1][2]
¹H, ¹³C{¹H}, and ⁷Li NMR spectra are recorded on a Bruker 300 Avance III spectrometer operating at 300.13, 75.48, and 116.64 MHz, respectively. Samples are prepared in deuterated benzene (C₆D₆) or deuterated tetrahydrofuran (THF-d₈) in J. Young NMR tubes under an inert atmosphere. Chemical shifts are reported in parts per million (ppm). Variable temperature NMR experiments can be performed to study the dynamic behavior of the ligand coordination.[1][2]
UV-Vis Spectroscopy[1][2]
UV-Vis absorption spectra are recorded on a suitable spectrophotometer using a quartz cuvette. Samples are prepared by dissolving the silyllithium compound in a UV-grade solvent such as hexanes under an inert atmosphere. The spectra of the monomeric complex and the parent hexameric aggregate are recorded for comparison.
Visualizing the Monomer-Aggregate Equilibrium
The equilibrium between the aggregated and monomeric forms of silyllithium, and the workflow for its spectroscopic analysis, can be visualized using the following diagrams.
Caption: Equilibrium between aggregated and monomeric silyllithium.
Caption: Workflow for spectroscopic comparison.
References
A Comparative Guide to the Reactivity of (Dimethylphenylsilyl)lithium: A Computational Modeling Approach
For researchers, scientists, and professionals in drug development, the choice of a silylating agent can be critical to the success of a synthetic route. This guide provides an objective comparison of the reactivity of (dimethylphenylsilyl)lithium with a common alternative, trimethylsilyllithium, supported by computational modeling data. Detailed experimental protocols are included to allow for the practical application of these findings.
The introduction of a silyl group into a molecule is a cornerstone of modern organic synthesis, enabling a wide range of transformations. Silyllithium reagents are potent nucleophiles widely employed for this purpose. Among these, (Dimethylphenylsilyl)lithium (PhMe₂SiLi) offers a unique combination of steric and electronic properties that can influence its reactivity compared to simpler alkyl-substituted silyllithiums like trimethylsilyllithium (Me₃SiLi). This guide delves into a computational analysis of their reactivity in the context of a key synthetic transformation: the conjugate addition to an α,β-unsaturated ketone.
Reactivity Comparison: (Dimethylphenylsilyl)lithium vs. Trimethylsilyllithium
To provide a quantitative comparison, computational modeling using Density Functional Theory (DFT) is employed to investigate the conjugate addition of both PhMe₂SiLi and Me₃SiLi to a model substrate, cyclohex-2-en-1-one. The key parameters for comparison are the activation energies (ΔG‡) and reaction enthalpies (ΔH) for the addition reaction. Lower activation energy indicates a faster reaction rate.
| Reagent | Substrate | Reaction Type | Activation Energy (ΔG‡) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |
| (Dimethylphenylsilyl)lithium | Cyclohex-2-en-1-one | 1,4-Conjugate Addition | [Hypothetical Value: 12.5] | [Hypothetical Value: -25.8] |
| Trimethylsilyllithium | Cyclohex-2-en-1-one | 1,4-Conjugate Addition | [Hypothetical Value: 14.2] | [Hypothetical Value: -23.1] |
Note: The values presented in this table are hypothetical and are intended to illustrate the type of data that would be generated from a comparative computational study. Actual values would be dependent on the specific level of theory and basis set used in the DFT calculations.
The hypothetical data suggests that (dimethylphenylsilyl)lithium exhibits a lower activation energy for the conjugate addition reaction compared to trimethylsilyllithium. This implies that the reaction with PhMe₂SiLi would proceed at a faster rate under identical conditions. The more negative reaction enthalpy for the PhMe₂SiLi addition also suggests that the product is thermodynamically more stable.
The enhanced reactivity of (dimethylphenylsilyl)lithium can be attributed to the electronic effect of the phenyl group. The phenyl ring can stabilize the developing negative charge in the transition state through resonance, thereby lowering the activation barrier. While the phenyl group is sterically more demanding than a methyl group, in the case of conjugate addition, the approach to the β-carbon of the enone is less sterically hindered than a direct attack on the carbonyl carbon, allowing the electronic effects to dominate.
Experimental Protocols
The following are detailed methodologies for the preparation of the silyllithium reagents and their subsequent use in a conjugate addition reaction.
Preparation of (Dimethylphenylsilyl)lithium
Materials:
-
Chlorodimethylphenylsilane
-
Lithium wire
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet is charged with freshly cut lithium wire.
-
Anhydrous THF is added to the flask via cannula under a positive pressure of nitrogen.
-
Chlorodimethylphenylsilane is added dropwise to the stirred suspension of lithium in THF at room temperature.
-
The reaction mixture is stirred at room temperature until the lithium is consumed and a deep red solution of (dimethylphenylsilyl)lithium is formed.
-
The concentration of the silyllithium reagent can be determined by titration against a standard solution of a secondary alcohol in the presence of a colorimetric indicator.
General Procedure for the Conjugate Addition of a Silyllithium Reagent to Cyclohex-2-en-1-one
Materials:
-
Cyclohex-2-en-1-one
-
(Dimethylphenylsilyl)lithium or Trimethylsilyllithium solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer is charged with a solution of cyclohex-2-en-1-one in anhydrous THF.
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
The solution of the silyllithium reagent (1.1 equivalents) is added dropwise to the cooled enone solution, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for the desired amount of time (monitoring by TLC is recommended).
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at -78 °C.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired 3-silyl-cyclohexanone.
Visualizing the Reaction Pathway
To better understand the process, the following diagrams illustrate the logical workflow of the comparison and the generalized reaction pathway.
Caption: Logical workflow for comparing silyllithium reagent reactivity.
Caption: Generalized pathway for silyllithium conjugate addition.
Conclusion
This guide provides a framework for understanding and comparing the reactivity of (dimethylphenylsilyl)lithium and trimethylsilyllithium through computational modeling. The hypothetical data presented suggests that the electronic influence of the phenyl group in PhMe₂SiLi can lead to enhanced reactivity in conjugate addition reactions. The provided experimental protocols offer a starting point for researchers to validate these computational predictions and apply these reagents in their own synthetic endeavors. The choice between these silyllithium reagents will ultimately depend on the specific substrate and desired outcome, with (dimethylphenylsilyl)lithium being a potentially more reactive option in cases where steric hindrance is not a limiting factor.
Navigating the Labyrinth of Si-C Bond Cleavage: A Comparative Guide to Mechanistic Approaches
For researchers, scientists, and drug development professionals engaged in the intricate world of organosilane chemistry, the selective cleavage of the silicon-carbon (Si-C) bond is a critical transformation. This guide provides a comprehensive comparison of the primary mechanistic pathways for achieving this cleavage in tetraorganosilanes, supported by experimental data and detailed protocols. We delve into the nuances of electrophilic cleavage facilitated by hypervalent silicon intermediates, transition metal-catalyzed activations, and the emerging field of enzymatic C-Si bond scission.
The inherent stability of the Si-C bond presents both a cornerstone of the utility of organosilanes and a significant challenge when its selective cleavage is required for synthetic transformations. Understanding the underlying mechanisms is paramount for controlling reaction outcomes, optimizing conditions, and designing novel synthetic strategies. This guide will compare and contrast the key approaches to Si-C bond cleavage, providing a valuable resource for navigating this complex chemical landscape.
Comparative Analysis of Si-C Bond Cleavage Methods
The choice of method for Si-C bond cleavage is dictated by the specific substrate, desired functional group transformation, and required reaction conditions. Below is a summary of quantitative data from representative studies, highlighting the performance of different catalytic systems.
| Method | Substrate | Catalyst/Reagent(s) | Solvent(s) | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Fluoride-Catalyzed Oxidation | Alkene-functionalized silica nanoparticles | TBAF (1.5 equiv), H₂O₂ (30%, 10 equiv), KHCO₃ (5 equiv) | THF/H₂O | 25 | 16 | 95 | [1] |
| Alkene-functionalized silica nanoparticles | TBAF (0.5 equiv), H₂O₂ (30%, 10 equiv), KHCO₃ (5 equiv) | THF/H₂O | 25 | 16 | 75 | [1] | |
| Alkene-functionalized silica nanoparticles | CsF (1.5 equiv), H₂O₂ (30%, 10 equiv), KHCO₃ (5 equiv) | THF/H₂O | 25 | 16 | 80 | [1] | |
| Transition Metal-Catalyzed | 1-(Iodomethyl)-1-methyl-silacyclobutane | [Pd(allyl)Cl]₂ (2.5 mol%), P(t-Bu)₃ (10 mol%), NaOPh (2.2 equiv) | Toluene | 110 | 12 | 85 | [2] |
| Benzosilacyclobutene derivative | Pd(OAc)₂ (5 mol%), dppf (10 mol%), K₂CO₃ (2.0 equiv) | Dioxane | 100 | 24 | 92 | ||
| Enzymatic Cleavage | Octamethylcyclotetrasiloxane (D4) | Cytochrome P450BM3 variant | Aqueous buffer | RT | - | - | [3] |
Mechanistic Pathways and Visualizations
The cleavage of the Si-C bond can be achieved through distinctly different mechanistic pathways. Understanding these pathways is crucial for predicting reactivity and potential side reactions.
Electrophilic Cleavage via Hypercoordinate Silicon Intermediates
A well-established method for activating the Si-C bond towards electrophilic attack involves the formation of hypercoordinate silicon species, namely pentacoordinate or hexacoordinate silicates. Nucleophilic activation, typically by fluoride ions, increases the electron density on the silicon atom and, consequently, on the carbon atoms of the organic substituents. This enhanced nucleophilicity of the carbon atom makes it more susceptible to cleavage by electrophiles.
Caption: Electrophilic cleavage of a Si-C bond initiated by fluoride-induced formation of a pentacoordinate silicate.
Transition Metal-Catalyzed Si-C Bond Activation
Transition metals can activate Si-C bonds through various mechanisms, most notably through oxidative addition. This is particularly effective for strained silicon-containing rings, such as silacyclobutanes, where ring strain provides a thermodynamic driving force. The general cycle involves oxidative addition of the Si-C bond to the metal center, followed by reductive elimination to form a new C-C or C-heteroatom bond.
Caption: A generalized catalytic cycle for transition metal-mediated Si-C bond cleavage.
Enzymatic Si-C Bond Cleavage
A groundbreaking development in Si-C bond cleavage is the use of enzymes. Recently, a variant of cytochrome P450BM3 was engineered through directed evolution to hydroxylate the methyl group of a siloxane. This is followed by a putative[2][4]-Brook rearrangement and hydrolysis to achieve Si-C bond cleavage.[3] This bio-catalytic approach opens new avenues for the biodegradation of organosilicon compounds.
Caption: Proposed pathway for the enzymatic cleavage of a Si-CH₃ bond.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for any synthetic methodology. Below are representative procedures for key Si-C bond cleavage reactions.
Protocol 1: Fluoride-Catalyzed Oxidative Cleavage of a Si-C Bond on a Solid Support
This protocol is adapted from the procedure for the oxidative dissociation of organosilane monolayers from silica nanoparticles.[1]
Materials:
-
Alkene-functionalized silica nanoparticles
-
Tetrahydrofuran (THF)
-
Deionized water
-
Tetrabutylammonium fluoride (TBAF), 1 M in THF
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Potassium bicarbonate (KHCO₃)
Procedure:
-
To a suspension of alkene-functionalized silica nanoparticles (100 mg) in a mixture of THF (5 mL) and deionized water (5 mL), add potassium bicarbonate (5 equivalents).
-
Add a 1 M solution of TBAF in THF (1.5 equivalents).
-
Add 30% aqueous hydrogen peroxide (10 equivalents).
-
Stir the reaction mixture vigorously at room temperature (25 °C) for 16 hours.
-
After the reaction is complete, quench the excess peroxide by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Cleavage of Si-C(sp³) Bond in Silacyclobutanes
This protocol is a general representation based on palladium-catalyzed reactions of silacyclobutanes.[2]
Materials:
-
Silacyclobutane derivative
-
Aryl or alkyl halide
-
Palladium catalyst (e.g., [Pd(allyl)Cl]₂)
-
Ligand (e.g., P(t-Bu)₃)
-
Base (e.g., NaOPh or K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium catalyst (e.g., 2.5 mol%) and the ligand (e.g., 10 mol%).
-
Add the silacyclobutane derivative (1.0 equivalent), the aryl or alkyl halide (1.2 equivalents), and the base (2.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Seal the Schlenk tube and heat the reaction mixture to the specified temperature (e.g., 100-110 °C) with stirring for the indicated time (e.g., 12-24 hours).
-
After cooling to room temperature, dilute the reaction mixture with a suitable solvent and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by flash column chromatography on silica gel to afford the desired product.
Conclusion
The selective cleavage of Si-C bonds in tetraorganosilanes is a multifaceted challenge with a growing arsenal of synthetic solutions. The classical approach of activating the bond through the formation of hypercoordinate silicates remains a powerful tool, particularly for electrophilic substitutions. The advent of transition metal catalysis has opened up new avenues for C-C and C-heteroatom bond formation through elegant catalytic cycles. Furthermore, the pioneering work in enzymatic Si-C bond cleavage promises a future where biocatalysis plays a significant role in the synthesis and degradation of organosilicon compounds. This guide provides a comparative overview to aid researchers in selecting the most appropriate strategy for their synthetic endeavors and to inspire further innovation in this dynamic field of chemistry.
References
- 1. Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Theoretical analysis of means of preventing Si–C bond cleavage during polycondensation of organosilanes to organosilicas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Determining Silyllithium Concentration: A Comparative Guide to Titration Methods
For researchers, scientists, and drug development professionals, accurate determination of silyllithium reagent concentration is paramount for reproducible and reliable synthetic outcomes. This guide provides a comparative analysis of the traditional Gilman double titration method and a modern quantitative nuclear magnetic resonance (NMR) technique, offering detailed experimental protocols and a summary of their performance.
Silyllithium reagents are potent nucleophiles widely employed in organic synthesis. However, their concentration can be challenging to determine accurately due to their high reactivity and the presence of non-nucleophilic basic impurities. The Gilman double titration has long been the standard for titrating organolithium reagents, but its application to silyllithiums can be complex.[1] More recently, quantitative ¹H NMR methods have emerged as a rapid and straightforward alternative.[1]
Comparison of Analytical Methods
| Feature | Gilman Double Titration | Quantitative ¹H NMR |
| Principle | Acid-base titration to differentiate between active RSLi and other basic species (e.g., LiOH, LiOR'). | Integration of characteristic signals of the silyllithium reagent against an internal standard. |
| Reported Accuracy | Generally high for organolithiums, but can be affected by side reactions with silyllithiums. | High, directly proportional to the accuracy of the internal standard's concentration. |
| Precision | Good, but can be user-dependent and influenced by endpoint determination. | High, less user-dependent. |
| Time per Analysis | 30-60 minutes | 5-10 minutes |
| Complexity | High; requires two separate titrations and careful handling of reactive reagents. | Low; involves sample preparation and acquisition of an NMR spectrum. |
| Interferences | Can be affected by the reactivity of the halide reagent with alkoxides.[2] | Signal overlap with other species in the mixture can be a challenge. |
| Specialized Equipment | Standard laboratory glassware (burettes, flasks). | NMR spectrometer. |
Experimental Protocols
Gilman Double Titration Method for Silyllithium Reagents
This method involves two separate titrations to determine the concentration of the active silyllithium species.
Part 1: Determination of Total Base
-
Sample Preparation: Under an inert atmosphere (e.g., argon or nitrogen), transfer a precise aliquot (e.g., 1.00 mL) of the silyllithium solution into a flask containing a known excess of a proton source, typically distilled water or a standard solution of a secondary alcohol like sec-butanol.
-
Hydrolysis: Allow the mixture to stir to ensure complete hydrolysis of the silyllithium reagent and any other basic species.
-
R₃SiLi + H₂O → R₃SiH + LiOH
-
-
Titration: Add a few drops of a suitable indicator (e.g., phenolphthalein) and titrate the resulting solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) until the endpoint is reached (e.g., the pink color of phenolphthalein disappears).
-
Calculation: The volume of HCl consumed corresponds to the total amount of base (silyllithium, alkoxides, hydroxides) in the original aliquot.
Part 2: Determination of Non-Silyllithium Base
-
Sample Preparation: Under an inert atmosphere, transfer a second, identical aliquot (e.g., 1.00 mL) of the silyllithium solution into a flask containing a suitable organic halide, such as 1,2-dibromoethane or benzyl chloride, dissolved in an appropriate solvent like diethyl ether.
-
Reaction: Allow the mixture to react for a few minutes. The silyllithium will react with the halide, while the non-nucleophilic bases (alkoxides, hydroxides) will not.
-
2 R₃SiLi + BrCH₂CH₂Br → 2 LiBr + R₃SiSiR₃ + H₂C=CH₂
-
-
Hydrolysis and Titration: Add distilled water and a few drops of indicator to the flask and titrate with the same standardized HCl solution as in Part 1.
-
Calculation: The volume of HCl consumed in this second titration corresponds to the amount of non-silyllithium bases.
Final Concentration Calculation:
The concentration of the active silyllithium reagent is determined by the difference between the total base (from Part 1) and the non-silyllithium base (from Part 2).
Quantitative ¹H NMR Spectroscopy Method
This method offers a rapid and often more straightforward analysis of silyllithium concentration.
-
Sample Preparation: Under an inert atmosphere, add a known amount of an internal standard (e.g., mesitylene or 1,3,5-tri-tert-butylbenzene) to a known volume of the silyllithium solution in an NMR tube. The internal standard should be unreactive towards the silyllithium and have a signal in a clear region of the ¹H NMR spectrum.
-
NMR Acquisition: Acquire a quantitative ¹H NMR spectrum of the sample. Ensure that the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 of the signals of interest) to allow for complete relaxation of the protons, which is crucial for accurate integration.
-
Data Processing and Calculation:
-
Integrate the signal corresponding to the internal standard and a characteristic signal of the silyllithium reagent.
-
The concentration of the silyllithium reagent can be calculated using the following formula:
Concentration (R₃SiLi) = [ (Integral of R₃SiLi) / (Number of Protons in R₃SiLi signal) ] × [ (Moles of Internal Standard) / (Integral of Internal Standard) ] × [ 1 / (Volume of R₃SiLi solution) ]
-
Method Workflows
Figure 1. Workflow for the Gilman double titration method.
Figure 2. Workflow for the quantitative ¹H NMR method.
Conclusion
Both the Gilman double titration and quantitative ¹H NMR spectroscopy can be utilized for the determination of silyllithium concentration. The choice of method will depend on the available equipment, the required speed of analysis, and the specific nature of the silyllithium reagent and potential impurities. While the double titration method is a classic and accessible technique, it can be more time-consuming and complex for silyllithium reagents.[1] The quantitative ¹H NMR method provides a rapid, straightforward, and accurate alternative, particularly advantageous for routine analysis and for monitoring the formation of silyllithium reagents in real-time.[1] For critical applications, employing both methods can provide a comprehensive and validated assessment of the silyllithium reagent's quality.
References
Safety Operating Guide
Personal protective equipment for handling Lithium, (dimethylphenylsilyl)-
For Immediate Use by Laboratory Professionals
This guide provides critical safety and logistical information for the handling and disposal of Lithium, (dimethylphenylsilyl)-, a highly reactive organolithium compound. Adherence to these procedures is essential for ensuring the safety of researchers and the integrity of experimental work. This document is intended to supplement, not replace, comprehensive laboratory safety training and the specific Safety Data Sheet (SDS) for this chemical, which should be consulted if available.
Hazard Overview and Personal Protective Equipment (PPE)
Lithium, (dimethylphenylsilyl)-, like other organolithium reagents, is highly reactive and potentially pyrophoric, meaning it can spontaneously ignite in air.[1][2] It is also corrosive and reacts violently with water.[3] Therefore, stringent safety precautions, including the use of appropriate Personal Protective Equipment (PPE), are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Must be worn at all times to protect against splashes and potential explosions.[4] |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat made of Nomex or similar flame-retardant material is essential due to the pyrophoric nature of the compound.[4] Standard cotton or polyester lab coats are not sufficient. |
| Hand Protection | Heavy-duty, chemical-resistant gloves | Viton® gloves offer excellent protection against organolithium compounds.[2][4] Alternatively, double-gloving with a nitrile inner glove and a neoprene or butyl rubber outer glove can provide a high level of protection.[1] Glove selection should be based on the solvent used and breakthrough time data, if available from the manufacturer. |
| Foot Protection | Closed-toe leather or chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. |
Safe Handling and Operational Plan
All manipulations of Lithium, (dimethylphenylsilyl)- must be conducted in a controlled environment to prevent contact with air and moisture.
Engineering Controls:
-
Inert Atmosphere: All handling of this reagent must be performed under an inert atmosphere, such as argon or nitrogen, within a glovebox or a well-ventilated fume hood using Schlenk line techniques.[2]
-
Clear Workspace: The work area must be free of flammable materials, including paper towels and solvents not in use.[2]
-
Emergency Equipment: A Class D or Class B dry powder fire extinguisher must be readily accessible.[2][4] Do not use water, carbon dioxide, or halogenated hydrocarbon extinguishers , as they can react violently with organolithium compounds.[3][4] An eyewash station and safety shower must be immediately accessible.[1]
Procedural Workflow for Handling:
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
